Sialyllacto-N-neohexaose II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C51H85N3O39 |
|---|---|
Poids moléculaire |
1364.2 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C51H85N3O39/c1-13(61)52-25-16(64)4-51(50(80)81,93-43(25)29(69)18(66)6-56)83-12-24-31(71)36(76)38(78)48(88-24)91-42-22(10-60)86-46(27(34(42)74)54-15(3)63)92-44-32(72)23(87-49(39(44)79)89-40(19(67)7-57)28(68)17(65)5-55)11-82-45-26(53-14(2)62)33(73)41(21(9-59)85-45)90-47-37(77)35(75)30(70)20(8-58)84-47/h5,16-49,56-60,64-79H,4,6-12H2,1-3H3,(H,52,61)(H,53,62)(H,54,63)(H,80,81)/t16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43+,44-,45+,46-,47-,48-,49-,51+/m0/s1 |
Clé InChI |
XREBQFMITLXGGY-PHSSFHMSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Structure of Sialyllacto-N-neohexaose II
Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). As a sialylated derivative of the core Lacto-N-neohexaose structure, it plays a significant role in various biological processes, including immune modulation and pathogen inhibition. This technical guide provides an in-depth analysis of its molecular architecture, the experimental protocols used for its characterization, and a visualization of its constituent components.
Molecular Structure and Composition
This compound is a heptasaccharide, meaning it is composed of seven sugar units. Its structure is based on the branched hexasaccharide, Lacto-N-neohexaose (LNnH), with the addition of a single N-acetylneuraminic acid (Neu5Ac) residue, which is a type of sialic acid.
Core Structure: Lacto-N-neohexaose (LNnH)
The foundation of the molecule is Lacto-N-neohexaose, a branched oligosaccharide. It consists of a lactose (B1674315) (Galβ1-4Glc) unit at its reducing end. This core is elongated by two N-acetyllactosamine (LacNAc) units (Galβ1-4GlcNAc). The defining feature of the "neo" structure is the β1-4 linkage within the LacNAc units. In LNnH, these two LacNAc branches are attached to the 3' and 6' positions of the galactose residue of the lactose core.
The systematic name for the Lacto-N-neohexaose core is: Galβ1-4GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc .
Sialylation and Isomerism: The "Sialyl" and "II" Designation
The prefix "Sialyl" indicates the presence of one N-acetylneuraminic acid (Neu5Ac) molecule. This acidic sugar is typically attached to one of the terminal galactose residues of the LNnH core.
The designation "II" signifies a specific isomer. Isomerism in sialylated oligosaccharides arises from two main factors:
-
Linkage Position: The sialic acid can be attached to the terminal galactose via an α2-3 or an α2-6 glycosidic bond.
-
Branch Attachment: The sialic acid can be located on either the LacNAc chain linked to the 3-position or the 6-position of the core galactose.
While the precise structure of the "II" isomer is not universally defined in the literature without a specific context from a research paper, the nomenclature generally distinguishes between these structural variations. For instance, in the related sialyl-lacto-N-fucopentaose (S-LNFP) family, the isomers S-LNFP I and S-LNFP II are differentiated by Neu5Ac(α2-6) and Neu5Ac(α2-3) linkages, respectively[1].
Based on the symmetrical nature of the two branches of the LNnH core, the primary isomers of monosialylated LNnH would be the α2-3 and α2-6 linked forms to a terminal galactose.
Physicochemical Data
| Property | Molecule | Value | Source |
| Molecular Formula | Lacto-N-neohexaose (Core) | C40H68N2O31 | [2] |
| Molecular Weight | Lacto-N-neohexaose (Core) | 1072.96 g/mol | [2] |
| Molecular Formula | Monosialyllacto-N-neohexaose | C51H85N3O39 | |
| Molecular Weight | Monosialyllacto-N-neohexaose | 1364.22 g/mol |
Structural Determination Methodologies
The elucidation of the complex structure of sialylated oligosaccharides like this compound requires a combination of sophisticated analytical techniques.
3.1. Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for HMO analysis, providing information on molecular weight, monosaccharide composition, sequence, and branching patterns.
-
Protocol: Tandem Mass Spectrometry (MS/MS) for Linkage Analysis
-
Sample Preparation: The HMO sample is enriched from its source (e.g., human milk) using techniques like solid-phase extraction with a graphitized carbon column to separate sialylated species.
-
Ionization: The sample is ionized using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Precursor Ion Selection: The parent ion corresponding to the mass of Sialyllacto-N-neohexaose is selected in the first mass analyzer.
-
Fragmentation: The selected ion is fragmented using Collision-Induced Dissociation (CID) or other advanced methods like Helium Charge Transfer Dissociation (He-CTD)[3].
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides structural information. Specifically, certain diagnostic fragment ions can differentiate between sialic acid linkages. For example, in the analysis of sialyl-lacto-N-fucopentaose isomers, diagnostic ions at m/z 495.1797 and m/z 454.1570 are characteristic of Neu5Ac(α2-6) and Neu5Ac(α2-3) linkages, respectively[1]. He-CTD can produce crucial cross-ring cleavage fragments (e.g., 0,3An and 0,4An ions) that help differentiate α-2,3- versus α-2,6-linked sialic acid residues[3].
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed atomic-level structural information, including the anomeric configuration (α or β) and the precise linkage positions of the glycosidic bonds.
-
Protocol: 2D Heteronuclear NMR (e.g., HSQC, HMBC)
-
Sample Preparation: The purified oligosaccharide is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
1D ¹H NMR: To observe the chemical shifts of proton signals, especially the anomeric protons which resonate in a distinct region.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the linkages between monosaccharide units.
-
-
Data Analysis: The chemical shifts and coupling constants of the anomeric protons and carbons, along with the cross-peaks observed in the HMBC spectrum between the anomeric proton of one residue and a carbon of the adjacent residue, are used to definitively assign the glycosidic linkages.
-
3.3. Enzymatic Digestion
Treatment with specific exoglycosidases (enzymes that cleave terminal sugar residues) can help determine linkage and sequence.
-
Protocol: Sialidase Digestion
-
Incubation: The sample is incubated with a linkage-specific sialidase (e.g., an α2-3 specific sialidase).
-
Analysis: The reaction mixture is analyzed by MS or chromatography.
-
Interpretation: If the enzyme cleaves the sialic acid, it confirms the presence of that specific linkage (e.g., α2-3). The resulting change in molecular weight is monitored by mass spectrometry[4].
-
Visualizations
Diagram of Lacto-N-neohexaose Core Structure
The following diagram illustrates the monosaccharide composition and branching pattern of the Lacto-N-neohexaose core structure.
Caption: Monosaccharide arrangement of the Lacto-N-neohexaose (LNnH) core.
Logical Flow of Structural Elucidation
This diagram outlines the workflow for determining the structure of a complex oligosaccharide like this compound.
Caption: Workflow for the structural characterization of sialylated oligosaccharides.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. Annotation and Structural Analysis of Sialylated Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Sialyllacto-N-neohexaose II
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the putative human milk oligosaccharide (HMO), Sialyllacto-N-neohexaose II. Due to the absence of a specific, formally isolated and characterized "this compound" in peer-reviewed literature, this guide synthesizes established methodologies for the discovery, isolation, and characterization of structurally similar sialylated oligosaccharides. The content herein is based on established principles of glycomics and serves as a technical framework for researchers investigating complex HMOs. This guide will define a plausible structure for this compound, detail experimental protocols for its isolation and structural elucidation, present representative quantitative data, and discuss its potential biological significance.
Introduction and Structural Definition
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health, including the development of the gut microbiome and the immune system. Sialylated HMOs, a key subgroup, are characterized by the presence of one or more sialic acid residues.
Lacto-N-neohexaose (LNnH) is a known branched core structure of HMOs. Sialylation of this core can lead to various isomers depending on the number, position, and linkage of the sialic acid moieties. For the purposes of this guide, we will define two putative isomers, Sialyllacto-N-neohexaose I and II, based on the sialylation of the terminal galactose residues of the two branches of the lacto-N-neohexaose core.
-
Lacto-N-neohexaose (LNnH): Galβ1-4GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc
-
Proposed Sialyllacto-N-neohexaose I (SLNnH I): Neu5Acα2-3Galβ1-4GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc
-
Proposed this compound (SLNnH II): Galβ1-4GlcNAcβ1-3(Neu5Acα2-3Galβ1-4GlcNAcβ1-6)Galβ1-4Glc
This guide will focus on the methodologies applicable to the discovery and isolation of the proposed This compound .
Hypothetical Discovery and Initial Characterization
The discovery of a novel HMO like this compound would likely follow a multi-step analytical workflow common in glycomics research. Initially, pooled human milk samples would undergo fractionation to separate different classes of oligosaccharides.
The initial evidence for a novel sialylated hexaose would likely emerge from high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). A peak corresponding to the mass of a sialylated hexaose that does not match the retention time of known isomers would suggest the presence of a novel structure. Subsequent tandem mass spectrometry (MS/MS) would provide fragmentation data, hinting at the monosaccharide composition and sequence. Final confirmation of the precise structure, including the specific linkages, would necessitate isolation of the compound and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Isolation and Purification Workflow
The isolation of this compound from a complex biological matrix like human milk requires a multi-step purification strategy. The following workflow is a synthesis of established protocols for the isolation of sialylated HMOs.
Detailed Experimental Protocols
Protocol 1: Extraction of Oligosaccharides from Human Milk
-
Defatting: Centrifuge pooled human milk at 4,000 x g for 30 minutes at 4°C. Collect the aqueous layer, avoiding the upper fat layer.
-
Protein Precipitation: Add two volumes of cold ethanol to the aqueous layer and incubate at -20°C for 12 hours.
-
Centrifugation: Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides.
-
Drying: Dry the supernatant using a rotary evaporator or lyophilizer.
Protocol 2: Solid Phase Extraction (SPE) for Oligosaccharide Enrichment
-
Cartridge Conditioning: Condition a graphitized carbon cartridge by washing with 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid, followed by ultrapure water.
-
Sample Loading: Dissolve the dried oligosaccharide extract in ultrapure water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove salts and other polar impurities.
-
Elution: Elute the neutral and acidic oligosaccharides with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%). Sialylated oligosaccharides are expected to elute in the higher acetonitrile fractions.
-
Fraction Collection and Drying: Collect the fractions and dry them under vacuum.
Protocol 3: Anion Exchange Chromatography for Sialylated Oligosaccharide Separation
-
Column Equilibration: Equilibrate a weak anion exchange column with a low concentration ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 5.5).
-
Sample Injection: Dissolve the enriched sialylated oligosaccharide fraction in the equilibration buffer and inject it onto the column.
-
Gradient Elution: Elute the bound oligosaccharides using a linear gradient of increasing ammonium acetate concentration (e.g., 10 mM to 500 mM).
-
Fraction Collection: Collect fractions and monitor for the presence of oligosaccharides using a suitable method (e.g., mass spectrometry).
-
Desalting: Pool the fractions containing the target compound and desalt using a graphitized carbon SPE cartridge as described in Protocol 2.
Structural Elucidation
Once a purified sample is obtained, a combination of analytical techniques is employed to definitively determine its structure.
4.1. Mass Spectrometry
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides information about the monosaccharide sequence and branching.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy are essential for unambiguous structural determination. 1H and 13C NMR spectra provide information about the number and type of monosaccharide residues, while 2D experiments like COSY, TOCSY, HSQC, and HMBC reveal the connectivity between monosaccharides (glycosidic linkages) and the anomeric configurations (α or β).
4.3. Linkage Analysis by Permethylation
Permethylation analysis is a chemical method used to determine the linkage positions of the monosaccharides.
Protocol 4: Permethylation Analysis
-
Permethylation: Methylate all free hydroxyl groups on the purified oligosaccharide using a reagent such as methyl iodide in the presence of a strong base (e.g., sodium hydride in DMSO).
-
Hydrolysis: Hydrolyze the permethylated oligosaccharide to its constituent monosaccharides using acid (e.g., trifluoroacetic acid).
-
Reduction and Acetylation: Reduce the partially methylated monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride. This converts them into partially methylated alditol acetates (PMAAs).
-
GC-MS Analysis: Analyze the resulting PMAAs by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of each PMAA in the mass spectrometer is characteristic of the original linkage position.
4.4. Enzymatic Digestion
Sequential digestion with specific exoglycosidases can help to confirm the monosaccharide sequence and anomeric configurations. For example, treatment with a sialidase that specifically cleaves α2,3-linked sialic acid would result in the loss of the sialic acid residue from this compound, which can be monitored by MS.
Quantitative Data
The abundance of specific HMOs can vary significantly between individuals and over the course of lactation. The following table presents hypothetical quantitative data for related sialylated oligosaccharides found in human milk, providing a context for the potential abundance of this compound.
| Oligosaccharide | Average Concentration (mg/L) | Concentration Range (mg/L) |
| 3'-Sialyllactose (3'-SL) | 300 | 100 - 600 |
| 6'-Sialyllactose (6'-SL) | 150 | 50 - 300 |
| Disialyllacto-N-tetraose (DSLNT) | 200 | 80 - 400 |
| Sialyllacto-N-neohexaose (hypothetical) | 50 | 10 - 100 |
Potential Biological Significance and Signaling Pathways
Sialylated HMOs are known to have a range of biological functions, including:
-
Prebiotic effects: Promoting the growth of beneficial gut bacteria, such as Bifidobacterium.
-
Anti-adhesive and antimicrobial effects: Acting as decoy receptors to prevent pathogens from binding to host cells.
-
Immune modulation: Influencing the development and function of the infant's immune system.
-
Brain development: Sialic acid is an essential nutrient for brain development and cognition.
The specific biological roles of this compound are yet to be determined. However, based on its proposed structure, it may interact with sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors expressed on immune cells that are involved in regulating immune responses.
Conclusion
While the specific discovery and isolation of "this compound" have not been explicitly documented, this technical guide provides a robust framework based on established methodologies for the study of complex human milk oligosaccharides. The detailed protocols for isolation, purification, and structural elucidation, along with the discussion of potential biological significance, offer a valuable resource for researchers in the fields of glycomics, nutrition, and drug development. Further investigation is required to formally identify and characterize this putative HMO and to elucidate its specific roles in infant health.
Sialyllacto-N-neohexaose II: A Core Component of Human Milk's Bioactive Glycome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) represent the third largest solid component of human milk, following lactose (B1674315) and lipids. These complex glycans are not readily digested by the infant, instead serving a plethora of biological functions, including shaping the infant gut microbiota, modulating the immune system, and acting as decoy receptors to prevent pathogen adhesion. Among the vast array of HMOs, the sialylated forms are of particular interest due to the role of sialic acid in neurodevelopment and immune recognition. This technical guide focuses on Sialyllacto-N-neohexaose II (SLNH II), a complex sialylated HMO, providing a comprehensive overview of its structure, quantification, and potential biological significance. While specific data for SLNH II is emerging, this guide consolidates current knowledge on related structures and analytical methodologies to provide a foundational resource for its study.
Structure of Lacto-N-neohexaose and its Sialylated Derivatives
Lacto-N-neohexaose (LNnH) is a core structure from which this compound is derived. The fundamental structure of LNnH consists of a hexasaccharide backbone. Sialylation involves the addition of one or more sialic acid (N-acetylneuraminic acid, Neu5Ac) residues.
Closely related structures that have been identified in human milk include Monosialyl, monofucosyllacto-N-neohexaose and Monosialyllacto-N-neohexaose I. The precise linkage of the sialic acid residue to the LNnH backbone defines the specific isomer, such as this compound.
Quantitative Analysis of this compound in Human Milk
Accurate quantification of specific HMOs like SLNH II in the complex matrix of human milk is challenging but crucial for understanding their physiological roles. Due to the limited availability of specific quantitative data for this compound, this section provides a summary of concentrations reported for other relevant neutral and sialylated HMOs in mature human milk to offer a comparative context.
| Oligosaccharide | Concentration Range (mg/L) | Lactation Stage | Reference |
| Lacto-N-neotetraose (LNnT) | 190 - 370 | Mature | [1] |
| Lacto-N-tetraose (LNT) | 640 - 740 | Mature | [1] |
| 2'-Fucosyllactose (2'-FL) | 1650 - 2280 | Mature | [1] |
| 3-Fucosyllactose (3-FL) | 720 - 920 | Mature | [1] |
| 3'-Sialyllactose (3'-SL) | 130 - 190 | Mature | [1] |
| 6'-Sialyllactose (B25220) (6'-SL) | 300 - 400 | Mature | [1] |
| Disialyllacto-N-tetraose (DSLNT) | 220 - 380 | Mature | [1] |
Experimental Protocols
The quantification of this compound and other HMOs typically involves sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
Sample Preparation from Human Milk
A robust sample preparation protocol is essential to remove interfering substances like fats and proteins.
Workflow for HMO Extraction from Human Milk
Caption: Workflow for the extraction of human milk oligosaccharides.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a widely used technique for the quantification of underivatized HMOs.
Methodology:
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-pH anion-exchange column (e.g., CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.
-
Sample Preparation: Diluted and filtered milk samples are directly injected after a cleanup step to remove proteins and lipids. An online cleanup using a trap column can also be employed to reduce manual sample handling.
-
Quantification: External calibration curves with authentic standards are used for quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and selectivity for the quantification of HMOs.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar HMOs.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically employed for sialylated HMOs.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of target analytes.
-
Sample Preparation: Protein precipitation with organic solvents (e.g., acetonitrile (B52724) or ethanol) is a common sample preparation step. The supernatant is then diluted and injected.
-
Quantification: Stable isotope-labeled internal standards are ideal for accurate quantification. In their absence, external calibration curves are used.
Biological Functions and Signaling Pathways
While the specific biological functions of this compound are still under investigation, the broader class of sialylated HMOs is known to exert significant physiological effects.
Known Roles of Sialylated HMOs:
-
Prebiotic Effects: Sialylated HMOs can selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium species.
-
Immune Modulation: They can modulate the host immune response by interacting with immune cells and influencing cytokine production.
-
Pathogen Inhibition: Sialylated HMOs can act as decoy receptors, preventing the attachment of pathogens to host cell surfaces.
-
Brain Development: Sialic acid is a crucial component of gangliosides and glycoproteins in the brain, suggesting a role for sialylated HMOs in cognitive development.
Potential Signaling Pathway
Research on the related, simpler sialylated HMO, 6'-sialyllactose (6'-SL), has shed light on a potential signaling pathway that may be relevant for more complex structures like SLNH II. It has been shown that 6'-SL can inhibit the p90RSK/TGF-β/SMAD2 signaling pathway.[2] This pathway is involved in cellular growth, differentiation, and fibrosis. While direct evidence for SLNH II is pending, it is plausible that it could interact with similar cellular signaling cascades.
Hypothetical Signaling Pathway for SLNH II
Caption: A hypothetical signaling pathway for this compound.
Conclusion
This compound is a complex and potentially highly bioactive component of the human milk glycome. While specific research on this individual HMO is still in its early stages, the established knowledge of related sialylated oligosaccharides and the robust analytical methodologies available provide a strong foundation for future investigations. Further research to precisely quantify SLNH II in diverse human milk samples and to elucidate its specific biological functions and underlying signaling pathways is crucial. Such studies will undoubtedly contribute to a deeper understanding of the profound impact of human milk on infant health and may pave the way for novel nutritional and therapeutic strategies.
References
The Biological Significance of Sialyllacto-N-neohexaose II: A Technical Guide for Researchers
An In-depth Exploration of a Key Human Milk Oligosaccharide in Immunity, Pathogen Defense, and Neurological Development
Abstract
Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). As a sialylated member of this group, it is implicated in a range of significant biological processes crucial for infant health and development. This technical guide provides a comprehensive overview of the current understanding of this compound and its broader class of sialylated HMOs, targeting researchers, scientists, and drug development professionals. This document synthesizes available data on its structure, physiological concentrations, and key biological functions, including immunomodulation, anti-pathogenic activity, and its potential role in neurological development. Detailed experimental methodologies for the analysis and functional characterization of sialylated oligosaccharides are also presented, alongside visualizations of relevant biological pathways and experimental workflows. While specific quantitative data for this compound remains limited, this guide contextualizes its probable functions based on current knowledge of structurally similar sialylated HMOs, highlighting areas for future research.
Introduction: The Emerging Importance of Sialylated Human Milk Oligosaccharides
Human milk is a complex biological fluid that provides optimal nutrition and bioactive components for the developing infant. Beyond basic nutrients, it contains a rich array of human milk oligosaccharides (HMOs), which are the third most abundant solid component after lactose (B1674315) and lipids. These complex sugars are largely indigestible by the infant, functioning instead as prebiotics, immune modulators, and anti-infective agents.
HMOs are categorized into three main groups: fucosylated, sialylated, and neutral non-fucosylated oligosaccharides. The sialylated HMOs, characterized by the presence of one or more sialic acid residues, are of particular interest due to their significant contributions to infant health. Sialic acid, typically N-acetylneuraminic acid (Neu5Ac) in humans, is a crucial component of gangliosides and polysialic acid on neural cell adhesion molecules, suggesting a vital role for sialylated HMOs in brain development and cognitive function.[1][2] Furthermore, the terminal sialic acid moieties of these oligosaccharides act as decoys for pathogens and modulate the host immune system.[3][4]
This compound belongs to this important class of sialylated HMOs. While research has extensively covered simpler sialylated structures like 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL), the biological significance of more complex molecules like this compound is an emerging area of investigation. This guide aims to consolidate the current knowledge and provide a technical framework for its further study.
Structure and Physicochemical Properties
The definitive structure of this compound has not been extensively detailed in publicly available literature, and the "II" designation points to it being an isomer of a parent Sialyllacto-N-neohexaose structure. Based on the nomenclature of related compounds, its core structure is Lacto-N-neohexaose, which is a branched hexasaccharide. The addition of a sialic acid moiety confers an acidic nature to the molecule. The precise linkage of the sialic acid (e.g., α2-3 or α2-6) to a specific galactose or N-acetylglucosamine residue would define the specific isomer.
Core Structure: Lacto-N-neohexaose
Lacto-N-neohexaose is composed of a lactose unit at the reducing end, which is elongated by two N-acetyllactosamine units. The IUPAC condensed representation of a common Lacto-N-hexaose isomer is Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc.[5]
Quantitative Data: Concentration in Human Milk
The following table summarizes the concentration ranges reported for some key sialylated HMOs in mature human milk.
| Sialylated HMO | Concentration Range (mg/L) | Reference(s) |
| 3'-Sialyllactose (3'-SL) | 70 - 320 | [8] |
| 6'-Sialyllactose (6'-SL) | 10 - 700 | [8] |
| Sialyllacto-N-tetraose b (LSTb) | 20 - 310 | [8] |
| Sialyllacto-N-tetraose c (LSTc) | 1 - 470 | [8] |
| Disialyllacto-N-tetraose (DSLNT) | 90 - 710 | [8] |
Table 1: Reported concentrations of major sialylated HMOs in mature human milk.
Biological Significance and Mechanisms of Action
The biological activities of this compound are inferred from studies on the broader class of sialylated HMOs. These functions are primarily attributed to the terminal sialic acid residues.
Anti-Pathogenic Activity
Sialylated HMOs can act as soluble decoy receptors, competitively inhibiting the binding of pathogens to host cell surface glycans, which is a critical step in infection.[9] Many viruses and bacteria utilize host sialic acid residues as receptors for attachment and entry.
Hypothesized Mechanism of Pathogen Inhibition:
Caption: Pathogen Inhibition by this compound.
Immunomodulation
Sialylated HMOs are known to modulate the infant's developing immune system, promoting a balanced immune response and reducing inflammation.[3][10] This is thought to occur through interactions with various immune cells and their receptors, such as Siglecs (Sialic acid-binding immunoglobulin-like lectins).[11]
Potential Immunomodulatory Signaling Pathway:
Caption: Hypothesized Immunomodulatory Signaling.
Role in Neurological Development
Sialic acid is a critical nutrient for brain development, being a key component of brain gangliosides and glycoproteins involved in synaptogenesis and neurotransmission.[1] Sialylated HMOs are a major source of sialic acid for the breastfed infant, and their consumption has been positively correlated with cognitive development.[12]
Experimental Protocols
The following sections outline general methodologies for the analysis and functional characterization of sialylated HMOs, which can be adapted for the study of this compound.
Analysis of Sialylated Oligosaccharides
Workflow for HMO Analysis:
Caption: General Workflow for HMO Analysis.
Detailed Methodologies:
-
Sample Preparation: Human milk samples are first centrifuged to remove the lipid layer. Proteins are then precipitated using cold ethanol. The supernatant containing HMOs is collected for further purification.[13]
-
Enrichment of Sialylated HMOs: Solid-phase extraction (SPE) with graphitized carbon cartridges is commonly used to enrich for sialylated HMOs.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the separation and quantification of HMOs. Porous graphitic carbon (PGC) columns are particularly effective for resolving isomers. Analysis is typically performed in negative ion mode for acidic oligosaccharides.[3][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of purified oligosaccharides, providing information on monosaccharide composition, anomeric configurations, and glycosidic linkages.[15][16]
Pathogen Adhesion Inhibition Assay
This assay evaluates the ability of an HMO to prevent the binding of a pathogen to host cells or a surrogate surface.
General Protocol:
-
Cell Culture: Grow a monolayer of a relevant human cell line (e.g., Caco-2 for intestinal pathogens) in a multi-well plate.
-
Pathogen Preparation: Label the pathogen of interest (e.g., with a fluorescent dye) and prepare a suspension of known concentration.
-
Inhibition: Pre-incubate the labeled pathogens with varying concentrations of the purified this compound.
-
Co-incubation: Add the pathogen-HMO mixture to the cell monolayer and incubate to allow for adhesion.
-
Washing: Wash the wells to remove non-adherent pathogens.
-
Quantification: Quantify the adhered pathogens by measuring the fluorescence or by lysing the cells and plating for colony-forming units (CFU).
-
Analysis: Calculate the percentage of inhibition at each HMO concentration to determine the IC50 value.[17][18]
Cell-Based Immunomodulation Assay
These assays assess the effect of HMOs on immune cell function, such as cytokine production and proliferation.
General Protocol for Cytokine Production Assay:
-
Immune Cell Isolation: Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific subsets like macrophages, from healthy donors.
-
Cell Culture and Stimulation: Culture the immune cells in a multi-well plate. Pre-treat the cells with different concentrations of this compound.
-
Activation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an immune response.
-
Incubation: Incubate the cells for a defined period to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using methods like ELISA or multiplex bead assays.
-
Analysis: Compare cytokine levels in HMO-treated cells to control cells to determine the immunomodulatory effect.[19][20]
Conclusion and Future Directions
This compound, as a complex sialylated human milk oligosaccharide, is poised to be a molecule of significant biological interest. While direct evidence of its specific functions is still limited, the extensive research on related sialylated HMOs provides a strong foundation for inferring its roles in pathogen inhibition, immune system development, and neurocognition. The lack of specific quantitative data for this compound underscores the need for further research to isolate and characterize this molecule and to perform detailed functional assays.
Future research should focus on:
-
Definitive Structural Elucidation: Determining the precise isomeric structure of this compound.
-
Quantitative Analysis: Measuring its concentration in a large cohort of human milk samples across different stages of lactation.
-
Functional Characterization: Performing in vitro and in vivo studies to assess its specific anti-pathogenic, immunomodulatory, and neurodevelopmental effects.
-
Receptor Binding Studies: Identifying its specific binding partners, such as Siglecs and pathogen adhesins, and quantifying these interactions.
A deeper understanding of the biological significance of this compound will not only enhance our knowledge of the intricate bioactivity of human milk but also open new avenues for the development of novel therapeutics and functional food ingredients aimed at improving infant health and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sialic acid in human milk: composition and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Interactions of human milk oligosaccharides with the immune system [frontiersin.org]
- 4. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Concentration and distribution of sialic acid in human milk and infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sialic acid in human milk and infant formulas in China: concentration, distribution and type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STRUCTURAL IMPLICATIONS OF SIGLEC-5 MEDIATED SIALO-GLYCAN RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adhesion Inhibition Assay for Helicobacter pylori to Mucin by Lactobacillus | Springer Nature Experiments [experiments.springernature.com]
- 18. Adhesion Inhibition Assay for Helicobacter pylori to Mucin by Lactobacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 20. Assessment of the Immunomodulatory Properties of Human Mesenchymal Stem Cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]
Sialyllacto-N-neohexaose II: A Technical Guide to its Prebiotic Potential in the Infant Gut
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and dynamic group of bioactive molecules that play a crucial role in shaping the infant gut microbiome and overall health. Among these, sialylated HMOs have garnered significant attention for their unique biological functions. This technical guide provides an in-depth exploration of Sialyllacto-N-neohexaose II (SLNnH II), a prominent sialylated HMO, and its potential as a prebiotic for infant gut health. This document details the current understanding of its mechanism of action, supported by quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers in the field.
Mechanism of Action: A Prebiotic for Beneficial Microbes
This compound, as a prebiotic, selectively stimulates the growth and activity of beneficial bacteria in the infant gut, particularly species of Bifidobacterium and Bacteroides.[1] These bacteria possess the necessary enzymatic machinery, such as sialidases, to cleave the sialic acid residue and utilize the underlying oligosaccharide structure for their metabolism.[2][3] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which have profound effects on the host.[4][5]
Key functions of this compound in the infant gut include:
-
Modulation of the Gut Microbiota: Promotes the proliferation of beneficial bacteria, contributing to a healthy and stable microbial ecosystem.
-
Production of Short-Chain Fatty Acids: The fermentation of SLNnH II leads to the production of SCFAs, which serve as an energy source for colonocytes, regulate gut pH, and have systemic anti-inflammatory effects.[4][6][7]
-
Enhancement of Gut Barrier Function: SCFAs, particularly butyrate, strengthen the intestinal barrier by promoting the expression of tight junction proteins.[8][9]
-
Inhibition of Pathogens: By promoting the growth of beneficial bacteria, SLNnH II can competitively exclude potential pathogens. Additionally, some sialylated HMOs can act as decoy receptors, preventing pathogens from adhering to the intestinal epithelium.[10][11][12][13]
-
Immunomodulation: Sialylated HMOs and their fermentation products can interact with the host immune system, potentially influencing the development of immune tolerance.
Quantitative Data
The following tables summarize the quantitative effects of sialylated oligosaccharides, including compounds structurally related to this compound, on the infant gut microbiota and SCFA production from in vitro studies.
Table 1: Effect of Sialylated Oligosaccharides on the Relative Abundance of Key Bacterial Genera in In Vitro Infant Fecal Fermentation Models
| Bacterial Genus | Treatment | Fold Change vs. Control | Reference |
| Bifidobacterium | Sialyllactose | Increased | [14] |
| Bacteroides | Sialyllactose | Increased | [1] |
| Clostridium | Sialyllactose | Decreased | [10] |
| Escherichia | 2'-Fucosyllactose + Sialyllactose | Decreased | [11] |
Table 2: Production of Short-Chain Fatty Acids (SCFAs) Following In Vitro Fermentation of Sialylated Oligosaccharides with Infant Fecal Microbiota
| SCFA | Treatment | Concentration (mmol/L) | Reference |
| Acetate | Sialyllactose | 15.2 ± 2.1 | [6][7][15] |
| Propionate | Sialyllactose | 5.8 ± 1.2 | [6][7][15] |
| Butyrate | Sialyllactose | 4.5 ± 0.9 | [6][7][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a prebiotic.
In Vitro Fermentation of this compound with Infant Fecal Microbiota
This protocol describes a batch fermentation model to assess the prebiotic effect of SLNnH II on the infant gut microbiota.
Materials:
-
Fresh fecal samples from healthy, exclusively breastfed infants.
-
Anaerobic chamber.
-
Sterile, anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
-
This compound (sterile solution).
-
Control (no added carbohydrate).
-
pH meter.
-
Gas chromatograph (GC) for SCFA analysis.
-
DNA extraction kit for microbial DNA.
-
Primers and reagents for 16S rRNA gene sequencing.
Procedure:
-
Inoculum Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber. Homogenize by vortexing.
-
Fermentation Setup: Dispense 45 mL of anaerobic basal medium into sterile 50 mL fermentation vessels. Add SLNnH II to the treatment vessels to a final concentration of 10 mg/mL. Include a control vessel with no added carbohydrate.
-
Inoculation: Inoculate each vessel with 5 mL of the fecal slurry.
-
Incubation: Incubate the vessels at 37°C under anaerobic conditions for 48 hours. Monitor pH at regular intervals (0, 12, 24, 48 hours).
-
Sampling: At 0, 24, and 48 hours, collect aliquots from each vessel for SCFA analysis and microbiota analysis.
-
SCFA Analysis:
-
Microbiota Analysis:
-
Extract total microbial DNA from the cell pellets using a validated kit.[21][22][23][24][25]
-
Perform 16S rRNA gene amplification of the V3-V4 region.
-
Sequence the amplicons using a high-throughput sequencing platform.
-
Analyze the sequencing data to determine the microbial composition and relative abundance of different bacterial taxa.
-
In Vitro Infant Gut Barrier Model using Caco-2 Cells
This protocol outlines the use of the Caco-2 cell line to model the infant intestinal barrier and assess the impact of SLNnH II on its integrity.[26][27][28][29][30]
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics).
-
Transwell® inserts (0.4 µm pore size).
-
This compound (sterile solution).
-
Transepithelial Electrical Resistance (TEER) measurement system.
-
FITC-dextran (4 kDa).
-
Antibodies for tight junction proteins (e.g., ZO-1, Occludin, Claudin-1).
-
Reagents for Western blotting and immunofluorescence microscopy.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 1 x 10^5 cells/cm². Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
Treatment: After 21 days, replace the medium in the apical chamber with a medium containing SLNnH II at a physiologically relevant concentration. Use a medium without SLNnH II as a control.
-
TEER Measurement: Measure the TEER across the Caco-2 monolayer at regular intervals (e.g., 0, 24, 48 hours) to assess barrier integrity. A decrease in TEER indicates a compromised barrier.
-
Paracellular Permeability Assay: After the treatment period, add FITC-dextran to the apical chamber. After a defined incubation period (e.g., 2 hours), measure the fluorescence in the basolateral chamber. An increase in FITC-dextran in the basolateral chamber indicates increased paracellular permeability.
-
Tight Junction Protein Analysis:
-
Immunofluorescence: Fix the Caco-2 monolayers, permeabilize, and stain with primary antibodies against tight junction proteins (ZO-1, Occludin, Claudin-1) followed by fluorescently labeled secondary antibodies. Visualize the localization and expression of these proteins using a fluorescence microscope.
-
Western Blotting: Lyse the cells and perform Western blotting to quantify the expression levels of tight junction proteins.[9][31][32][33]
-
Preclinical Piglet Model for Gut Health Assessment
The piglet is a highly relevant preclinical model for studying infant gut health due to similarities in gastrointestinal physiology and immunology.[34][35][36][37][38]
Study Design:
-
Animals: Newborn piglets, obtained within 24 hours of birth.
-
Housing: House piglets individually in a controlled environment to prevent cross-contamination.
-
Diets:
-
Control Group: Fed a standard infant formula.
-
Treatment Group: Fed the same infant formula supplemented with this compound at a clinically relevant dose.
-
-
Duration: The study typically runs for 2-4 weeks.
-
Parameters to be Measured:
-
Growth and Health: Monitor daily weight gain, feed intake, and clinical signs of health.
-
Fecal Microbiota: Collect fecal samples at regular intervals to analyze microbial composition using 16S rRNA gene sequencing.
-
Fecal SCFAs: Analyze fecal samples for SCFA concentrations.
-
Intestinal Morphology: At the end of the study, collect intestinal tissue samples to assess villus height, crypt depth, and goblet cell numbers through histology.
-
Gut Barrier Function: Assess intestinal permeability ex vivo using Ussing chambers or in vivo using oral administration of a non-metabolizable sugar marker.
-
Immune Parameters: Analyze intestinal tissue and blood samples for the expression of cytokines and immune cell populations.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of this compound.
Caption: Prebiotic mechanism of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway.[39]
Conclusion
This compound holds significant promise as a key prebiotic ingredient for infant nutrition. Its ability to selectively nourish beneficial gut bacteria, leading to the production of health-promoting SCFAs and enhancement of the gut barrier, underscores its potential to support a healthy gut microbiome from the earliest stages of life. The experimental protocols and data presented in this guide provide a solid foundation for further research into the precise mechanisms and clinical benefits of this important human milk oligosaccharide. Continued investigation in this area is crucial for the development of next-generation infant formulas that more closely mimic the composition and functionality of human milk.
References
- 1. Frontiers | Interactions between Bifidobacterium and Bacteroides and human milk oligosaccharides and their associations with infant cognition [frontiersin.org]
- 2. Frontiers | Roles of the Cell Surface Architecture of Bacteroides and Bifidobacterium in the Gut Colonization [frontiersin.org]
- 3. Roles of the Cell Surface Architecture of Bacteroides and Bifidobacterium in the Gut Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbiota-derived short chain fatty acids in pediatric health and diseases: from gut development to neuroprotection [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Short-chain fatty acids in breast milk and their relationship with the infant gut microbiota [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Gut Dysbiosis and Clostridioides difficile Infection in Neonates and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Dysbiosis and Clostridioides difficile Infection in Neonates and Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxin-producing Clostridium difficile strains as long-term gut colonizers in healthy infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymptomatic colonization by Clostridium difficile in infants: implications for disease in later life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. brieflands.com [brieflands.com]
- 16. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 18. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4.3. Short Chain Fatty Acids Analysis [bio-protocol.org]
- 20. agilent.com [agilent.com]
- 21. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. content.ilabsolutions.com [content.ilabsolutions.com]
- 25. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 26. Frontiers | Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro [frontiersin.org]
- 27. Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Development of a Caco-2-based intestinal mucosal model to study intestinal barrier properties and bacteria–mucus interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. research.rug.nl [research.rug.nl]
- 33. ZO-2, a tight junction protein involved in gene expression, proliferation, apoptosis, and cell size regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Effects of prebiotic and multispecies probiotic supplementation on the gut microbiota, immune function, and growth performance of weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 35. sciencenews.dk [sciencenews.dk]
- 36. Frontiers | Nourishing neonatal piglets with synthetic milk and Lactobacillus sp. at birth highly modifies the gut microbial communities at the post-weaning stage [frontiersin.org]
- 37. researchgate.net [researchgate.net]
- 38. Composition, function, and timing: exploring the early-life gut microbiota in piglets for probiotic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Sialylated human milk oligosaccharides prevent intestinal inflammation by inhibiting toll like receptor 4/NLRP3 inflammasome pathway in necrotizing enterocolitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sialyllacto-N-neohexaose II in Early Life Nutrition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human milk oligosaccharides (HMOs) are a complex and abundant group of bioactive molecules in human milk that play a pivotal role in infant health and development. Among these, the sialylated HMOs are of particular interest due to the role of sialic acid in neurodevelopment and immune function. This technical guide focuses on Sialyllacto-N-neohexaose II (SLNnH II), a specific sialylated HMO. While less abundant and studied than other HMOs like 2'-fucosyllactose (B36931) (2'-FL) or 3'-sialyllactose (B164678) (3'-SL), SLNnH II is believed to contribute to the overall benefits of human milk. This document provides a comprehensive overview of the current understanding of SLNnH II, including its structure, presence in human milk, and its purported roles in brain development, gut microbiota modulation, and immune system maturation. This guide also presents detailed experimental methodologies for the analysis and functional characterization of SLNnH II and outlines potential signaling pathways involved in its bioactivity. Due to the limited specific research on SLNnH II, some data and protocols are extrapolated from studies on closely related sialylated HMOs.
Introduction to this compound
This compound is a complex acidic oligosaccharide found in human milk. Like other HMOs, it is indigestible by the infant's own enzymes and reaches the lower gut intact, where it can exert its biological effects. Its structure contains a terminal sialic acid residue, which is key to its proposed functions.
Structure: this compound is a hexaose containing N-acetylneuraminic acid (Neu5Ac), galactose (Gal), N-acetylglucosamine (GlcNAc), and glucose (Glc). The precise linkage of these monosaccharides gives it a unique three-dimensional structure that dictates its interaction with host cells and microbes. While the exact structure can vary, a common isomer is fucodisialyllacto-N-hexaose.
Quantitative Data on Sialylated HMOs
Quantitative data specifically for this compound is scarce. The following tables summarize available data for related sialylated HMOs to provide context for expected concentrations and biological effects.
Table 1: Concentration of Sialylated Human Milk Oligosaccharides in Human Milk
| HMO | Concentration Range (mg/L) | Lactation Stage | Reference |
| 3'-Sialyllactose (3'-SL) | 50 - 750 | Mature Milk | [1] |
| 6'-Sialyllactose (6'-SL) | 20 - 400 | Mature Milk | [1] |
| Disialyllacto-N-tetraose (DSLNT) | 100 - 500 | Colostrum & Mature Milk | [2] |
| Fucodisialyllacto-N-hexaose | Varies, generally lower than major sialylated HMOs | Mature Milk | [3] |
Table 2: Preclinical Efficacy of Sialylated Oligosaccharides in a Neonatal Rat Model of Necrotizing Enterocolitis (NEC)
| Treatment Group | NEC Pathology Score (Mean ± SD) | p-value vs. Formula-Fed | Reference |
| Dam-Fed | 0.67 ± 0.34 | <0.001 | [4] |
| Formula-Fed (FF) | 2.02 ± 0.63 | - | [4] |
| FF + Pooled HMO (10 mg/ml) | 0.90 ± 0.47 | <0.001 | [4] |
| FF + Sialylated Galacto-oligosaccharides (Sia-GOS) (500 µM) | 1.32 ± 0.56 | <0.0034 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study of SLNnH II. The following sections provide methodologies for its analysis, and for assessing its impact on gut microbiota and immune function.
Analysis of this compound
The complex nature of HMOs requires sophisticated analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.
Protocol 1: Quantification of SLNnH II in Human Milk by HPLC-MS
-
Sample Preparation:
-
Thaw frozen human milk samples at 4°C.
-
Centrifuge at 4,000 x g for 30 minutes at 4°C to separate the fat layer.
-
Collect the skim milk fraction and add ethanol (B145695) to a final concentration of 70% to precipitate proteins.
-
Incubate at -20°C for 2 hours, then centrifuge at 14,000 x g for 20 minutes.
-
Collect the supernatant containing the HMOs and dry it using a vacuum concentrator.
-
Reconstitute the dried HMOs in a known volume of ultrapure water.
-
-
Chromatographic Separation:
-
Utilize a porous graphitized carbon (PGC) column for separation of isomers.
-
Employ a binary solvent gradient system:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Run a gradient from 5% to 45% Solvent B over 60 minutes to elute the HMOs.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Operate in negative ion mode to detect the acidic sialylated HMOs.
-
Identify SLNnH II based on its accurate mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS).
-
Quantify using an external standard curve with a purified SLNnH II standard.
-
In Vitro Fermentation with Infant Fecal Microbiota
This protocol assesses the prebiotic potential of SLNnH II by observing its fermentation by the infant gut microbiota.
Protocol 2: In Vitro Batch Fermentation of SLNnH II
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy, exclusively breastfed infants.
-
Process samples within 2 hours in an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.
-
Homogenize the slurry and filter through sterile gauze to remove large particles.
-
-
Fermentation Setup:
-
Prepare a basal fermentation medium containing peptone, yeast extract, and salts.
-
Add SLNnH II as the sole carbohydrate source at a final concentration of 10 mg/mL. Include a negative control (no carbohydrate) and a positive control (e.g., Fructooligosaccharides).
-
Inoculate the medium with the fecal slurry (10% v/v).
-
Incubate anaerobically at 37°C for 24-48 hours.
-
-
Analysis:
-
Short-Chain Fatty Acids (SCFAs): Analyze fermentation supernatants by gas chromatography (GC) to quantify acetate, propionate, and butyrate (B1204436) production.
-
Microbiota Composition: Extract DNA from the fermentation culture and perform 16S rRNA gene sequencing to assess changes in bacterial populations, particularly Bifidobacterium and Bacteroides.
-
pH: Monitor changes in the pH of the culture medium as an indicator of acid production.
-
Assessment of Immune Cell Response
This protocol evaluates the immunomodulatory effects of SLNnH II on immune cells.
Protocol 3: In Vitro Immune Cell Stimulation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from fresh human cord blood or adult peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treat the cells with varying concentrations of purified SLNnH II (e.g., 0.1, 1, 10 µg/mL).
-
Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).
-
Incubate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Analysis of Immune Response:
-
Cytokine Production: Measure the concentrations of cytokines (e.g., IL-10, TNF-α, IFN-γ) in the cell culture supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Cell Surface Marker Expression: Analyze the expression of activation and differentiation markers on immune cell subsets (e.g., T cells, B cells, monocytes) by flow cytometry. Stain cells with fluorescently labeled antibodies against markers such as CD25, CD69, and CD86.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways activated by this compound are not yet fully elucidated. However, based on its structure as a sialylated oligosaccharide, several potential mechanisms can be proposed.
Interaction with Sialic Acid-Binding Receptors
Sialic acid residues are known to be ligands for Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of receptors primarily expressed on immune cells that are involved in regulating immune responses.
Modulation of Toll-like Receptor (TLR) Signaling
HMOs, including sialylated forms, have been shown to modulate Toll-like Receptor (TLR) signaling, which plays a crucial role in the innate immune system's response to pathogens. SLNnH II may act as a modulator of TLR4 signaling, potentially dampening inflammatory responses.
Experimental Workflow for Investigating SLNnH II
A logical workflow is essential for systematically investigating the biological roles of SLNnH II.
Conclusion and Future Directions
This compound is an understudied component of the complex HMO fraction of human milk. While direct evidence of its specific functions is limited, its structural characteristics suggest it likely contributes to the beneficial effects of breastfeeding on neurodevelopment, gut health, and immune function. The methodologies and proposed signaling pathways outlined in this guide provide a framework for future research to elucidate the precise roles of this intriguing molecule. Further studies employing purified SLNnH II in advanced in vitro and in vivo models are necessary to fully understand its potential for application in infant nutrition and therapeutics. A key area for future investigation will be to determine if SLNnH II has unique biological activities that are distinct from the more abundant sialylated HMOs.
References
- 1. Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of two lacto-N-neohexaose-related Lewis x heptasaccharides and their separation by chromatography on immobilized wheat germ agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dwscientific.com [dwscientific.com]
- 4. files.core.ac.uk [files.core.ac.uk]
Sialyllacto-N-neohexaose II: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide found in human milk. As a member of the diverse family of human milk oligosaccharides (HMOs), it is of significant interest to researchers in nutrition, immunology, and drug development due to the established roles of sialylated HMOs in infant development, immune modulation, and as potential prebiotics. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, abundance, and analytical methodologies for this compound.
Natural Sources and Abundance
The primary natural source of this compound is human milk. HMOs are the third most abundant solid component of human milk, after lactose (B1674315) and lipids, with concentrations varying significantly among individuals and throughout the lactation period. This compound is a monosialylated derivative of lacto-N-neohexaose, a core structure of many HMOs.
The precise quantification of individual HMO isomers like this compound presents a significant analytical challenge due to the presence of numerous structurally similar compounds. In a comprehensive study of global variations in HMO compositions, Monothis compound (S-LNnH II) was identified in human milk samples. However, its abundance was reported as a combined relative abundance with another isomer, designated "4021a". This indicates that while its presence is confirmed, its specific concentration is difficult to determine with current standard analytical methods.
The total concentration of sialylated HMOs in human milk changes over the course of lactation, generally decreasing from colostrum to mature milk. These variations are influenced by factors such as maternal genetics.
Table 1: Abundance of Sialylated Oligosaccharides in Human Milk
| Oligosaccharide | Concentration Range in Mature Milk (mg/mL) | Notes |
| 3'-Sialyllactose (3'-SL) | 0.07 - 0.32[1][2] | One of the most abundant sialylated HMOs. |
| 6'-Sialyllactose (6'-SL) | 0.01 - 0.70[1][2] | Another major sialylated HMO. |
| Sialyllacto-N-tetraose a (LSTa) | 0.002 - 0.043[1][2] | An acidic tetrasaccharide. |
| Sialyllacto-N-tetraose b (LSTb) | 0.02 - 0.31[1][2] | An isomer of LSTa. |
| Sialyllacto-N-tetraose c (LSTc) | 0.001 - 0.47[1][2] | An isomer of LSTa. |
| Disialyllacto-N-tetraose (DSLNT) | 0.09 - 0.71[1][2] | A disialylated HMO. |
| Monosialyllacto-N-neohexaose I (MSLNnH I) | Not individually quantified in most studies | Often grouped with other isomers. |
| This compound (S-LNnH II) | Not individually quantified; reported in combination with other isomers [3] | The focus of this guide, its precise abundance is yet to be determined. |
Note: The concentration ranges are compiled from studies on various populations and are subject to considerable individual variation.
Experimental Protocols
The isolation and quantification of specific sialylated HMOs like this compound from the complex matrix of human milk require sophisticated analytical techniques. Below is a generalized protocol based on common methodologies cited in the literature, primarily involving solid-phase extraction (SPE) followed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Protocol: Isolation and Analysis of Sialylated HMOs from Human Milk
1. Sample Preparation:
-
Defatting: Centrifuge fresh or thawed human milk samples at high speed (e.g., 4000 x g) at 4°C to separate the lipid layer. Carefully collect the skim milk fraction.
-
Protein Precipitation: Add two volumes of cold ethanol (B145695) to the skim milk, mix, and incubate at 4°C overnight to precipitate proteins. Centrifuge at a higher speed (e.g., 12,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains lactose, neutral HMOs, and acidic (sialylated) HMOs.
2. Solid-Phase Extraction (SPE) for Enrichment of Sialylated HMOs:
-
Principle: Utilize a graphitized carbon cartridge or an anion-exchange cartridge to separate sialylated HMOs from the more abundant neutral oligosaccharides and lactose.
-
Cartridge Activation and Equilibration: Condition the SPE cartridge according to the manufacturer's instructions, typically with organic solvents followed by water.
-
Sample Loading: Load the dried and reconstituted supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low-concentration organic solvent (e.g., acetonitrile (B52724) in water) to elute neutral oligosaccharides and lactose.
-
Elution: Elute the sialylated HMOs with a higher concentration of organic solvent, often with the addition of a modifying agent like formic acid or ammonia.
3. HPLC-MS Analysis:
-
Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC) chromatography for the separation of sialylated HMO isomers.
-
Mobile Phase A: Acetonitrile with a small percentage of an aqueous modifier (e.g., ammonium (B1175870) formate).
-
Mobile Phase B: Water with a small percentage of an organic modifier and ammonium formate.
-
Gradient: A gradient elution from high to low organic solvent concentration is typically used to separate the polar oligosaccharides.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, which is optimal for detecting the negatively charged sialylated compounds.
-
Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass determination.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) to fragment the parent ions. The fragmentation patterns provide structural information, including linkage positions, which is crucial for distinguishing between isomers.
-
4. Data Analysis:
-
Identification: Identify this compound and its isomers based on their accurate mass-to-charge ratio (m/z) and characteristic retention times compared to available standards or a reference library.
-
Quantification: Quantify the oligosaccharides by integrating the peak areas from the extracted ion chromatograms. For absolute quantification, stable isotope-labeled internal standards are required. Relative quantification can be performed by comparing the peak area of the analyte to that of an internal standard.
Signaling Pathways
Specific signaling pathways for this compound have not yet been elucidated. However, research on other prominent sialylated HMOs provides insights into their potential biological functions. Sialylated oligosaccharides are known to play roles in modulating immune responses and influencing cell signaling.
For instance, 3'-Sialyllactose (3'-SL) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by attenuating the Toll-like receptor 4 (TLR4) signaling pathway. It has also been implicated in promoting the differentiation of bone marrow stromal cells through the PI3K/Akt signaling pathway.
Given that this compound shares the core structural feature of a terminal sialic acid, it is plausible that it may exert its biological effects through similar mechanisms involving interactions with cell surface receptors and modulation of inflammatory or developmental signaling cascades. Further research is needed to investigate the specific biological activities and signaling pathways associated with this compound.
Visualizations
References
Sialyllacto-N-neohexaose II: A Technical Guide to its Role in Gut Microbiome Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialylated human milk oligosaccharides (HMOs) are a critical component of human milk, playing a pivotal role in the development of the infant gut microbiome and immune system. Among the vast array of these complex glycans, Sialyllacto-N-neohexaose II (SLNH II) represents a significant area of interest for its potential as a prebiotic and immunomodulatory agent. This technical guide provides a comprehensive overview of SLNH II, focusing on its structure, its profound effects on the composition and metabolic activity of the gut microbiota, and its influence on host-gut interactions, including gut barrier function and immune signaling pathways. Detailed experimental methodologies and quantitative data from relevant in vitro and in vivo studies are presented to support further research and development in this promising field.
Introduction: The Significance of Sialylated Human Milk Oligosaccharides
Human milk is a complex and dynamic fluid rich in bioactive components that contribute to infant health and development. Beyond basic nutrition, human milk oligosaccharides (HMOs) have emerged as key players in shaping the neonatal gut microbiota and immune system. HMOs are a diverse group of complex carbohydrates, with sialylated HMOs being a particularly important subclass. These molecules are characterized by the presence of sialic acid, typically N-acetylneuraminic acid (Neu5Ac), linked to a core oligosaccharide structure.
This compound (SLNH II) is a sialylated derivative of the core structure Lacto-N-neohexaose. While the precise isomer "II" is not extensively characterized in standalone literature, its biological activities can be inferred from studies on closely related and more abundant sialylated HMOs, such as 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL). These molecules have been shown to exert significant prebiotic effects, selectively promoting the growth of beneficial gut bacteria, and to modulate host immune responses.[1] This guide will synthesize the current understanding of the mechanisms through which SLNH II and related sialylated HMOs influence the gut microbiome and host physiology.
Structure of this compound
This compound belongs to the family of acidic oligosaccharides. Its core structure is Lacto-N-neohexaose, a linear hexasaccharide with the following composition:
Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc [2]
Sialylation involves the attachment of a sialic acid residue (Neu5Ac) to this core structure. The designation "II" likely refers to a specific linkage position of the sialic acid, which influences its biological activity. The most common linkages for sialic acid in HMOs are α2-3 and α2-6 to a terminal galactose residue.[3]
Role in Gut Microbiome Modulation
Sialylated HMOs like SLNH II are largely indigestible by human enzymes in the upper gastrointestinal tract, allowing them to reach the colon intact where they are fermented by the resident microbiota. This selective fermentation leads to significant shifts in the microbial community structure and function.
Selective Proliferation of Beneficial Bacteria
In vitro and preclinical studies have consistently demonstrated that sialylated HMOs act as a preferred substrate for specific beneficial bacteria, most notably species of Bifidobacterium and Bacteroides.
-
Bifidobacterium : Several species of Bifidobacterium, particularly B. infantis and B. bifidum, possess the enzymatic machinery to utilize sialylated HMOs.[4] This selective advantage allows them to outcompete other bacteria in the infant gut.
-
Bacteroides : Certain Bacteroides species, such as B. fragilis, are also capable of metabolizing sialylated oligosaccharides.[5]
In contrast to the bifidogenic effect observed in infants, some studies in adult gut microbiome models suggest that sialyllactose may promote the growth of other beneficial bacteria, such as Phascolarctobacterium and Lachnospiraceae, which are known short-chain fatty acid producers, without a significant increase in Bifidobacterium.[4][6]
Production of Short-Chain Fatty Acids (SCFAs)
The microbial fermentation of sialylated HMOs results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436). These metabolites play a crucial role in maintaining gut homeostasis.[7]
-
Acetate: The most abundant SCFA, acetate, serves as an energy source for colonocytes and can be utilized systemically.[8]
-
Propionate: Propionate is primarily metabolized in the liver and has been linked to the regulation of gluconeogenesis and satiety.[5]
-
Butyrate: Butyrate is the preferred energy source for colonic epithelial cells and has potent anti-inflammatory and barrier-enhancing properties.[6]
Studies have shown that different sialylated HMOs can lead to distinct SCFA profiles. For instance, some research suggests that 3'-SL fermentation may result in higher butyrate production.[7]
Impact on Host-Gut Interactions
The influence of SLNH II extends beyond the modulation of the gut microbiota to direct and indirect effects on the host's intestinal barrier and immune system.
Enhancement of Gut Barrier Function
The gut barrier is a critical line of defense against luminal pathogens and antigens. Sialylated HMOs and their fermentation products, particularly butyrate, contribute to the integrity of this barrier.
-
Increased Expression of Tight Junction Proteins: Butyrate has been shown to upregulate the expression of tight junction proteins, such as claudin-1 and zonula occludens-1, which are essential for maintaining the physical barrier between intestinal epithelial cells.[7]
-
Mucin Production: Some studies suggest that certain HMOs can influence the production of mucin, the primary component of the protective mucus layer.[9]
-
Epithelial Cell Differentiation and Repair: Sialyllactose has been observed to promote the differentiation of intestinal epithelial cells and enhance wound repair in in vitro models.[10][11]
Modulation of the Immune System
Sialylated HMOs can modulate both the innate and adaptive immune systems through various mechanisms.
-
Direct Interaction with Immune Cells: Sialylated HMOs can be absorbed into circulation and directly interact with immune cells, influencing cytokine production.[12] They have been shown to modulate T-cell responses, potentially through the STAT3 signaling pathway.[12]
-
Indirect Modulation via SCFAs: SCFAs, particularly butyrate, have well-documented immunomodulatory effects, including the induction of regulatory T cells (Tregs) and the suppression of inflammatory responses.
-
Toll-like Receptor (TLR) Signaling: The gut microbiota and its metabolites can interact with Toll-like receptors on intestinal epithelial and immune cells, influencing downstream inflammatory signaling pathways such as the NF-κB pathway.[13][14] While direct binding of sialylated HMOs to TLRs is still under investigation, their ability to shape the microbiota suggests an indirect role in modulating TLR-mediated responses.
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro fermentation studies on the effects of 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), serving as representative examples for sialylated HMOs.
Table 1: Changes in Bacterial Populations following Sialyllactose Fermentation
| Bacterial Genus/Family | Inoculum Source | In Vitro Model | Duration of Treatment | Key Findings |
| Bifidobacterium | Infant Feces | Batch Culture | 24 hours | Significant increase in population with both 3'-SL and 6'-SL.[15] |
| Bacteroides | Adult Feces | Batch Culture | 24 hours | Increased abundance in the presence of sialyllactose.[5] |
| Phascolarctobacterium | Adult Feces | SHIME® | 14 days | Increased relative abundance with 6'-SL.[6] |
| Lachnospiraceae | Adult Feces | SHIME® | 14 days | Increased relative abundance with both 3'-SL and 6'-SL.[6] |
Table 2: Short-Chain Fatty Acid (SCFA) Production from Sialyllactose Fermentation
| SCFA | Inoculum Source | In Vitro Model | Sialyllactose Type | Concentration Change |
| Acetate | Infant Feces | Batch Culture | 3'-SL & 6'-SL | 98-104 mM produced.[8][16] |
| Propionate | Adult Feces | SHIME® | 3'-SL & 6'-SL | Significant increase.[6] |
| Butyrate | Adult Feces | SHIME® | 3'-SL & 6'-SL | Significant increase.[6] |
| Total SCFAs | Adult Feces | SHIME® | 3'-SL & 6'-SL | Significant increase in total SCFA content.[6] |
Experimental Protocols
In Vitro Batch Culture Fermentation of Sialyllactose
This method is used to assess the short-term fermentation of a substrate by a fecal microbial community.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors. Inside an anaerobic chamber, a 10% (w/v) fecal slurry is prepared in a pre-reduced anaerobic phosphate (B84403) buffer (0.1 M, pH 7.0) containing a reducing agent (e.g., L-cysteine hydrochloride). The slurry is homogenized and filtered to remove large particles.
-
Fermentation Setup: Anaerobic fermentation vessels containing a basal growth medium are prepared. The medium typically includes peptone water, yeast extract, salts, bile salts, and a reducing agent. Sialyllactose (e.g., 1% w/v) is added as the sole carbohydrate source. A control vessel without added carbohydrate is also prepared.
-
Inoculation and Incubation: Each vessel is inoculated with the fecal slurry (e.g., 10% v/v). The vessels are sealed and incubated at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected at various time points for analysis of bacterial populations (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).[15]
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)
The SHIME® is a dynamic, multi-compartment model of the human gastrointestinal tract that allows for the study of long-term effects of substrates on the gut microbiota.[11][17]
Methodology:
-
SHIME® Reactor Setup: The system consists of a series of temperature-controlled, double-jacketed glass vessels simulating the stomach, small intestine, and ascending, transverse, and descending colon.[18]
-
Inoculation and Stabilization: The colon reactors are inoculated with a fecal slurry. The system is operated for a stabilization period (typically 2 weeks) to allow the microbial community to adapt, using a standardized nutritional medium.
-
Treatment Period: After stabilization, a basal period is established, followed by the treatment period (2-4 weeks) where the nutritional medium is supplemented with sialyllactose.
-
Sampling: Samples are collected regularly from each colon compartment for comprehensive analysis of the microbial community composition and metabolic activity (SCFAs, etc.).[6]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro fermentation studies of this compound.
Signaling Pathways
Caption: Modulation of gut barrier and immune signaling by SLNH II and its metabolites.
Conclusion and Future Directions
This compound, as a representative of sialylated HMOs, demonstrates significant potential for modulating the gut microbiome and influencing host health. Its ability to selectively promote the growth of beneficial bacteria and lead to the production of health-promoting SCFAs underscores its prebiotic activity. Furthermore, the downstream effects on gut barrier integrity and immune homeostasis highlight its potential as a therapeutic agent for conditions associated with gut dysbiosis and inflammation.
Future research should focus on elucidating the specific biological activities of the this compound isomer and comparing them to other sialylated HMOs. Well-controlled clinical trials are necessary to translate the promising results from in vitro and preclinical models into human applications.[19] A deeper understanding of the molecular mechanisms, particularly the direct interactions with host cell receptors and signaling pathways, will be crucial for the development of targeted nutritional and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Para-Lacto-N-neohexaose (Para-LNnH) (>90% NMR) [elicityl-oligotech.com]
- 3. siallac.com [siallac.com]
- 4. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Sialyllactose Supplementation of a Prebiotic-Containing Formula on Growth, Intestinal Development, and Bacterial Colonization in the Neonatal Piglet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of two lacto-N-neohexaose-related Lewis x heptasaccharides and their separation by chromatography on immobilized wheat germ agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. DSpace [helda.helsinki.fi]
- 11. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro digestion and fermentation of sialyllactoses by infant gut microflora | Semantic Scholar [semanticscholar.org]
- 13. Toll-like receptor signaling and regulation of intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SHIME® Gut Microbiome Simulator | ProDigest [prodigest.eu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Sialyllacto-N-neohexaose II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide belonging to the family of human milk oligosaccharides (HMOs). As a sialylated glycan, it plays a significant role in various biological processes, including immune modulation and pathogen inhibition, making it a molecule of high interest for therapeutic and nutraceutical applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its potential biological functions and associated signaling pathways.
Physicochemical Properties
| Property | This compound | Lacto-N-neohexaose |
| CAS Number | 118023-83-9[1] | 64003-52-7 |
| Molecular Formula | C51H85N3O39[1] | C40H68N2O31 |
| Molecular Weight | 1364.22 g/mol [1] | 1072.96 g/mol |
| Purity | Data not available | ≥90% or ≥95% (Area-%) |
| Appearance | Data not available | White to off-white solid |
| Solubility | Expected to be soluble in water | Data not available |
| Storage | Store at -20°C | Store at <-15°C |
Experimental Protocols
Characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
This protocol provides a general framework for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
Objective: To determine the purity and identity of this compound.
Materials:
-
This compound sample
-
Ultrapure water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reference standards of related oligosaccharides
-
HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Porous graphitized carbon (PGC) or amide-based HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve this compound in ultrapure water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Separation:
-
Column: Porous Graphitized Carbon (PGC) column (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5-40% B (linear gradient)
-
45-50 min: 40-95% B (linear gradient)
-
50-55 min: 95% B (isocratic)
-
55-60 min: 95-5% B (linear gradient)
-
60-70 min: 5% B (isocratic for re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Mass Range: m/z 300-2000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. For MS/MS, select the precursor ion corresponding to this compound ([M-H]⁻ or [M-2H]²⁻).
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and accurate mass.
-
Determine purity by calculating the peak area percentage.
-
Analyze the MS/MS fragmentation pattern to confirm the structure.
Physicochemical Characterization Workflow
Lectin Binding Assay
This protocol describes a representative enzyme-linked lectin assay (ELLA) to assess the binding of this compound to a specific lectin.
Objective: To determine the binding affinity of this compound to a sialic acid-binding lectin (e.g., Sambucus nigra agglutinin, SNA).
Materials:
-
This compound
-
Biotinylated this compound (or a suitable biotinylation kit)
-
Sialic acid-binding lectin (e.g., SNA)
-
Streptavidin-coated 96-well plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
Horseradish peroxidase (HRP)-conjugated anti-lectin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat streptavidin-coated 96-well plates with biotinylated this compound (e.g., 10 µg/mL in PBS) and incubate for 1 hour at room temperature.
-
Wash the plates three times with PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.
-
Wash the plates three times with PBST.
-
-
Lectin Incubation:
-
Prepare serial dilutions of the lectin in 1% BSA/PBS.
-
Add 100 µL of each lectin dilution to the wells and incubate for 2 hours at room temperature.
-
Wash the plates three times with PBST.
-
-
Antibody Incubation:
-
Add 100 µL of HRP-conjugated anti-lectin antibody (diluted in 1% BSA/PBS according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Wash the plates five times with PBST.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Plot the absorbance values against the lectin concentration and determine the binding affinity (e.g., by calculating the EC50).
Macrophage Cytokine Production Assay
This protocol outlines a method to investigate the immunomodulatory effects of this compound on macrophage cytokine production.
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, cells treated with this compound alone).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Compare the cytokine levels in the different treatment groups to determine the effect of this compound on macrophage activation.
Biological Function and Signaling Pathways
Sialylated oligosaccharides are known to interact with various cell surface receptors, particularly lectins such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are predominantly expressed on immune cells. This interaction can trigger intracellular signaling cascades, leading to the modulation of immune responses.
While a specific signaling pathway for this compound has not been definitively elucidated, studies on related sialylated oligosaccharides, such as 6'-sialyllactose, have demonstrated an inhibitory effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. This effect is mediated through the suppression of the NF-κB and MAPK signaling pathways. It is plausible that this compound exerts similar immunomodulatory effects through these or related pathways.
A proposed putative signaling pathway for the immunomodulatory action of this compound in a macrophage is depicted below.
Putative Signaling Pathway Modulation
Conclusion
This compound is a complex oligosaccharide with significant potential in the fields of drug development and scientific research. This guide provides a foundational understanding of its physicochemical properties and offers detailed protocols for its analysis and functional characterization. Further research is warranted to fully elucidate its biological activities and mechanisms of action, which will be crucial for translating its potential into tangible applications.
References
Methodological & Application
Chemoenzymatic Synthesis of Sialyllacto-N-neohexaose II: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemoenzymatic synthesis of Sialyllacto-N-neohexaose II, a complex human milk oligosaccharide (HMO). The method described herein utilizes a one-pot, multi-enzyme (OPME) strategy, offering a highly efficient and stereoselective route to this valuable glycan.
Introduction
Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that play crucial roles in infant health, including the development of the gut microbiome, immune system maturation, and protection against pathogens. Sialylated HMOs, such as this compound, are of particular interest due to their potential therapeutic applications in areas such as immunology and neurology. Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, providing a powerful platform for the production of complex glycans that are difficult to isolate from natural sources or to produce through purely chemical methods.
This protocol details a one-pot multi-enzyme (OPME) approach for the synthesis of this compound. This strategy involves the in situ generation of the activated sugar donor, cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), which is then utilized by a sialyltransferase to attach sialic acid to the precursor, lacto-N-neohexaose.
Synthesis Workflow
The chemoenzymatic synthesis of this compound is accomplished through a one-pot reaction involving two key enzymatic steps. The overall workflow is depicted below.
Application Notes & Protocols: Enzymatic Synthesis of Sialyllacto-N-neohexaose II
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sialyllacto-N-neohexaose II is a complex human milk oligosaccharide (HMO) that plays a significant role in infant health, including immune modulation and gut microbiome development.[1] As a member of the sialylated HMOs, it is involved in numerous physiological and pathological processes through interactions with glycan-binding proteins.[2] The limited availability of structurally defined HMOs from natural sources has hindered research and development.[1] Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing these complex glycans, enabling the creation of pure, structurally defined oligosaccharides for research and therapeutic applications.[3][4] This document provides a detailed protocol for the enzymatic synthesis of this compound using sialyltransferases.
Synthesis Pathway
The enzymatic synthesis of this compound involves the transfer of a sialic acid (N-acetylneuraminic acid, Neu5Ac) from an activated sugar donor, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the acceptor substrate, Lacto-N-neohexaose (LNnH). This reaction is catalyzed by a specific sialyltransferase, typically an α2,6-sialyltransferase, which forms an α2,6-linkage to a terminal galactose residue of the LNnH backbone.
Caption: Enzymatic reaction for the synthesis of this compound.
Quantitative Data Summary
Successful enzymatic synthesis relies on optimized reaction conditions. The following table summarizes typical quantitative parameters for the synthesis of sialylated oligosaccharides using a one-pot, multi-enzyme (OPME) approach.[4]
| Parameter | Value/Component | Rationale & Notes |
| Acceptor Substrate | Lacto-N-neohexaose (LNnH) | The core hexaose structure to be sialylated.[5] |
| Acceptor Concentration | 10 - 50 mM | Higher concentrations can drive the reaction forward but may lead to substrate inhibition depending on the enzyme. |
| Sialyltransferase | Photobacterium damselae α2,6-ST (Pd26ST) | A bacterial enzyme known for its high efficiency and broad acceptor specificity, making it suitable for various substrates.[2][6] |
| Enzyme Concentration | 10 - 50 mU/mL | The optimal amount should be determined empirically to balance reaction time and cost. |
| Sialic Acid Donor | CMP-Neu5Ac | The activated form of sialic acid required by sialyltransferases.[7] Can be added directly or generated in situ. |
| Donor Concentration | 1.2 - 1.5 molar equivalents (to acceptor) | A slight excess of the donor ensures the reaction proceeds to completion. |
| Buffer System | 50 mM Tris-HCl or HEPES | A stable buffer is crucial. Tris buffer has been noted to sometimes act as an acceptor, so HEPES can be an alternative.[8] |
| pH | 7.5 - 8.5 | The optimal pH for most bacterial sialyltransferases.[6] |
| Temperature | 30 - 37 °C | The optimal temperature to ensure enzyme stability and activity. |
| Cofactor | 5 - 10 mM MgCl₂ | Divalent cations like Mg²⁺ are often required for the activity of enzymes involved in sugar-nucleotide synthesis.[7] |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored (e.g., by TLC or HPLC) to determine the endpoint. |
| Expected Yield | >85% | High yields are achievable with optimized conditions and efficient enzymes.[2] |
Experimental Workflow
The overall process for synthesizing and isolating this compound follows a logical sequence of steps, from preparing the reactants to analyzing the final purified product. This workflow ensures high purity and accurate characterization of the target oligosaccharide.
Caption: General experimental workflow for enzymatic synthesis and purification.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis, purification, and characterization of this compound.
Protocol 1: One-Pot Enzymatic Sialylation
This protocol utilizes an α2,6-sialyltransferase to catalyze the sialylation of LNnH.
Materials:
-
Lacto-N-neohexaose (LNnH)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
α2,6-Sialyltransferase (e.g., recombinant P. damselae α2,6-ST)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium Chloride (MgCl₂, 1 M)
-
Nuclease-free water
-
Cold ethanol (B145695) (100%)
-
Centrifuge
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Nuclease-free water to a final volume of 1 mL.
-
1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
1 M MgCl₂ to a final concentration of 10 mM.
-
LNnH to a final concentration of 20 mM.
-
CMP-Neu5Ac to a final concentration of 25 mM (1.25 equivalents).
-
-
Enzyme Addition: Add the α2,6-sialyltransferase to a final concentration of 20 mU/mL. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 24 hours. Monitor the reaction progress periodically by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC.
-
Reaction Quenching: To stop the reaction, add 3 volumes of cold 100% ethanol and incubate at -20°C for 30 minutes to precipitate the enzymes.
-
Enzyme Removal: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the synthesized oligosaccharide.
-
Drying: Dry the supernatant completely using a centrifugal vacuum concentrator.
Protocol 2: Purification of this compound
Purification is essential to remove salts, unreacted substrates, and CMP.[2]
Materials:
-
Dried product from Protocol 1
-
C18 Sep-Pak cartridge
-
Bio-Gel P2 or P4 size-exclusion chromatography column
-
Deionized water
-
Fraction collector
-
Lyophilizer
Procedure:
-
Desalting:
-
Re-dissolve the dried product in a minimal volume of deionized water.
-
Load the solution onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with several volumes of deionized water to elute the oligosaccharides, which do not bind to the C18 matrix, while retaining more hydrophobic impurities. Collect the flow-through.
-
-
Size-Exclusion Chromatography:
-
Lyophilize the collected C18 flow-through and re-dissolve it in a small volume of deionized water.
-
Load the sample onto a Bio-Gel P2 or P4 column equilibrated with deionized water.
-
Elute the column with deionized water at a constant flow rate.
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of the desired product using HPLC or mass spectrometry.
-
Pool the fractions containing pure this compound.
-
-
Final Step: Lyophilize the pooled fractions to obtain the final product as a white powder.
Protocol 3: Product Characterization
Confirm the identity and purity of the synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): Use an anion-exchange column to confirm the purity and retention time relative to a known standard. The addition of the negatively charged sialic acid will result in a significant shift in retention time compared to the neutral LNnH precursor.
-
Mass Spectrometry (MS): Use ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm the molecular weight of the synthesized product, matching it to the theoretical mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR can confirm the presence of the sialic acid and, crucially, verify the α2,6-linkage.
Applications in Research and Drug Development
Access to pure, enzymatically synthesized this compound and other HMOs is critical for advancing research and therapeutic development.[1]
-
Prebiotics and Infant Formula: Sialylated HMOs are key prebiotics that support the growth of beneficial gut bacteria.[1] Their inclusion in infant formula aims to more closely mimic the composition and health benefits of human milk.
-
Anti-Infective Agents: Many pathogens initiate infection by binding to specific glycans on host cells.[9] Sialylated HMOs can act as soluble decoy receptors, competitively inhibiting the binding of viruses and bacteria, thus preventing infection.[9]
-
Immunomodulation: Sialic acid-containing glycans are ligands for sialic acid-binding lectins (Siglecs), which are crucial in regulating immune responses.[2] Studying the interaction of specific HMOs with Siglecs can lead to the development of novel immunomodulatory drugs.
-
Drug Discovery: A library of structurally defined HMOs serves as a powerful tool for screening and identifying novel glycan-binding proteins and for elucidating the biological pathways they modulate.[2]
References
- 1. Sialyltransferase Engineering and Chemoenzymatic Synthesis of Human Milk Oligosaccharides Containing a Linear Hexaose Core [escholarship.org]
- 2. Enzymatic Synthesis of Disialyllacto-N-Tetraose (DSLNT) and Related Human Milk Oligosaccharides Reveals Broad Siglec Recognition of the Atypical Neu5Acα2–6GlcNAc Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01395F [pubs.rsc.org]
- 5. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Efficient Chemoenzymatic Synthesis of Naturally Occurring and Unnatural α2,6-Linked Sialosides: A P. damsela α2,6-Sialyltransferase with Extremely Flexible Donor Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Possible application of milk oligosaccharides for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Sialyllacto-N-neohexaose II via NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide, belonging to the class of human milk oligosaccharides (HMOs). These molecules are of significant interest in drug development and nutritional science due to their diverse biological activities, including their roles in immune modulation, gut microbiome development, and as anti-infective agents. The precise structure of these oligosaccharides dictates their function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the complete structural elucidation of such complex glycans in solution.[1] This document provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Based on the common nomenclature of HMOs, a plausible structure for this compound is proposed as a branched hexaose with a terminal sialic acid residue. The core structure is Lacto-N-neohexaose, which consists of a lactose (B1674315) unit at the reducing end, extended with two N-acetyllactosamine (LacNAc) units. The "neo" designation typically refers to a branching pattern on the galactose of the lactose core. Sialylation, often with N-acetylneuraminic acid (Neu5Ac), can occur at various positions. For the purpose of this protocol, we will consider a common sialylation pattern.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: The this compound sample should be of high purity (>95%), free from salts and other paramagnetic impurities which can cause significant line broadening. Lyophilization of the purified sample is recommended.
-
Solvent: Dissolve approximately 5-10 mg of the lyophilized sample in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).[1] For experiments requiring the observation of exchangeable protons (e.g., amide protons), a mixture of 90% H₂O / 10% D₂O can be used.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. Alternatively, the residual HDO signal can be used as a secondary reference.[2]
-
pH Adjustment: The pH of the sample can influence the chemical shifts of certain protons, particularly those near the carboxylic acid group of sialic acid. The pH should be recorded and kept consistent if comparing different samples. A neutral pH is generally a good starting point.
-
NMR Tube: Transfer the final solution to a clean, high-precision 5 mm NMR tube.[2]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. The sample temperature should be maintained at 298 K (25 °C).
-
1D ¹H NMR: This is the initial and fundamental experiment.
-
Purpose: To identify the number and type of monosaccharide residues through their anomeric proton signals and other characteristic resonances (e.g., N-acetyl methyl groups).
-
Key Parameters:
-
Pulse sequence: Standard one-pulse with presaturation for water suppression.
-
Spectral width: ~12 ppm.
-
Number of scans: 64-256 (depending on sample concentration).
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To establish proton-proton scalar coupling networks within each monosaccharide residue, allowing for the assignment of protons that are 2 or 3 bonds apart.
-
Key Parameters:
-
Pulse sequence: Gradient-selected COSY (gCOSY).
-
Data points: 2048 in F2, 512 in F1.
-
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons belonging to a single spin system (i.e., within a single monosaccharide ring). This is particularly useful for resolving overlapping signals.
-
Key Parameters:
-
Pulse sequence: MLEV-17 with gradients.
-
Mixing time: 80-120 ms.
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This allows for the assignment of the ¹³C spectrum and provides an additional dimension of resolution.
-
Key Parameters:
-
Pulse sequence: Gradient-selected sensitivity-enhanced HSQC.
-
¹J(CH) coupling constant: ~145 Hz.
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkages between monosaccharide units and the position of the sialic acid.
-
Key Parameters:
-
Pulse sequence: Gradient-selected HMBC.
-
Long-range coupling constant delay: 60-100 ms.
-
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close to each other (< 5 Å). This provides information about the spatial arrangement of the monosaccharide units and confirms the glycosidic linkages. For molecules of this size, ROESY often provides more reliable results than NOESY.
-
Key Parameters (ROESY):
-
Pulse sequence: Spin-lock with gradients.
-
Mixing time: 200-400 ms.
-
-
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the constituent monosaccharides of a proposed this compound structure. These values are based on published data for similar oligosaccharides and should be used as a guide for spectral assignment.[1]
| Monosaccharide Residue | Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Neu5Ac (α2-3 linked) | H3ax | ~1.80 | C1: ~100.5 |
| H3eq | ~2.75 | C2: ~40.8 | |
| N-Acetyl CH₃ | ~2.03 | C3: ~73.5 | |
| Gal (Terminal) | H1 | ~4.45 | C1: ~104.2 |
| H2 | ~3.55 | C2: ~72.0 | |
| H3 | ~3.90 | C3: ~79.5 | |
| GlcNAc (Internal) | H1 | ~4.65 | C1: ~102.5 |
| N-Acetyl CH₃ | ~2.05 | C2: ~56.8 | |
| C3: ~74.5 | |||
| Gal (Branching) | H1 | ~4.43 | C1: ~104.0 |
| H2 | ~3.52 | C2: ~72.3 | |
| H3 | ~3.65 | C3: ~73.8 | |
| Glc (Reducing end, α) | H1 | ~5.22 | C1: ~92.8 |
| H2 | ~3.58 | C2: ~72.5 | |
| H3 | ~3.95 | C3: ~73.9 | |
| Glc (Reducing end, β) | H1 | ~4.67 | C1: ~96.7 |
| H2 | ~3.28 | C2: ~75.2 | |
| H3 | ~3.55 | C3: ~76.8 |
Note: Chemical shifts are referenced to DSS at 0.00 ppm. The exact values can vary depending on experimental conditions such as pH, temperature, and solvent.
Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
Application Notes and Protocols for Studying Sialyllacto-N-neohexaose II Metabolism by Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyllacto-N-neohexaose II (SLNnH II) is a complex human milk oligosaccharide (HMO) that plays a significant role in shaping the infant gut microbiota. Its metabolism by specific gut bacteria is a key area of research for understanding infant health, developing novel prebiotics, and designing microbiota-targeted therapeutic strategies. This document provides detailed application notes and protocols for studying the metabolism of SLNnH II by gut bacteria, focusing on in vitro fermentation models, analytical techniques, and the underlying molecular mechanisms.
I. Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables summarize hypothetical quantitative data based on typical in vitro fermentation studies of sialylated oligosaccharides by representative gut bacterial species. These tables are intended to serve as a template for presenting experimental results.
Table 1: Consumption of this compound by Gut Bacteria in Monoculture Fermentation (48h)
| Bacterial Strain | Initial SLNnH II Conc. (mM) | Final SLNnH II Conc. (mM) | Consumption Rate (µmol/h/OD) |
| Bifidobacterium longum subsp. infantis ATCC 15697 | 10 | 1.5 ± 0.4 | 0.35 ± 0.05 |
| Bacteroides fragilis NCTC 9343 | 10 | 3.2 ± 0.6 | 0.28 ± 0.04 |
| Escherichia coli K-12 | 10 | 9.8 ± 0.2 | < 0.01 |
| Lactobacillus rhamnosus GG | 10 | 9.9 ± 0.1 | < 0.01 |
Table 2: Metabolite Production from this compound Fermentation by Gut Bacteria (48h)
| Bacterial Strain | Acetate (B1210297) (mM) | Lactate (mM) | Propionate (mM) | Butyrate (mM) | Sialic Acid (mM) |
| Bifidobacterium longum subsp. infantis ATCC 15697 | 45.2 ± 3.1 | 20.5 ± 2.5 | < 0.1 | < 0.1 | 8.2 ± 1.1 |
| Bacteroides fragilis NCTC 9343 | 30.8 ± 2.8 | 5.1 ± 0.9 | 15.7 ± 1.8 | < 0.1 | 6.5 ± 0.9 |
| Escherichia coli K-12 | < 0.5 | < 0.5 | < 0.1 | < 0.1 | < 0.1 |
| Lactobacillus rhamnosus GG | < 0.5 | 1.2 ± 0.3 | < 0.1 | < 0.1 | < 0.1 |
II. Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound with Gut Bacteria
This protocol describes a method for assessing the ability of individual bacterial strains or a mixed microbial community to metabolize SLNnH II in an anaerobic batch culture system.[1]
Materials:
-
This compound (purity >95%)
-
Selected gut bacterial strains (e.g., Bifidobacterium longum subsp. infantis, Bacteroides fragilis) or fresh fecal samples from healthy donors
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
-
Basal nutrient medium (see composition below)
-
Sterile anaerobic culture tubes or vessels
-
pH meter and controllers
-
Spectrophotometer (for OD₆₀₀ measurements)
-
Syringes and 0.22 µm filters
Basal Nutrient Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (50 mg/L): 1 ml
-
Vitamin K₁ solution (10 µl/ml): 1 ml
-
Cysteine-HCl: 0.5 g
-
Resazurin (1 g/L): 1 ml
-
Distilled water: to 1 L
Procedure:
-
Medium Preparation: Prepare the basal nutrient medium, autoclave, and cool under anaerobic conditions.
-
Inoculum Preparation:
-
Pure Cultures: Grow the selected bacterial strains in a suitable growth medium (e.g., Reinforced Clostridial Medium for anaerobes) to the late exponential phase. Centrifuge the cells, wash twice with anaerobic phosphate-buffered saline (PBS), and resuspend in the basal medium to a known optical density (OD₆₀₀).
-
Fecal Inoculum: Collect fresh fecal samples and process them within 2 hours. Prepare a 10% (w/v) fecal slurry in anaerobic PBS. Homogenize using a stomacher and centrifuge at low speed to pellet large debris. The supernatant serves as the inoculum.[1]
-
-
Fermentation Setup:
-
In the anaerobic chamber, dispense 9 ml of the basal medium into sterile fermentation vessels.
-
Add 1 ml of a sterile, anaerobic stock solution of this compound to achieve the desired final concentration (e.g., 10 mM).
-
Inoculate the vessels with 1% (v/v) of the prepared bacterial culture or 5% (v/v) of the fecal slurry.
-
Set up control vessels containing no substrate and no inoculum.
-
-
Incubation: Incubate the fermentation vessels at 37°C. Maintain the pH between 6.7 and 6.9 using automated pH controllers.[1]
-
Sampling: At designated time points (e.g., 0, 12, 24, 48 hours), aseptically withdraw samples from each vessel.
-
Sample Processing:
-
Measure the OD₆₀₀ to monitor bacterial growth.
-
Centrifuge the remaining sample to pellet the bacterial cells.
-
Filter-sterilize the supernatant and store at -80°C for metabolite analysis.
-
Store the bacterial pellet at -80°C for DNA or protein extraction.
-
Protocol 2: Analysis of this compound and Metabolites by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for the analysis of underivatized carbohydrates.[2]
Materials:
-
High-performance liquid chromatography (HPLC) system with a PAD detector and gold electrode.
-
Anion-exchange column (e.g., CarboPac™ PA200).
-
Sodium hydroxide (B78521) (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase.
-
Ultrapure water.
-
This compound standard.
-
Standards for expected metabolites (e.g., sialic acid, acetate, lactate, propionate).
Procedure:
-
Sample Preparation: Thaw the frozen supernatant samples from the fermentation experiment. Centrifuge to remove any precipitates. Dilute the samples in ultrapure water to fall within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: CarboPac™ PA200 (3 x 150 mm) with a guard column.
-
Mobile Phase A: 100 mM NaOH.
-
Mobile Phase B: 100 mM NaOH with 1 M NaOAc.
-
Gradient: A linear gradient of sodium acetate is typically used to elute the oligosaccharides and organic acids. An example gradient is:
-
0-10 min: 0% B
-
10-30 min: 0-50% B (linear gradient)
-
30-35 min: 50-100% B (linear gradient)
-
35-40 min: 100% B (column wash)
-
40-50 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
-
PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.
-
Data Analysis:
-
Identify peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of SLNnH II and its metabolites by integrating the peak areas and comparing them to a standard curve.
-
III. Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall workflow for studying the metabolism of this compound by gut bacteria.
Caption: Experimental workflow for studying SLNnH II metabolism.
Sialic Acid Catabolic Pathway
This diagram illustrates the key steps in the catabolism of sialic acid, a component of this compound, by gut bacteria such as Bacteroides and Bifidobacterium. The pathway involves the 'nan' gene cluster.
Caption: Sialic acid catabolism pathway in gut bacteria.
Gene Regulation of Sialic Acid Metabolism
The expression of the 'nan' operon, which encodes the enzymes for sialic acid catabolism, is often regulated by a transcriptional repressor, NanR.
Caption: Regulation of the 'nan' operon by the NanR repressor.
References
Application Notes and Protocols: Sialyllacto-N-neohexaose II in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide. As a member of the sialylated human milk oligosaccharide (HMO) family, it is structurally related to compounds known to possess significant biological activities. While direct experimental data on this compound is limited, its structural motifs suggest potential applications in modulating cellular processes, particularly in the realms of immunology and cell signaling. Sialylated oligosaccharides are known to play crucial roles in cell-cell recognition, immune responses, and pathogen binding.[1][2][3] This document provides detailed application notes and experimental protocols based on the known functions of structurally similar sialylated oligosaccharides, offering a foundational guide for in vitro research involving this compound.
Potential In Vitro Applications
Based on the activities of related sialylated oligosaccharides, this compound is hypothesized to have the following in vitro applications:
-
Modulation of Immune Cell Activity: Sialylated glycans can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors on immune cells, thereby modulating immune responses.[4] They can also influence leukocyte rolling and adhesion, key steps in the inflammatory process.[3][5]
-
Anti-inflammatory Effects: By interacting with pattern recognition receptors or modulating inflammatory signaling pathways, this compound may exhibit anti-inflammatory properties. Studies on other HMOs have demonstrated their ability to reduce the production of pro-inflammatory cytokines in cell culture models.[6][7][8]
-
Inhibition of Pathogen Adhesion: Sialic acid residues on oligosaccharides can act as decoys, competitively inhibiting the binding of pathogens to host cell surface glycans, a critical step for infection.[1][3]
-
Modulation of Cell Adhesion and Migration: Through interactions with selectins and other cell adhesion molecules, this compound could influence cell-cell and cell-extracellular matrix interactions.[9]
-
Investigation of Glycosylation-dependent Signaling: As a complex glycan, it can be used to study the role of specific carbohydrate structures in cellular signaling pathways.
Data Presentation
The following table is a template for summarizing quantitative data from in vitro experiments with this compound. Researchers should populate this table with their own experimental results for clear and concise data comparison.
| Experiment | Cell Line | Parameter Measured | This compound Concentration | Result (Mean ± SD) | Positive Control | Negative Control |
| Cell Viability Assay | Jurkat | % Viability (vs. Untreated) | 10 µM | 98.2 ± 3.5% | - | 100 ± 2.1% |
| 50 µM | 95.1 ± 4.2% | |||||
| 100 µM | 92.5 ± 5.1% | |||||
| Cytokine Secretion (LPS-stimulated) | RAW 264.7 | TNF-α (pg/mL) | 10 µM | 850 ± 75 | LPS alone | Untreated |
| 50 µM | 620 ± 55 | |||||
| 100 µM | 410 ± 40 | |||||
| Cell Adhesion Assay | HUVEC | % Adhesion Inhibition | 10 µM | 15.3 ± 2.8% | Anti-E-selectin Ab | Untreated |
| 50 µM | 35.8 ± 4.5% | |||||
| 100 µM | 55.2 ± 6.1% |
Experimental Protocols
Protocol 1: Assessment of In Vitro Anti-inflammatory Activity
This protocol is designed to evaluate the potential of this compound to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for TNF-α and IL-6
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (PBS). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability: Assess cell viability in parallel wells using a standard assay (e.g., MTT or PrestoBlue) to ensure that the observed effects on cytokine production are not due to cytotoxicity.
Protocol 2: Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells, a key process in inflammation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytic cell line (e.g., Jurkat or U937)
-
Endothelial Cell Growth Medium
-
RPMI-1640 medium with 10% FBS
-
This compound
-
TNF-α (for HUVEC activation)
-
Calcein-AM (fluorescent dye)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Monolayer: Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.
-
Activation: Treat the confluent HUVEC monolayer with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules (e.g., E-selectin).
-
Leukocyte Labeling: Label Jurkat cells with Calcein-AM (2 µM) for 30 minutes at 37°C. Wash the cells twice with PBS to remove excess dye.
-
Treatment: Resuspend the labeled Jurkat cells in RPMI-1640 and pre-incubate with various concentrations of this compound for 30 minutes.
-
Co-culture: Add the treated Jurkat cells to the activated HUVEC monolayer and incubate for 1 hour at 37°C.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: Calculate the percentage of adhesion inhibition relative to the untreated control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for in vitro anti-inflammatory assay.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2021124234A1 - Separation of sialylated oligosaccharides from fermentation broth - Google Patents [patents.google.com]
- 3. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ameliorating effect of 2'-fucosyllactose and 6'-sialyllactose on lipopolysaccharide-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining 2'-fucosyllactose and galacto-oligosaccharides exerts anti-inflammatory effects and promotes gut health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying the Effects of Sialyllacto-N-neohexaose II in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyllacto-N-neohexaose II (SLNnH II) is a complex human milk oligosaccharide (HMO) that belongs to the sialylated fraction of HMOs. While research on specific HMOs is expanding, detailed studies on SLNnH II are emerging. These application notes provide a comprehensive guide for utilizing animal models to investigate the physiological effects of SLNnH II, with a focus on its potential roles in modulating gut microbiota, immune responses, and intestinal barrier function. The protocols outlined below are based on established methodologies in the field of HMO research and can be adapted for studying SLNnH II.
Putative Biological Effects of this compound
Based on the known functions of structurally related HMOs, SLNnH II is hypothesized to exert several beneficial effects:
-
Prebiotic Activity: As a complex oligosaccharide, SLNnH II is likely to be indigestible by the host and can serve as a substrate for beneficial gut bacteria, such as Bifidobacterium and Bacteroides, thereby shaping the gut microbial composition.[1][2]
-
Immune Modulation: Sialylated HMOs are known to modulate the immune system. SLNnH II may influence cytokine production, immune cell populations, and signaling pathways, potentially promoting an anti-inflammatory environment.[3][4]
-
Pathogen Inhibition: The sialic acid moiety of SLNnH II could act as a decoy receptor, inhibiting the binding of pathogens to host intestinal cells and thus reducing the risk of infections.[5][6]
-
Gut Barrier Enhancement: By promoting the growth of beneficial bacteria that produce short-chain fatty acids (SCFAs) and by directly interacting with intestinal epithelial cells, SLNnH II may enhance intestinal barrier integrity.[2][7]
-
Brain Development: Sialic acid is a crucial component of gangliosides and polysialic acid, which are essential for neuronal and brain development. Orally administered sialylated HMOs may contribute to the systemic pool of sialic acid.[5][6]
Recommended Animal Models
The mouse is a widely used and appropriate animal model for initial in vivo studies of SLNnH II due to its well-characterized genetics, availability of research tools, and relatively low cost. Specific pathogen-free (SPF) mice, such as C57BL/6 or BALB/c strains, are recommended. For studies focusing on the direct effects on the gut microbiota, gnotobiotic (germ-free) mice colonized with a defined microbial community or human infant fecal microbiota can be invaluable.[8] The piglet is another excellent model, particularly for neonatal research, as its gastrointestinal physiology and immune system development closely resemble that of human infants.[9]
Experimental Design and Workflow
A typical experimental design to assess the in vivo effects of SLNnH II in a mouse model would involve the following steps:
Caption: Experimental workflow for evaluating SLNnH II in a mouse model.
Data Presentation
Table 1: Hypothetical Gut Microbiota Composition (Relative Abundance %)
| Bacterial Genus | Control Group | SLNnH II (Low Dose) | SLNnH II (High Dose) |
| Bifidobacterium | 5.2 ± 1.5 | 10.8 ± 2.1 | 15.3 ± 2.5** |
| Lactobacillus | 3.1 ± 0.9 | 4.5 ± 1.2 | 5.8 ± 1.4 |
| Bacteroides | 18.5 ± 3.2 | 25.1 ± 4.0 | 28.9 ± 4.3 |
| Akkermansia | 1.5 ± 0.5 | 3.2 ± 0.8* | 4.1 ± 1.0 |
| Clostridium | 12.3 ± 2.8 | 9.7 ± 2.1 | 7.5 ± 1.9 |
| Escherichia | 1.8 ± 0.6 | 1.1 ± 0.4 | 0.8 ± 0.3 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group.
Table 2: Hypothetical Serum Cytokine Concentrations (pg/mL)
| Cytokine | Control Group | SLNnH II (Low Dose) | SLNnH II (High Dose) |
| TNF-α | 125.6 ± 20.3 | 98.2 ± 15.7 | 75.4 ± 12.1** |
| IL-6 | 88.4 ± 14.5 | 65.1 ± 11.2 | 50.9 ± 9.8 |
| IL-10 | 45.2 ± 9.8 | 68.7 ± 12.3* | 85.3 ± 14.0 |
| IFN-γ | 70.1 ± 11.6 | 55.9 ± 10.1 | 48.2 ± 8.5* |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group.
Table 3: Hypothetical Intestinal Morphology Measurements
| Parameter | Control Group | SLNnH II (Low Dose) | SLNnH II (High Dose) |
| Villus Height (μm) | 350 ± 25 | 380 ± 30 | 410 ± 35 |
| Crypt Depth (μm) | 150 ± 15 | 145 ± 12 | 140 ± 10 |
| Villus/Crypt Ratio | 2.33 ± 0.2 | 2.62 ± 0.3 | 2.93 ± 0.4** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group.
Experimental Protocols
Protocol 1: Oral Gavage Administration of SLNnH II in Mice
Objective: To administer a precise dose of SLNnH II orally to mice.
Materials:
-
SLNnH II powder
-
Sterile, pyrogen-free water or 0.9% saline
-
Weighing scale
-
Appropriately sized feeding needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip for adult mice).[10][11]
-
1 mL syringes
-
Animal restraint device (optional)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of SLNnH II powder.
-
Dissolve it in a known volume of sterile water or saline to achieve the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered as 0.2 mL).
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Restraint:
-
Gavage Procedure:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.[14]
-
Gently insert the feeding needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.[11]
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger over 2-3 seconds to deliver the solution.[10]
-
Slowly withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
Objective: To characterize the composition of the gut microbiota from fecal samples.
Materials:
-
Sterile collection tubes
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
PCR reagents for 16S rRNA gene amplification (targeting V3-V4 or other variable regions)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Fecal Sample Collection: Collect fresh fecal pellets from each mouse into sterile, pre-labeled tubes. Immediately freeze samples at -80°C until processing.
-
DNA Extraction: Extract microbial DNA from a standardized amount of feces (e.g., 100-200 mg) using a commercial kit according to the manufacturer's instructions.[15] Include extraction blanks as negative controls.[16]
-
16S rRNA Gene Amplification: Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes for multiplexing.
-
Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, pool the samples in equimolar concentrations, and perform sequencing on a platform like Illumina MiSeq.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (demultiplexing, quality filtering, merging paired-end reads).
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the representative sequences using a reference database (e.g., SILVA, Greengenes).
-
Analyze alpha diversity (e.g., Shannon, Chao1) and beta diversity (e.g., Bray-Curtis, UniFrac) to compare microbial communities between groups.
-
Protocol 3: Measurement of Serum Cytokines
Objective: To quantify the levels of pro- and anti-inflammatory cytokines in mouse serum.
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Multiplex immunoassay kit (e.g., Luminex-based Bio-Plex, Meso Scale Discovery) or individual ELISA kits.[17][18][19]
-
Microplate reader
Procedure:
-
Serum Collection: Collect blood via cardiac puncture or submandibular bleeding into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Serum Storage: Carefully collect the supernatant (serum) and store it at -80°C until analysis. Avoid multiple freeze-thaw cycles.[18]
-
Cytokine Quantification:
-
Perform the assay using a commercial multiplex kit, which allows for the simultaneous measurement of multiple cytokines from a small sample volume (typically 25-50 µL).[19]
-
Follow the manufacturer's protocol, which generally involves:
-
Incubating the serum sample with capture antibody-coated beads.
-
Washing the beads.
-
Adding a detection antibody.
-
Adding a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
Reading the plate on a compatible instrument.
-
-
Calculate cytokine concentrations based on a standard curve generated from known concentrations of recombinant cytokines.
-
Putative Signaling Pathway Modulation
SLNnH II, like other HMOs, may modulate host immune responses by interacting with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) on intestinal epithelial and immune cells. This interaction could lead to the downstream regulation of inflammatory signaling pathways like NF-κB.
Caption: Putative modulation of the TLR4-NF-κB signaling pathway by SLNnH II.
References
- 1. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Modulation for Enzyme Replacement Therapy in A Female Patient With Hunter Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gut Microbial Sialidases and Their Role in the Metabolism of Human Milk Sialylated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
- 8. Biology of human milk oligosaccharides: From basic science to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csu.edu.au [csu.edu.au]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Best Practices for Microbiome Study Design in Companion Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mesoscale.com [mesoscale.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling of Sialyllacto-N-neohexaose II for Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide belonging to the family of human milk oligosaccharides (HMOs). These molecules play crucial roles in infant development, including shaping the gut microbiota, modulating the immune system, and acting as decoys for pathogens.[1][2] The terminal sialic acid residues are key determinants of their biological activity, often mediating interactions with sialic acid-binding immunoglobulin-like lectins (Siglecs) on the surface of immune cells.[3][4] Fluorescent labeling of this compound provides a powerful tool for researchers to track its biodistribution, cellular uptake, and engagement with specific receptors, thereby elucidating its mechanisms of action.
This document provides detailed protocols for the fluorescent labeling of this compound, methods for purification and analysis, and applications in tracking its interaction with cellular signaling pathways.
Structure of this compound
While the exact structure of "this compound" is not definitively defined in a single source, it is understood to be a sialylated derivative of Lacto-N-neohexaose (LNnH). The core structure of Lacto-N-neohexaose is a branched hexasaccharide.[5][6] Sialic acid (N-acetylneuraminic acid, Neu5Ac) is typically attached to one of the terminal galactose residues via an α2-3 or α2-6 linkage through the action of sialyltransferases.[7] For the purpose of these application notes, we will consider this compound to be a monosialylated form of Lacto-N-neohexaose.
Fluorescent Labeling of this compound
The primary method for fluorescently labeling oligosaccharides is through reductive amination, which targets the reducing end of the glycan. This process involves the reaction of the open-ring aldehyde form of the sugar with the primary amine of a fluorescent dye to form a Schiff base, which is then reduced to a stable secondary amine linkage.[8]
A popular and well-documented fluorescent label for this purpose is 2-aminobenzamide (B116534) (2-AB).[9][10] The labeling efficiency for 2-AB is typically greater than 85%; however, it's important to note that for highly sialylated oligosaccharides, some loss of sialic acid (greater than 2%) can occur under standard labeling conditions (e.g., 65°C for 2-3 hours).[5][11] To minimize sialic acid loss, modified protocols using lower temperatures (e.g., 37°C) for a longer duration (e.g., 16 hours) have been developed.[12]
Experimental Workflow: Fluorescent Labeling and Purification
Caption: Workflow for fluorescent labeling and purification.
Protocol: 2-Aminobenzamide (2-AB) Labeling of this compound
This protocol is adapted for labeling 25 pmol to 25 nmol of oligosaccharide.
Materials:
-
This compound
-
2-Aminobenzamide (2-AB) labeling solution (350 mM 2-AB and 1 M sodium cyanoborohydride in 3:7 (v/v) acetic acid:DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial Acetic Acid
-
Type I (ultrapure) water
-
Acetonitrile (ACN), HPLC grade
-
Hydrophilic Interaction Liquid Chromatography Solid Phase Extraction (HILIC-SPE) cartridges
-
Centrifugal evaporator
Procedure:
-
Sample Preparation: Dissolve the desired amount of this compound in Type I water to a final volume of 5 µL in a microcentrifuge tube. If the sample volume is greater than 10 µL, dry the sample using a centrifugal evaporator and reconstitute in 5 µL of water.[10]
-
Labeling Reaction:
-
Prepare the labeling solution fresh.
-
Add 10 µL of the 2-AB labeling solution to the 5 µL sample.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 65°C for 2 hours. For oligosaccharides with a high degree of sialylation where preservation of sialic acids is critical, consider incubating at 37°C for 16 hours.[12]
-
-
Purification by HILIC-SPE:
-
Equilibrate a HILIC-SPE cartridge by washing with 1 mL of Type I water followed by 1 mL of 85% ACN in water.
-
After incubation, add 70 µL of ACN to the reaction mixture.
-
Load the diluted sample onto the equilibrated HILIC-SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of 85% ACN in water to remove excess labeling reagents.
-
Elute the labeled oligosaccharide with 2 x 0.5 mL of Type I water.
-
-
Drying and Storage:
-
Dry the eluted sample in a centrifugal evaporator.
-
Store the dried, labeled product at -20°C in the dark. The labeled glycan is stable for at least 5 years in this state.[13]
-
Data Presentation: Comparison of Fluorescent Dyes
| Fluorescent Dye | Abbreviation | Labeling Chemistry | Excitation (λex) | Emission (λem) | Typical Labeling Efficiency | Key Considerations |
| 2-Aminobenzamide | 2-AB | Reductive Amination | 320 nm[13] | 420 nm[13] | >85%[10][14] | Well-established, cost-effective. Potential for sialic acid loss at high temperatures.[11][12] |
| 2-Aminobenzoic Acid | 2-AA | Reductive Amination | 360 nm | 425 nm | High | Good fluorescence and MS signal in both positive and negative ion modes. |
| Procainamide | ProA | Reductive Amination | 310 nm | 370 nm | High | Provides higher fluorescence and MS signal intensity compared to 2-AB.[5] |
Application: Tracking this compound in Cellular Signaling
Fluorescently labeled this compound can be used to investigate its interaction with cell surface receptors, such as Siglecs, and to track its subsequent effects on intracellular signaling pathways. Many Siglecs, including Siglec-7 and Siglec-9, which are expressed on various immune cells like Natural Killer (NK) cells and macrophages, have intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[3][4]
Binding of sialylated ligands, such as this compound, to these inhibitory Siglecs can trigger a signaling cascade that dampens the immune response. This makes the tracking of such interactions crucial for understanding immune regulation and for the development of novel immunotherapies.[4]
Signaling Pathway: Siglec-7 Mediated Inhibition of NK Cell Cytotoxicity
Upon engagement with a sialylated glycan ligand, Siglec-7 is recruited to the immunological synapse. This leads to the phosphorylation of the tyrosine residues within its ITIM domain by Src family kinases. The phosphorylated ITIMs then serve as docking sites for the recruitment of SH2-domain containing phosphatases, such as SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules of activating receptors, thereby inhibiting cellular activation and effector functions like cytotoxicity.[15][16]
Caption: Siglec-7 inhibitory signaling pathway.
Protocol: In Vitro Tracking of Labeled this compound Uptake by Immune Cells
This protocol provides a general framework for assessing the interaction and potential uptake of fluorescently labeled this compound by an immune cell line (e.g., NK-92 cells, which express Siglec-7).
Materials:
-
Fluorescently labeled this compound
-
NK-92 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture NK-92 cells according to standard protocols.
-
Incubation with Labeled Oligosaccharide:
-
Plate NK-92 cells in a suitable format for the intended analysis (e.g., chamber slides for microscopy or suspension culture for flow cytometry).
-
Add the fluorescently labeled this compound to the cell culture medium at a desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C and 5% CO2 to monitor uptake or binding over time.
-
-
Washing:
-
For microscopy, gently wash the cells three times with ice-cold PBS to remove unbound labeled oligosaccharide.
-
For flow cytometry, pellet the cells by centrifugation, remove the supernatant, and resuspend in ice-cold PBS. Repeat this wash step twice.
-
-
Fixation and Staining (for microscopy):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips with mounting medium.
-
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. Observe the localization of the fluorescent signal (e.g., cell surface, intracellular vesicles).
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, providing a measure of the extent of binding and/or uptake.
-
Conclusion
The fluorescent labeling of this compound is a versatile and powerful technique for studying its biological functions. The protocols and data presented here provide a comprehensive guide for researchers to effectively label, purify, and utilize this important human milk oligosaccharide in tracking studies. These methods will facilitate a deeper understanding of its role in cellular communication, particularly in the context of immune regulation, and may aid in the development of novel glycan-based therapeutics.
References
- 1. Chemoproteomic mapping of human milk oligosaccharide (HMO) interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Sialylated glycoproteins suppress immune cell killing by binding to Siglec-7 and Siglec-9 in prostate cancer [jci.org]
- 5. Lacto-N-neohexaose | 64003-52-7 | OL01680 | Biosynth [biosynth.com]
- 6. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sialyltransferase Engineering and Chemoenzymatic Synthesis of Human Milk Oligosaccharides Containing a Linear Hexaose Core [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Lacto-N-hexaose | C40H68N2O31 | CID 194173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Gene - SIGLEC9 [maayanlab.cloud]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. SIGLEC9 - Wikipedia [en.wikipedia.org]
- 14. Lacto-N-hexaose - glyXera [glyxera.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Development of Effective Siglec-9 Antibodies Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in Sialyllacto-N-neohexaose II chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Sialyllacto-N-neohexaose II.
Troubleshooting Guide
Low yields in the synthesis of a complex oligosaccharide like this compound can arise from multiple factors, from the reactivity of building blocks to purification inefficiencies. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Low Yield in Glycosylation Reactions
Glycosidic bond formation is a critical step that often determines the overall yield.
Possible Causes & Solutions:
-
Poor Donor Reactivity: The choice of the glycosyl donor and its leaving group is crucial. If you are experiencing low coupling efficiency, consider the following:
-
Activate the Donor: Switch to a more reactive leaving group. For instance, trichloroacetimidates are generally more reactive than thioglycosides.[1]
-
Optimize the Promoter: A stronger promoter system may be necessary for less reactive donors. For thioglycosides, a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) can be effective.[1]
-
-
Steric Hindrance in the Acceptor: The accessibility of the hydroxyl group on the acceptor molecule can significantly impact the reaction rate.
-
Modify Protecting Groups: Altering the protecting group strategy can reduce steric hindrance around the reaction site.
-
Convergent Synthesis Strategy: Employing a convergent strategy where smaller, pre-assembled oligosaccharide blocks are coupled can be more efficient than a linear, stepwise approach for complex structures.[2][3][4] This minimizes the number of reactions on an increasingly large and complex molecule.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all influence the outcome of a glycosylation reaction.
-
Temperature Adjustment: Some reactions benefit from lower temperatures to reduce side reactions, while others require more energy to overcome activation barriers.
-
Solvent Choice: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates.
-
Issue 2: Formation of Side Products
The presence of unexpected products complicates purification and reduces the yield of the desired compound.
Possible Causes & Solutions:
-
Competing Reactions: Side reactions such as orthoester formation or the migration of protecting groups can be a significant problem.
-
Protecting Group Selection: The choice of protecting groups on the glycosyl donor and acceptor is critical. For example, using a participating protecting group at the C-2 position (like an acetyl group) can favor the formation of 1,2-trans-glycosidic linkages and prevent orthoester formation.
-
Reaction Condition Tuning: Fine-tuning the promoter and temperature can help suppress side reactions.[5]
-
-
Anomerization: The formation of the incorrect anomer (α instead of β, or vice versa) is a common challenge.
-
Stereodirecting Solvents: Solvents like acetonitrile (B52724) can promote the formation of β-linkages.
-
Participating Protecting Groups: As mentioned, a C-2 participating group is a powerful tool for achieving 1,2-trans stereoselectivity.
-
Issue 3: Difficult Purification
The structural similarity of oligosaccharides and the presence of reaction byproducts make purification a challenging step.
Possible Causes & Solutions:
-
Inefficient Chromatographic Separation: Complex mixtures of closely related oligosaccharides can be difficult to resolve.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can provide the necessary resolution.
-
Solid-Phase Extraction (SPE): SPE can be a valuable tool for sample cleanup and fractionation before final purification.[6] Microcrystalline cellulose (B213188) has been shown to be an effective SPE material for derivatized oligosaccharides.[6]
-
-
Co-elution of Impurities: Impurities may have similar retention times to the desired product.
-
Orthogonal Purification Methods: Combining different purification techniques based on different separation principles (e.g., size-exclusion chromatography followed by HPLC) can be effective.
-
Chemical Derivatization: In some cases, derivatizing the oligosaccharide mixture can improve separation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good overall yield to expect for the chemical synthesis of a complex oligosaccharide like this compound?
A1: The overall yield for a multi-step synthesis of a complex oligosaccharide can be quite low, often in the single digits. However, by optimizing each step and employing efficient strategies like convergent synthesis, it is possible to achieve higher yields. For example, in the synthesis of the related lacto-N-neohexaose, yields for individual glycosylation steps were reported in the range of 57% to 83% after careful optimization.[7]
Q2: How can I improve the stereoselectivity of my glycosylation reactions?
A2: Stereoselectivity is a major challenge in oligosaccharide synthesis.[8] Key strategies include:
-
Using a participating protecting group at the C-2 position of the glycosyl donor to favor the formation of 1,2-trans linkages.
-
Employing stereodirecting solvents.
-
Carefully selecting the promoter and reaction temperature.
Q3: What are the advantages of a convergent synthetic strategy over a linear one?
A3: A convergent strategy involves synthesizing separate oligosaccharide fragments and then coupling them together. This approach is generally more efficient for complex molecules because it minimizes the number of reaction steps on a large, advanced intermediate, which often leads to a dramatic drop in yield in linear synthesis.[9][10]
Q4: Are there any automated methods for oligosaccharide synthesis?
A4: Yes, automated glycan assembly (AGA) has emerged as a powerful tool for the rapid synthesis of oligosaccharides.[8] This solid-phase synthesis approach can significantly reduce the time and effort required for synthesis, although it may require specialized equipment and building blocks.
Data Presentation
Table 1: Representative Glycosylation Reaction Yields in the Synthesis of Lacto-N-neohexaose Building Blocks
| Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | Reference |
| Lacto-N-biose trichloroacetimidate | Tetrasaccharide diol | Catalytic TMSOTf | Tetrasaccharide | 83 | [3][7] |
| Lactosamine thioglycoside | Tetrasaccharide diol | NIS/TfOH | Hexasaccharide | 57 | [7] |
| Glucosamine donor | Glycosyl acceptor | NIS and AgOTf in DCM | Disaccharide | 91 | [11] |
| Thioglycoside donor | Trisaccharide acceptor | NIS and triflic acid | Tetrasaccharide | 95 | [11] |
Experimental Protocols
General Protocol for a Glycosylation Reaction using a Thioglycoside Donor and NIS/TfOH Promoter
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reactants: Dissolve the glycosyl acceptor and the thioglycoside donor in a dry, aprotic solvent (e.g., dichloromethane). Add activated molecular sieves (3Å or 4Å) and stir for 30 minutes at room temperature.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Promoter Addition: Add N-iodosuccinimide (NIS) to the mixture. After stirring for a few minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a few drops of a saturated aqueous solution of sodium thiosulfate, followed by dilution with dichloromethane.
-
Workup: Filter the mixture through celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: Troubleshooting workflow for low glycosylation yields.
Convergent vs. Linear Synthesis Strategy
Caption: Comparison of linear and convergent synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sialyltransferase Activity for Sialyllacto-N-neohexaose II Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Sialyllacto-N-neohexaose II (SLNnH II).
Troubleshooting Guides
Encountering issues during the enzymatic synthesis of complex oligosaccharides is common. This guide addresses specific problems you might face during the production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Sialyltransferase: Enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or degradation. | - Use a fresh aliquot of the enzyme. - Ensure storage at the recommended temperature. - Perform an activity assay with a known positive control substrate to confirm enzyme viability. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly reduce enzyme activity. | - Optimize the reaction pH, as different sialyltransferases have different optimal pH ranges (e.g., some mammalian enzymes prefer slightly acidic pH ~6.5, while some bacterial enzymes prefer neutral to alkaline pH 7.0-8.5). - The typical incubation temperature for most sialyltransferases is 37°C. However, it is advisable to perform a temperature optimization study. - Conduct a time-course experiment to determine the optimal incubation time for your specific enzyme and substrate concentrations. | |
| Poor Substrate Quality or Concentration: The purity and concentration of the donor (CMP-sialic acid) and acceptor (Lacto-N-neohexaose) substrates are critical. | - Use high-purity substrates. - Optimize the concentrations of both the donor and acceptor substrates. High concentrations of the donor substrate can sometimes lead to substrate inhibition. | |
| Product Inhibition: The nucleotide by-product (CMP) generated during the reaction can inhibit the sialyltransferase. | - Add alkaline phosphatase to the reaction mixture to degrade the inhibitory CMP by-product. | |
| Inconsistent Results | Reagent Contamination: Buffers or other reagents may be contaminated with proteases or other interfering substances. | - Prepare fresh buffers and solutions using high-purity water. - Filter-sterilize all buffers and reagents before use. |
| Pipetting Inaccuracies: Small volume errors can lead to significant variations in results. | - Calibrate your pipettes regularly. - Use positive displacement pipettes for viscous solutions. | |
| High Background Signal (in analytical assays) | Non-specific Binding: In assays like ELISA or those using labeled substrates, non-specific binding can cause high background. | - Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). - Optimize washing steps by increasing the number and/or duration of washes.[1] |
| High Enzyme Concentration: Too much enzyme can lead to a high basal signal. | - Titrate the enzyme concentration to find the optimal amount that provides a good signal-to-noise ratio. | |
| Formation of By-products | Enzyme Promiscuity: Some sialyltransferases exhibit side activities, such as sialidase or trans-sialidase activity, leading to the formation of undesired products or degradation of the desired product. | - Use an engineered sialyltransferase with reduced side activities if available. For example, mutants of Pasteurella multocida α2,3-sialyltransferase (PmST1) have been developed to reduce its α2,6-sialyltransferase side-reaction activity.[2] - Optimize reaction conditions (e.g., pH, temperature) to favor the desired sialyltransferase activity. |
| Difficulty in Product Purification | Similar Physicochemical Properties: The product (SLNnH II) and the unreacted acceptor substrate (Lacto-N-neohexaose) may have similar properties, making separation challenging. | - Employ advanced chromatographic techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or graphitized carbon solid-phase extraction (SPE).[3] - Consider using a tagged acceptor substrate to facilitate affinity purification. |
Frequently Asked Questions (FAQs)
Q1: Which type of sialyltransferase should I use for the synthesis of this compound?
A1: this compound contains an α2,3-linked sialic acid. Therefore, an α2,3-sialyltransferase is required. A suitable enzyme is the α2,3-sialyltransferase from Pasteurella multocida (PmST1), which is known to have broad acceptor specificity.[4] However, it's important to note that some sialyltransferases can have dual specificity, so it is crucial to verify the linkage specificity of the enzyme you choose.
Q2: What are the typical starting concentrations for the donor and acceptor substrates?
A2: As a starting point, you can use a donor substrate (CMP-Sialic Acid) concentration in the range of 0.5 - 6 mM. The acceptor substrate (Lacto-N-neohexaose) concentration can be varied, but a common starting point is in a similar molar range or slightly higher than the donor substrate. It is highly recommended to perform a titration experiment to determine the optimal concentrations for your specific enzyme and reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the formation of the product and the consumption of substrates.
-
High-Performance Liquid Chromatography (HPLC): Techniques like HPAEC-PAD can be used for quantitative analysis of the product and substrates.
-
Coupled Enzyme Assays: These assays measure the release of CMP, a universal by-product of the sialyltransferase reaction. The released CMP can be converted to inorganic phosphate, which is then detected colorimetrically.
Q4: My sialyltransferase is expressed in E. coli and shows low activity. What can I do?
A4: Low activity of recombinant sialyltransferases expressed in E. coli can be due to several factors, including improper protein folding and lack of post-translational modifications. To improve this, consider co-expressing molecular chaperones to assist in proper folding. Additionally, optimizing the expression conditions (e.g., temperature, induction time) can also enhance the yield of active enzyme.
Q5: Is it possible to perform a one-pot synthesis of this compound?
A5: Yes, one-pot multi-enzyme (OPME) systems are a powerful strategy for the synthesis of complex oligosaccharides.[1][5] In such a system, the sialyltransferase donor, CMP-sialic acid, can be generated in situ from less expensive precursors, and the subsequent sialylation reaction occurs in the same pot. This approach can improve efficiency and reduce costs.[6]
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general starting point for the enzymatic synthesis of this compound. Optimization of specific parameters is highly recommended.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
To the buffer, add the acceptor substrate, Lacto-N-neohexaose, to the desired final concentration (e.g., 5-10 mM).
-
Add the donor substrate, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), to the desired final concentration (e.g., 1.2 to 2 equivalents of the acceptor).
-
Add MgCl₂ to a final concentration of 20 mM.[7]
-
(Optional) Add alkaline phosphatase to a final concentration of 1-2 U/mL to prevent product inhibition by CMP.
-
-
Enzyme Addition and Incubation:
-
Add the purified α2,3-sialyltransferase (e.g., from Pasteurella multocida) to the reaction mixture. The optimal enzyme concentration should be determined empirically (e.g., 0.2 mg/mL).[7]
-
Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 2-24 hours), based on prior optimization experiments.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture to monitor the progress by TLC or HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 95-100°C for 5-10 minutes to denature the enzyme.
-
Alternatively, the reaction can be stopped by adding cold ethanol (B145695) to precipitate the enzyme.
-
-
Product Purification:
-
Centrifuge the terminated reaction mixture to remove any precipitated protein.
-
The supernatant containing the product can be purified using techniques such as size-exclusion chromatography, HPAEC, or solid-phase extraction with graphitized carbon cartridges.[3]
-
Quantitative Data
The following tables summarize key quantitative data for optimizing sialyltransferase activity. Note that optimal conditions can be enzyme-specific.
Table 1: General Reaction Parameters for Sialyltransferases
| Parameter | Recommended Starting Range | Notes |
| pH | 6.0 - 8.5 | Highly enzyme-dependent. Some mammalian STs prefer slightly acidic pH (~6.5), while many bacterial STs favor neutral to alkaline pH (7.0-8.5). |
| Temperature | 37°C | A common incubation temperature for most mammalian and many bacterial sialyltransferases. |
| Donor Substrate (CMP-Sialic Acid) | 0.5 - 6 mM | Higher concentrations may be needed, but be cautious of potential substrate inhibition. |
| Acceptor Substrate | 1 - 20 mM | The optimal concentration is dependent on the specific enzyme and donor concentration. |
| Divalent Cations (e.g., Mg²⁺, Mn²⁺) | 10 - 20 mM | Often required for optimal enzyme activity. The specific cation and its concentration should be optimized. |
Table 2: Kinetic Parameters of a Sialyltransferase from Embryonic Chicken Muscle for a Related Substrate
Enzyme activity was measured for the synthesis of N-acetylneuraminosyllacto-N-neohexaosylceramide.
| Substrate | Apparent Km (mM) |
| Lacto-N-neohexaosylceramide | 0.9 |
| CMP-NeuAc | 0.67 |
Visualizations
Enzymatic Reaction for this compound Production
Caption: Enzymatic synthesis of this compound.
Experimental Workflow for Optimizing Sialyltransferase Activity
Caption: Workflow for optimizing sialyltransferase activity.
References
- 1. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01395F [pubs.rsc.org]
- 2. Protein engineering of α2,3/2,6-sialyltransferase to improve the yield and productivity of in vitro sialyllactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemoenzymatic synthesis of α2-3-sialylated carbohydrate epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic production of HMO mimics by the sialylation of galacto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preventing side reactions in the enzymatic synthesis of sialylated HMOs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of sialylated Human Milk Oligosaccharides (sHMOs).
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic synthesis of sHMOs, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Sialylated HMO
Question: My reaction is resulting in a very low yield of the target sialylated HMO. What are the potential causes and how can I improve the yield?
Answer:
Low yield is a common issue that can stem from several factors related to enzyme activity, substrate stability, and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of CMP-Neu5Ac Donor | The sialyltransferase enzyme may possess a secondary hydrolase activity, cleaving the activated sugar donor (CMP-Neu5Ac) into CMP and sialic acid. This reduces the amount of donor available for transfer to the acceptor HMO.[1] | 1. Use an Engineered Enzyme: Employ a mutant sialyltransferase with reduced hydrolytic activity, such as the M144D mutant of Pasteurella multocida sialyltransferase (PmST1).[2] 2. Optimize Substrate Concentration: Ensure an optimal molar ratio of donor to acceptor substrate. A higher concentration of the acceptor can sometimes reduce the hydrolytic activity of the sialyltransferase against the donor.[1] 3. Monitor Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for donor hydrolysis. Monitor reaction progress by TLC or Mass Spectrometry to determine the optimal endpoint. |
| Product Hydrolysis (Sialidase Activity) | Some sialyltransferases can also act as sialidases, cleaving the sialic acid from the newly synthesized sHMO product, thereby reducing the net yield.[2] | 1. Select Appropriate Enzyme: Use an enzyme known for low sialidase activity, such as the PmST1-M144D mutant.[2] 2. Control pH: Maintain the reaction at the optimal pH for sialyltransferase activity, which may not be optimal for the reverse sialidase activity. |
| Inactive Enzyme | The sialyltransferase or other enzymes in a multi-enzyme system may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[3] | 1. Use Fresh Aliquots: Prepare single-use aliquots of enzymes to avoid repeated freeze-thaw cycles. 2. Verify Activity: Test the activity of each enzyme using a known positive control substrate before starting the main synthesis reaction. 3. Proper Storage: Ensure enzymes are stored at their recommended temperatures (typically -20°C or -80°C). |
| Suboptimal Reaction Conditions | The pH, temperature, or presence of inhibitors can significantly impact enzyme performance. | 1. Optimize pH and Temperature: Consult the manufacturer's data sheet or literature for the optimal pH and temperature for your specific sialyltransferase. 2. Check for Inhibitors: Ensure that buffers and reagents are free from contaminants that could inhibit enzyme activity.[3] |
Experimental Workflow for sHMO Synthesis
Caption: General workflow for one-pot enzymatic synthesis of sialylated HMOs.
Issue 2: Formation of Undesired Byproducts
Question: I am observing multiple spots on my TLC plate or unexpected masses in my MS analysis, indicating the formation of byproducts. How can I prevent this?
Answer:
Byproduct formation is often due to the promiscuity of glycosyltransferases, the presence of contaminants, or side reactions with buffer components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Uncontrolled Glycosylation | In multi-step, one-pot syntheses, enzymes from previous steps can act on newly formed intermediates, leading to a mixture of products (e.g., longer-chain oligosaccharides).[4] | 1. Sequential Enzyme Deactivation: After each glycosylation step is complete (as confirmed by TLC or MS), deactivate the enzyme (e.g., by brief boiling or pH shift) before adding the enzymes for the next step.[5] This prevents uncontrolled reactions. |
| Sialylation of Buffer Components | Certain buffer molecules containing hydroxyl groups, such as Tris(hydroxymethyl)aminomethane (Tris), can act as competing acceptor substrates for sialyltransferases, leading to the formation of sialylated buffer molecules.[2][6] | 1. Change Buffer System: Replace Tris with a non-reactive buffer such as HEPES or MOPS, which do not have primary hydroxyl groups that can act as acceptors. |
| Enzyme Promiscuity | Some sialyltransferases can transfer sialic acid to different positions on the acceptor, creating structural isomers (e.g., both α2,3- and α2,6-linked products). | 1. Use a Regiospecific Enzyme: Select a sialyltransferase known for high regiospecificity for the desired linkage. For example, use a dedicated α2,3-sialyltransferase for 3'-sialyllactose (B164678) synthesis. 2. Optimize Reaction Conditions: Varying pH and temperature can sometimes influence the regiospecificity of certain enzymes. |
| Contaminating Enzyme Activities | Crude enzyme preparations may contain other glycosidases or transferases that lead to unwanted side reactions. | 1. Use Purified Enzymes: Ensure the use of highly purified enzymes to eliminate contaminating activities. |
Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting byproduct formation in sHMO synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme for synthesizing 3'-sialyllactose (3'-SL) versus 6'-sialyllactose (B25220) (6'-SL)?
A1: The choice of enzyme is critical for achieving the correct sialic acid linkage.
-
For 3'-SL (α2,3 linkage): An α2,3-sialyltransferase is required. A commonly used enzyme is from Pasteurella multocida (PmST1), particularly the M144D mutant, which has reduced sialidase and CMP-Neu5Ac hydrolase activity.[2]
-
For 6'-SL (α2,6 linkage): An α2,6-sialyltransferase is needed. An example is the sialyltransferase from Photobacterium damselae (Pd2,6ST).[7][8] Alternatively, some exo-α-sialidases, like BfGH33C from Bacteroides fragilis, can be used in a transglycosylation reaction to produce 6'-SL with high regioselectivity.[9][10]
Q2: How can I efficiently purify my sialylated HMO product from the reaction mixture?
A2: Purification aims to remove unreacted substrates (lactose, sialic acid), nucleotide phosphates (CMP, CTP), and enzymes.
-
Solid-Phase Extraction (SPE): Graphitized Carbon Cartridges (GCC) are highly effective for purifying and enriching sHMOs. A common protocol involves loading the reaction mixture, washing with water to remove salts and polar compounds, and then eluting the sHMOs with an aqueous acetonitrile (B52724) gradient (e.g., 40% acetonitrile).[11][12]
-
Ion-Exchange Chromatography: Since sHMOs are acidic (negatively charged) due to the carboxyl group of sialic acid, anion-exchange chromatography can be used for purification.[13]
-
Substrate Tagging: Using a tagged acceptor substrate (e.g., with a Cbz group) allows for simplified purification on a C18 cartridge. The final product is captured, while water-soluble impurities are washed away. The tag is then removed in a final step.[4]
Q3: My sialyltransferase appears to be inactive. What are the common reasons for this?
A3: Loss of enzyme activity can halt your synthesis.
-
Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure they are stored at the recommended temperature (e.g., -20°C or -80°C) and that aliquots are used to prevent multiple freeze-thaw cycles.[3]
-
Incorrect Buffer/pH: Enzyme activity is highly dependent on pH. Ensure your reaction buffer is at the optimal pH for the specific sialyltransferase you are using.
-
Missing Cofactors: Some enzymes require cofactors for activity. For instance, CMP-sialic acid synthetase requires MgCl₂.[2] Ensure all necessary cofactors are present at the correct concentration.
-
Denaturation: Contamination with proteases or exposure to harsh chemicals can denature the enzyme. Use fresh, high-purity reagents.
Q4: Can I use a one-pot, multi-enzyme system for synthesizing complex sHMOs?
A4: Yes, one-pot multi-enzyme (OPME) systems are powerful for synthesizing complex glycans as they avoid intermediate purification steps, saving time and resources.[14][15] However, to prevent side reactions, it is crucial to carefully plan the reaction sequence. In some cases, deactivating enzymes after each step is necessary to prevent them from acting on subsequent intermediates in an uncontrolled manner.[4][5]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3'-Sialyllactose (3'-SL)
This protocol is based on a system using CMP-sialic acid synthetase (CSS) and an α2,3-sialyltransferase (ST).
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components to the final concentrations indicated:
-
Lactose (B1674315) (Acceptor): 50-100 mM
-
N-acetylneuraminic acid (Neu5Ac): 60-120 mM
-
Cytidine-5'-triphosphate (CTP): 60-120 mM
-
HEPES or MOPS Buffer: 50 mM, pH 7.5
-
MgCl₂: 20 mM
-
-
Enzyme Addition:
-
Add CMP-Sialic Acid Synthetase (e.g., from Neisseria meningitidis).
-
Add α2,3-Sialyltransferase (e.g., PmST1-M144D).
-
Note: The optimal amount of each enzyme should be determined empirically or based on the manufacturer's activity units.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by Thin-Layer Chromatography (TLC) or Mass Spectrometry (MS) to check for the disappearance of lactose and the appearance of the 3'-SL product.
-
Termination: Once the reaction has reached completion, terminate it by heating the mixture to 95°C for 5 minutes to denature and precipitate the enzymes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated enzymes.
-
Purification: Carefully collect the supernatant and proceed with purification using SPE with a Graphitized Carbon Cartridge (see Protocol 2).
Protocol 2: Purification of sHMOs using Solid-Phase Extraction (SPE)
This protocol is for the enrichment of sialylated HMOs using a Graphitized Carbon Cartridge (GCC).
-
Cartridge Conditioning:
-
Wash the GCC cartridge (e.g., 150 mg) with 6 mL of 80% acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA).
-
Equilibrate the cartridge with 6 mL of nanopure water.[11]
-
-
Sample Loading: Load the supernatant from the terminated enzymatic reaction onto the conditioned cartridge.
-
Washing (Desalting): Wash the cartridge with 20-30 mL of nanopure water to remove salts, unreacted CTP/CMP, and other highly polar impurities.[11][12]
-
Elution:
-
Drying and Reconstitution:
-
Dry the collected sHMO fraction in a vacuum centrifuge.
-
Reconstitute the purified sHMO in nanopure water for analysis or downstream applications.
-
Quantitative Data Summary
The following tables summarize reported yields and reaction conditions for the enzymatic synthesis of sHMOs.
Table 1: Reported Yields for sHMO Synthesis
| Target sHMO | Enzyme System | Acceptor Substrate | Reported Yield | Reference |
| 3'-Sialyllactose (3'-SL) | Neu5Ac Synthase, CSS, α2,3-Sialyltransferase | N-acetyl-D-mannosamine, Lactose | Up to 75% | [1][16] |
| 3'-Sialyllactose (3'-SL) | CSS, α2,3-Sialyltransferase | Sialic Acid, Lactose | 97.9% substrate conversion | [17] |
| 6'-Sialyllactose (6'-SL) | Exo-α-sialidase (BfGH33C) | Sialic acid dimer, Lactose | >20% conversion | [9] |
| Various Cbz-tagged sHMOs | Multi-enzyme systems | Cbz-tagged acceptors | 69% - 94% | [14] |
Table 2: Example Reaction Parameters for 6'-SL Synthesis via Transglycosylation
| Parameter | Value | Reference |
| Enzyme | Exo-α-sialidase (BfGH33C) | [9][10] |
| Sialyl Donor | 40 mM Sialic acid dimer | [9][10] |
| Acceptor | 1 M Lactose | [9][10] |
| pH | 6.5 | [9][10] |
| Temperature | 50°C | [9][10] |
| Reaction Time | 10 minutes | [9][10] |
References
- 1. Engineering analysis of multienzyme cascade reactions for 3ʹ‐sialyllactose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Substrate and process engineering for biocatalytic synthesis and facile purification of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Disialyllacto-N-Tetraose (DSLNT) and Related Human Milk Oligosaccharides Reveals Broad Siglec Recognition of the Atypical Neu5Acα2–6GlcNAc Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of 6'-Sialyllactose, a Dominant Sialylated Human Milk Oligosaccharide, by a Novel exo-α-Sialidase from Bacteroides fragilis NCTC9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 13. US20230391814A1 - Process for the purification of an acidic human milk oligosaccharide from fermentation broth - Google Patents [patents.google.com]
- 14. Sialyltransferase Engineering and Chemoenzymatic Synthesis of Human Milk Oligosaccharides Containing a Linear Hexaose Core [escholarship.org]
- 15. Enzymatic production of HMO mimics by the sialylation of galacto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Production of 3′-Sialyllactose by Single Whole-Cell in One-Pot Biosynthesis | MDPI [mdpi.com]
Technical Support Center: Sialyllacto-N-neohexaose II Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Sialyllacto-N-neohexaose II in solution. The following information addresses common challenges and offers practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors that affect its stability?
A1: this compound, like other sialylated oligosaccharides, is susceptible to degradation, primarily through the hydrolysis of the glycosidic bond linking sialic acid to the rest of the oligosaccharide. The main factors influencing its stability in solution are:
-
pH: Acidic conditions can catalyze the cleavage of the sialic acid residue.[1][2] The stability of sialylated compounds generally decreases as the pH becomes more acidic.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1][3]
-
Enzymatic Contamination: The presence of sialidases (neuraminidases) can lead to the specific enzymatic cleavage of the sialic acid moiety.
Q2: What are the recommended storage conditions for this compound in solution to ensure long-term stability?
A2: For optimal long-term stability, aqueous solutions of this compound should be stored frozen at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C in a sterile, buffered solution at a neutral pH (pH 6.0-7.0) is advisable. It is crucial to verify the stability for the intended duration of your experiment.
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the degradation products of this compound?
A3: The primary degradation products of this compound are typically N-acetylneuraminic acid (the sialic acid moiety) and Lacto-N-neohexaose (the remaining neutral hexasaccharide).[1] Depending on the severity of the conditions, further degradation of the neutral oligosaccharide into smaller saccharide units may occur.
Q4: How can I minimize the degradation of this compound during my experimental procedures?
A4: To minimize degradation, it is recommended to:
-
Maintain the pH of the solution within a neutral range (pH 6.0-7.5) whenever possible.
-
Avoid high temperatures; if heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Use high-purity water and reagents to avoid enzymatic or chemical contamination.
-
If enzymatic degradation is suspected, consider adding a broad-spectrum sialidase inhibitor, though this should be validated for compatibility with your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Sialic Acid (Confirmed by Assay) | Acidic pH of the solution: The glycosidic linkage of sialic acid is labile in acidic conditions.[1][2] | - Adjust the pH of your solution to a neutral range (6.0-7.5) using a suitable buffer. - If acidic conditions are required for your experiment, minimize the exposure time and temperature. |
| High Temperature: Elevated temperatures accelerate the hydrolysis of the sialic acid linkage.[1][3] | - Conduct your experiments at the lowest feasible temperature. - If heating is unavoidable, perform a time-course experiment to determine the optimal heating time that minimizes degradation. | |
| Appearance of Multiple Degradation Peaks in Chromatography | Severe Degradation Conditions: Exposure to strong acids or very high temperatures can lead to the breakdown of the core oligosaccharide structure. | - Re-evaluate your experimental conditions to reduce the harshness of the treatment. - Employ milder analytical techniques if possible. |
| Inconsistent Results Between Replicates | Variable pH or Temperature: Small variations in pH or temperature between samples can lead to different rates of degradation. | - Ensure precise and consistent pH and temperature control for all samples. - Prepare fresh solutions and buffers for each experiment to avoid pH drift. |
| Enzymatic Contamination: Contamination with sialidases can cause enzymatic degradation. | - Use sterile, nuclease-free water and reagents. - If possible, work in a sterile environment. - Consider filtering your solution through a 0.22 µm filter to remove microbial contamination. |
Data on Sialylated Oligosaccharide Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide representative data on the degradation of similar sialylated oligosaccharides under different conditions. This data can be used to estimate the stability of this compound in your experiments.
Table 1: Effect of pH on the Stability of a Sialylated Oligosaccharide at 37°C
| pH | Incubation Time (hours) | Remaining Sialylated Oligosaccharide (%) |
| 3.0 | 24 | ~70% |
| 5.0 | 24 | ~90% |
| 7.0 | 24 | >98% |
| 9.0 | 24 | >98% |
Note: Data is estimated based on the general understanding of sialylated oligosaccharide stability.
Table 2: Effect of Temperature on the Stability of a Sialylated Oligosaccharide at pH 5.0
| Temperature (°C) | Incubation Time (hours) | Remaining Sialylated Oligosaccharide (%) |
| 25 | 24 | >95% |
| 37 | 24 | ~90% |
| 50 | 24 | ~75% |
| 80 | 24 | ~40% |
Note: Data is estimated based on the general understanding of sialylated oligosaccharide stability.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various pH and temperature conditions.
1. Materials:
- This compound
- High-purity water (Milli-Q or equivalent)
- Buffers of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)
- Temperature-controlled incubator or water bath
- HPLC system with a suitable column for oligosaccharide analysis (e.g., amide-based column) and detector (e.g., ELSD or FLD after derivatization)
- Microcentrifuge tubes
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
- For each condition to be tested (different pH and temperature), aliquot the stock solution into microcentrifuge tubes and add the appropriate buffer to achieve the desired final pH and concentration.
- Include a control sample at neutral pH stored at -20°C.
- Incubate the samples at the desired temperatures for specific time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
- At each time point, withdraw an aliquot from each sample and immediately freeze it at -80°C to stop any further degradation.
- After collecting all time points, thaw the samples and analyze them by HPLC.
- Quantify the peak area of the intact this compound and any degradation products.
- Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
Protocol 2: Analysis of Sialic Acid Release
This protocol can be used to quantify the amount of free sialic acid released from this compound as an indicator of degradation.
1. Materials:
- Samples from the stability study (Protocol 1)
- Sialic acid quantitation kit (commercially available) or reagents for a colorimetric sialic acid assay (e.g., thiobarbituric acid assay).
- Spectrophotometer or plate reader
2. Procedure:
- Follow the manufacturer's instructions for the sialic acid quantitation kit.
- Typically, this involves a derivatization step to produce a colored or fluorescent product.
- Create a standard curve using known concentrations of N-acetylneuraminic acid.
- Measure the absorbance or fluorescence of the samples and determine the concentration of free sialic acid using the standard curve.
- Correlate the amount of released sialic acid with the degradation of this compound.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
Troubleshooting peak tailing in HPLC analysis of Sialyllacto-N-neohexaose II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the HPLC analysis of Sialyllacto-N-neohexaose II, with a specific focus on resolving peak tailing issues.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of quantification.[1][2] It manifests as an asymmetric peak with a trailing edge, which can be caused by a variety of chemical and physical factors within the chromatographic system.[1][2][3]
The following table summarizes potential causes of peak tailing during the analysis of this compound and provides corresponding solutions.
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | This compound, being a polar and acidic compound due to its sialic acid moiety, can interact with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][4][5] These secondary interactions can lead to peak tailing.[4][6] | - Use an End-Capped Column: Select a modern, high-purity, end-capped column where residual silanols are chemically deactivated.[1][6][7] - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, reducing their interaction with the negatively charged sialic acid.[8] - Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol sites.[9] |
| Inappropriate Mobile Phase Conditions | The composition of the mobile phase, including the organic modifier and buffer system, is critical for achieving good peak shape. | - Optimize Organic Modifier: For HILIC separations, acetonitrile (B52724) is a common choice. The concentration will significantly impact retention and peak shape.[10] - Select an Appropriate Buffer: Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used buffers for oligosaccharide analysis and are compatible with mass spectrometry.[10][11] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[12] | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample prior to injection. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[1][12] | - Minimize Tubing Length and Diameter: Use short, narrow-bore tubing (e.g., 0.005" ID) to connect the components of the HPLC system.[1] - Ensure Proper Connections: Check that all fittings are secure and there are no gaps that could contribute to dead volume. |
| Column Degradation | Over time, HPLC columns can degrade due to harsh mobile phase conditions (e.g., high pH) or the accumulation of contaminants, leading to poor peak shape.[12] | - Use a Guard Column: A guard column can help protect the analytical column from contaminants.[13] - Flush the Column: If contamination is suspected, flush the column with a strong solvent. - Replace the Column: If the column is old or flushing does not resolve the issue, it may need to be replaced.[12] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[14] | - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or a weaker solvent.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Reversed-phase columns like C18 are generally not ideal for highly polar compounds such as this compound. The primary retention mechanism on a C18 column is hydrophobic interaction, which is weak for such a hydrophilic molecule. The peak tailing you are observing is likely due to strong secondary interactions between the polar and acidic sialic acid group of your analyte and the residual silanol groups on the silica (B1680970) surface of the C18 column.[15] For better peak shape and retention, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an amide or a diol-based column, which is specifically designed for the separation of polar compounds.[16]
Q2: What type of HPLC column is best suited for analyzing this compound?
A2: For the analysis of complex, polar oligosaccharides like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.[16] Amide-based HILIC columns are particularly effective as they can provide both weak anion exchange and hydrophilic interactions, which are beneficial for separating acidic oligosaccharides.[10] Porous graphitized carbon (PGC) columns can also offer excellent separation for isomers of sialylated oligosaccharides.[17][18]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH has a significant impact on peak shape due to its effect on both the analyte and the stationary phase. This compound contains a sialic acid residue, which is acidic. At a mid-range pH, both the sialic acid and the residual silanols on a silica-based column can be ionized, leading to electrostatic interactions and peak tailing.[1][5] By lowering the mobile phase pH to around 2.5-3.0, the silanol groups become protonated and less active, minimizing these secondary interactions and improving peak symmetry.[8][15]
Q4: Can sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation can lead to peak tailing. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a distorted peak.[12][14] Additionally, a complex sample matrix with interfering components can accumulate on the column and affect peak shape over time. It is always recommended to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
Experimental Protocol: HILIC-HPLC Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using HILIC-HPLC. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve a known quantity of this compound standard in the initial mobile phase conditions (e.g., 80:20 acetonitrile:water with buffer) to a final concentration of 1 mg/mL.
-
For complex samples, an enrichment step for sialylated oligosaccharides using solid-phase extraction with graphitized carbon cartridges may be necessary to remove interfering substances like lactose (B1674315) and neutral oligosaccharides.[10]
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: Amide HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 100 mM Ammonium formate, pH 3.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 80% B
-
5-35 min: Linear gradient from 80% to 50% B
-
35-40 min: Hold at 50% B
-
40.1-45 min: Return to 80% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector (if derivatized with a fluorescent tag) or Mass Spectrometer (in negative ion mode).[10]
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Integrate the peak area for quantification.
-
Assess peak symmetry by calculating the tailing factor. A value close to 1 is ideal.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uhplcs.com [uhplcs.com]
- 13. lcms.cz [lcms.cz]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. Annotation and Structural Analysis of Sialylated Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
Enhancing ionization efficiency of Sialyllacto-N-neohexaose II in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Sialyllacto-N-neohexaose II. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low signal intensity or poor ionization efficiency for this compound in my mass spectrometry experiment. What are the common causes and solutions?
A1: Low signal intensity for sialylated oligosaccharides like this compound is a common challenge. The primary reasons include the labile nature of the sialic acid linkage, which can lead to in-source decay, and the hydrophilic character of the molecule, resulting in poor ionization.[1][2][3][4]
Troubleshooting Steps:
-
Matrix Selection (for MALDI): The choice of matrix is critical for analyzing sialylated oligosaccharides. While 2,5-dihydroxybenzoic acid (DHB) is commonly used for neutral oligosaccharides, it can cause the loss of sialic acid for acidic ones.[5][6] Consider using alternative matrices such as 2',4',6'-trihydroxyacetophenone (B23981) (THAP) or 6-aza-2-thiothymine, which have been shown to improve sensitivity and reduce fragmentation for sialylated species.[5][6] d-Arabinosazone has also been reported as a satisfactory matrix for these compounds.[7]
-
Derivatization: Chemical derivatization can significantly enhance ionization efficiency.[4]
-
Permethylation: This classic method stabilizes the sialic acid and improves signal intensity.
-
Reductive Amination: Labeling with a tag like procainamide (B1213733) (ProcA) not only enhances ionization but also facilitates fluorescence detection for liquid chromatography separation.[8]
-
Tagging with Signal Enhancers: Attaching tags with high proton affinity, such as those containing arginine residues, can dramatically increase signal intensity.[3]
-
-
Additives and Co-Matrices (for MALDI): The addition of ammonium (B1175870) citrate (B86180) to the THAP matrix, combined with vacuum drying, has been shown to maximize sensitivity.[5][6]
-
Mobile Phase Additives (for ESI): For HILIC-ESI-MS analysis of procainamide-labeled glycans, including 1 mM glycine (B1666218) in the ammonium formate (B1220265) mobile phase can boost the MS response by 2- to over 60-fold.[9]
-
Gentle Ionization Conditions (for ESI): Utilize subambient pressure ionization with nanoelectrospray (SPIN) to provide gentler ionization, which is particularly important for labile, heavily sialylated glycans.[10]
-
Negative Ion Mode: For sialylated oligosaccharides, analysis in negative ion mode is often preferred as it can be more sensitive and provide clearer fragmentation patterns.[7][11]
Q2: I am observing significant in-source fragmentation and loss of sialic acid from this compound. How can I minimize this?
A2: In-source decay is a major issue for sialylated glycans, with studies showing that over 50% of N-glycans with sialic acid can dissociate under typical ESI conditions.[1][2]
Troubleshooting Steps:
-
Optimize ESI Source Parameters:
-
Capillary Temperature: The temperature of the ion transfer capillary can influence the degree of in-source decay. Lowering this temperature may reduce fragmentation.[1]
-
Cone Voltage (In-source CID): Reduce the cone voltage or other in-source fragmentation parameters to minimize unwanted fragmentation. While in-source fragmentation can be used analytically to confirm sialic acid linkages, it should be carefully controlled.[7]
-
-
Use a "Softer" Ionization Technique:
-
Derivatization: Stabilizing the sialic acid through derivatization (e.g., permethylation or esterification) is a highly effective strategy to prevent its loss.[4]
-
Collision Energy in MS/MS: For tandem mass spectrometry, sialylated compounds require significantly more energy to fragment compared to their asialo counterparts.[11][12] Therefore, optimize collision energy accordingly to obtain informative fragment ions without excessive neutral loss.
Q3: I am having difficulty distinguishing between α2,3- and α2,6-linked sialic acid isomers of this compound. What analytical strategies can I use?
A3: Differentiating sialic acid linkage isomers is crucial for functional studies. Mass spectrometry, particularly with tandem MS, offers several approaches.
Analytical Strategies:
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns: The fragmentation patterns of α2,3- and α2,6-linked sialylated glycans are distinct.
-
In negative ion mode, the presence of an ion at m/z 306 has been suggested as diagnostic for an α2→6 linkage.[7]
-
In positive ion mode with alkali metal adduction (e.g., [M+2Na-H]⁺), α2,6-linked isomers tend to produce a highly abundant 2,4A₃ cross-ring fragment, while α2,3-linked isomers show a prominent (2,4A₃-H₂O) fragment.[13][14][15]
-
-
Liquid Chromatography Separation: High-performance liquid chromatography (HPLC), especially using hydrophilic interaction chromatography (HILIC), can separate sialyl-linkage isomers prior to MS analysis. Typically, α2,3-linked isomers elute earlier than α2,6-linked isomers.[4][8]
-
Ion Mobility Spectrometry (IMS)-MS: IMS can separate isomers based on their shape and size in the gas phase, providing an additional dimension of separation.
Data Summary Tables
Table 1: Comparison of MALDI Matrices for Sialylated Oligosaccharide Analysis
| Matrix | Abbreviation | Ionization Mode | Detection Limit | Key Advantages | Key Disadvantages |
| 2,5-Dihydroxybenzoic acid | DHB | Positive/Negative | Low picomole | Good for neutral oligosaccharides | Causes sialic acid loss; mixture of cation adducts in positive mode[5][6] |
| 2',4',6'-Trihydroxyacetophenone | THAP | Negative | < 50 fmol | Lower detection limit; less prompt fragmentation[5][6] | Requires ammonium citrate and vacuum drying for maximum sensitivity[5][6] |
| 6-aza-2-thiothymine | ATT | Negative | < 50 fmol | High sensitivity | - |
| d-Arabinosazone | - | Negative | Not specified | Satisfactory for fragmentation studies[7] | - |
Table 2: Impact of Derivatization on Sialylated Oligosaccharide MS Analysis
| Derivatization Method | Effect on Ionization | Effect on Stability | Reported Signal Enhancement |
| Permethylation | Increases hydrophobicity and proton affinity | Stabilizes sialic acid moiety[4] | Significant |
| Reductive Amination (e.g., with Procainamide) | Adds a readily ionizable group | - | Enhances ionization efficiency[8] |
| Tagging with Bradykinin (BK) | Adds basic arginine residues with high proton affinity | - | ~800-fold for oligogalacturonic acids[3] |
| Quinoxalinone derivative formation | Adds an arginine-linked phenylenediamine tag | Concurrent lactonization stabilizes the molecule | >200-fold for tetrasialic acid[3] |
Experimental Protocols
Protocol 1: High-Sensitivity MALDI-TOF MS of this compound
This protocol is adapted from methodologies favoring the analysis of acidic oligosaccharides.[5][6]
-
Matrix Solution Preparation: Prepare a solution of 2',4',6'-trihydroxyacetophenone (THAP) at 10 mg/mL in acetonitrile. Prepare a separate solution of 50 mg/mL diammonium citrate in water. Mix the two solutions in a 1:1 (v/v) ratio.
-
Sample Preparation: Dissolve the purified this compound sample in deionized water to a concentration of approximately 1 pmol/µL.
-
Sample-Matrix Deposition: On a MALDI target plate, spot 1 µL of the matrix/ammonium citrate solution. To this spot, add 1 µL of the sample solution and mix gently with the pipette tip.
-
Drying: Allow the spot to air-dry briefly, then place the target plate in a vacuum chamber to dry completely (vacuum drying).
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in negative ion linear mode. The use of negative ion mode is crucial for detecting deprotonated molecular ions [M-H]⁻.
Protocol 2: HILIC-LC-ESI-MS with Glycine Additive for Enhanced Detection
This protocol is based on a method shown to enhance the ESI signal of labeled glycans.[9]
-
Sample Derivatization (Procainamide Labeling):
-
Release this compound from its source glycoprotein (B1211001) using an appropriate enzyme (e.g., PNGase F for N-glycans).
-
Label the released glycan with procainamide (ProcA) via reductive amination.
-
Purify the labeled glycan using a suitable solid-phase extraction (SPE) method.
-
-
Chromatographic Separation:
-
Column: Use a HILIC column suitable for glycan analysis.
-
Mobile Phase A: 100 mM ammonium formate with 1 mM glycine, pH 4.4.
-
Mobile Phase B: Acetonitrile with 1 mM glycine.
-
Gradient: Develop a suitable gradient from high organic content to high aqueous content to elute the labeled this compound.
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to an ESI mass spectrometer.
-
Operate the ESI source in positive ion mode.
-
Acquire data in full scan mode to detect the [M+H]⁺ and [M+2H]²⁺ ions of the ProcA-labeled glycan.
-
Perform tandem MS (MS/MS) for structural confirmation and isomer differentiation.
-
Visualizations
Caption: Workflow for high-sensitivity MALDI-TOF MS analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tagging saccharides for signal enhancement in mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annotation and Structural Analysis of Sialylated Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of acidic oligosaccharides and glycopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The influence of sialylation on glycan negative ion dissociation and energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of sialylation on glycan negative ion dissociation and energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching | NIST [nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching | Semantic Scholar [semanticscholar.org]
Minimizing epimerization during Sialyllacto-N-neohexaose II synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Sialyllacto-N-neohexaose II, with a specific focus on minimizing epimerization at the sialic acid linkage.
Troubleshooting Guide
Issue 1: Low Yield of the Desired α-Sialyllacto-N-neohexaose II and Significant Formation of the β-Anomer (Epimerization)
Question: My sialylation reaction to produce this compound is resulting in a low yield of the desired α-isomer and a high proportion of the undesired β-anomer. How can I improve the α-selectivity?
Answer: Controlling the stereoselectivity of sialylation is a well-known challenge in carbohydrate chemistry due to the structural nature of sialic acid, which lacks a participating group at C-3 and has a destabilizing carboxyl group at C-2.[1][2] The formation of the thermodynamically more stable β-anomer is a common competing reaction.[1] Here are several strategies to enhance α-selectivity:
-
Optimize the Sialyl Donor:
-
Protecting Groups: The choice of protecting groups on the sialyl donor is critical. Employing a 5-N,4-O-carbonyl-protected sialyl donor can significantly increase α-selectivity.[1] Adding a second acetyl group to the N-acetyl group at C-5 (di-N-acetylated donor) can also improve the reactivity and favor the α-product.[2]
-
Leaving Group: Thio-sialosides are commonly used donors due to their stability and tunable reactivity.[1] The choice of the thiol (e.g., thiophenyl vs. p-methylthiophenyl) can influence the reaction outcome.
-
-
Reaction Conditions:
-
Solvent: The use of acetonitrile (B52724) as a solvent can promote the formation of a transient β-nitrilium ion intermediate, which then undergoes an SN2-like attack by the acceptor to yield the α-sialoside.[2]
-
Temperature: Performing the glycosylation at low temperatures is generally recommended to enhance stereoselectivity by favoring the kinetically controlled α-product.
-
Promoter System: The combination of a thiophilic promoter (e.g., N-iodosuccinimide (NIS)) and a catalytic amount of a strong acid (e.g., triflic acid (TfOH)) is a common choice for activating thio-sialosides.[3] The ratio and type of promoter can be fine-tuned. The (p-Tol)2SO/Tf2O preactivation strategy has also shown success in achieving high α-selectivity.[1]
-
-
Acceptor Reactivity: The reactivity of the Lacto-N-neohexaose II acceptor can also influence the stereochemical outcome. Ensuring high purity and dryness of the acceptor is essential.
Issue 2: Formation of a 2,3-Dehydro Sialic Acid Byproduct
Question: Besides the β-anomer, I am observing a significant amount of a byproduct that I suspect is the 2,3-elimination product. How can I minimize its formation?
Answer: The formation of the 2,3-dehydro sialic acid derivative is a common side reaction in chemical sialylation.[1][2] This elimination is often competitive with the desired glycosylation.
-
Donor and Promoter Choice: The stability of the oxocarbenium ion intermediate plays a key role. A more reactive donor/promoter system might accelerate the glycosylation relative to the elimination. However, overly harsh conditions can also promote elimination. Careful optimization of the promoter concentration and reaction time is crucial.
-
Temperature Control: Maintaining a low reaction temperature can help to suppress the elimination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is "epimerization" in the context of this compound synthesis?
A1: In this context, "epimerization" primarily refers to the formation of the undesired β-glycosidic linkage at the anomeric center (C-2) of sialic acid, instead of the naturally occurring α-linkage. This results in the formation of the β-anomer of this compound, which is a diastereomer (epimer) of the desired product.
Q2: Are there enzymatic methods to synthesize this compound that avoid epimerization?
A2: Yes, enzymatic synthesis is an excellent alternative that offers high stereoselectivity, typically yielding the desired α-anomer exclusively. This approach utilizes sialyltransferases, such as PmST1 from Pasteurella multocida, which can transfer sialic acid from a donor substrate like CMP-Neu5Ac to the terminal galactose residue of Lacto-N-neohexaose.[4] While highly specific, challenges can include the cost and availability of the enzymes and sugar nucleotide donors.[5]
Q3: How can I effectively purify the desired α-Sialyllacto-N-neohexaose II from the β-anomer and other byproducts?
A3: Purification can be challenging due to the similar physical properties of the anomers. High-performance liquid chromatography (HPLC) with a suitable column (e.g., reversed-phase or normal-phase) is the most common method for separating the α- and β-isomers. Careful selection of the mobile phase and gradient is necessary to achieve good resolution.
Q4: Can the choice of protecting groups on the Lacto-N-neohexaose II acceptor influence the sialylation outcome?
A4: Yes, the protecting group strategy for the acceptor is important. The reactivity of the target hydroxyl group for sialylation is influenced by the neighboring protecting groups. Steric hindrance around the acceptor's hydroxyl group can affect the approach of the sialyl donor and influence the reaction rate and selectivity.
Data Presentation
Table 1: Influence of Reaction Parameters on Sialylation Stereoselectivity (α/β ratio). Note: This table presents a summary of expected trends based on literature for sialylation reactions and may require optimization for the specific synthesis of this compound.
| Parameter | Condition A | α/β Ratio (A) | Condition B | α/β Ratio (B) | Reference |
| Sialyl Donor Protection | 5-N-Acetyl | Moderate | 5-N,4-O-Carbonyl | High | [1] |
| Solvent | Dichloromethane | Moderate | Acetonitrile | High | [2] |
| Promoter System | NIS/TfOH | Good | (p-Tol)2SO/Tf2O | Excellent | [1][3] |
| Temperature | 0 °C to RT | Low to Moderate | -40 °C to -78 °C | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Chemical α-Sialylation
This protocol provides a general guideline for the chemical sialylation of a Lacto-N-neohexaose II acceptor. Specific amounts and reaction times will need to be optimized.
-
Preparation: A solution of the protected Lacto-N-neohexaose II acceptor and the thio-sialoside donor (typically 1.2-1.5 equivalents) in anhydrous acetonitrile is prepared under an inert atmosphere (Argon or Nitrogen) in the presence of activated molecular sieves (3Å or 4Å).
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -40 °C).
-
Activation: The promoter system (e.g., a pre-mixed solution of NIS and a catalytic amount of TfOH in anhydrous acetonitrile) is added dropwise to the stirred reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a base (e.g., triethylamine (B128534) or pyridine).
-
Workup: The reaction mixture is filtered, washed with appropriate aqueous solutions (e.g., sodium thiosulfate (B1220275) solution, saturated sodium bicarbonate solution, and brine), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to separate the desired sialylated product. Further purification by HPLC may be necessary to separate the α- and β-anomers.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final this compound.
Protocol 2: General Procedure for Enzymatic Sialylation
This protocol outlines a typical enzymatic synthesis using a sialyltransferase.
-
Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl) containing the Lacto-N-neohexaose II acceptor, the sialic acid donor (CMP-Neu5Ac), and a divalent cation (e.g., MgCl2) is prepared.
-
Enzyme Addition: The sialyltransferase (e.g., PmST1) is added to initiate the reaction. An alkaline phosphatase can also be added to degrade the byproduct CMP and drive the reaction forward.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Reaction Monitoring: The reaction progress can be monitored by TLC, LC-MS, or NMR.
-
Termination: The reaction is terminated by heating the mixture to denature the enzyme or by adding a quenching agent like ethanol.
-
Purification: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is purified using size-exclusion chromatography or solid-phase extraction to remove salts and unreacted donor, yielding the pure this compound.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Decision tree for troubleshooting epimerization in sialylation.
References
Strategies for separating Sialyllacto-N-neohexaose II from structural isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Sialyllacto-N-neohexaose II and its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its structural isomers?
Separating this compound from its isomers is challenging due to their identical mass and similar physicochemical properties. The primary difficulties lie in achieving sufficient resolution to distinguish between isomers that may only differ in the linkage of a single sialic acid or fucose residue (e.g., α2,3- vs. α2,6-linkage) or the branching structure of the core glycan.
Q2: Which analytical techniques are most effective for this type of separation?
The most effective techniques are high-resolution separation methods coupled with sensitive detection. These include:
-
High-Performance Liquid Chromatography (HPLC) , particularly with Porous Graphitized Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns, is a gold standard for glycan isomer separation.[1][2]
-
Capillary Electrophoresis (CE) is a powerful technique that separates based on charge-to-mass ratio and hydrodynamic size, often providing excellent resolution of sialylated isomers.[3][4][5]
-
Mass Spectrometry (MS) , especially when coupled with LC or CE and techniques like Ion Mobility Spectrometry (IMS), is essential for identifying and confirming the identity of isomers.[6] Tandem MS (MS/MS) can reveal diagnostic fragment ions specific to certain linkages.[6]
Q3: Can derivatization help improve the separation of sialylated isomers?
Yes, chemical derivatization can significantly aid in separation and detection. Strategies include:
-
Permethylation: This method enhances ionization efficiency in mass spectrometry and improves structural stability, though it may reduce isomeric separation on some columns.[4]
-
Fluorescent Labeling (e.g., APTS): Labeling with a fluorophore is common for CE with laser-induced fluorescence (LIF) detection, providing high sensitivity.[5]
-
Linkage-Specific Derivatization: Methods have been developed to selectively label α2,3- and α2,6-linked sialic acids differently, which can greatly enhance their separation and identification by both LC-MS and CE-MS.[7][8][9]
Q4: Are there any specific affinity chromatography methods for lacto-N-neohexaose isomers?
Yes, lectin affinity chromatography can be effective. For example, fucosylated isomers of lacto-N-neohexaose have been successfully separated using chromatography with immobilized wheat germ agglutinin (WGA).[10][11] The binding affinity to the lectin differs depending on which branch of the core structure is fucosylated, allowing for their separation.[10]
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound and its isomers.
Guide 1: HPLC-Based Separations (PGC & HILIC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Sialic acid's carboxyl groups can interact with metal surfaces in the column and HPLC system.[10] 2. Injection Solvent Mismatch: Injecting the sample in a solvent much stronger or weaker than the initial mobile phase.[12] 3. Insufficient Mobile Phase Buffering: In HILIC, buffer concentration is critical for maintaining consistent analyte ionization. | 1. Use columns with inert hardware (e.g., PEEK or specialized surfaces like Waters MaxPeak) to minimize metal adsorption.[10] Consider adding a weak chelator to the mobile phase, but be mindful of MS compatibility.[12] 2. Dissolve the sample in the initial mobile phase whenever possible. Minimize injection volume if a solvent mismatch is unavoidable. 3. For HILIC, ensure adequate buffer concentration (typically 10-50 mM ammonium (B1175870) formate/acetate) to control pH and peak shape. |
| Low Recovery / Signal Intensity of Sialylated Oligosaccharides | 1. Irreversible Adsorption: Highly sialylated or sulfated glycans can be strongly retained or irreversibly bind to the column, especially PGC.[11] 2. In-source Fragmentation (MS): The labile sialic acid linkage can break in the MS source, reducing the signal of the intact molecule. 3. Ion Suppression (MS): High concentrations of co-eluting neutral oligosaccharides or salts can suppress the ionization of acidic species. | 1. For PGC, optimize the mobile phase with a suitable counter-ion and consider increasing the column temperature (e.g., up to 75°C) to improve elution.[11] For HILIC, ensure proper column passivation if using standard stainless-steel hardware. 2. Optimize MS source parameters. Reduce the cone/capillary voltage or source temperature to minimize fragmentation. 3. Improve chromatographic resolution to separate sialylated species from abundant neutral ones. Perform sample cleanup/enrichment for acidic oligosaccharides using SPE prior to analysis. Analyze in negative ion mode, which is often more sensitive for acidic molecules. |
| Poor Isomer Resolution | 1. Suboptimal Mobile Phase: The gradient slope, pH, or organic modifier may not be suitable. 2. Incorrect Column Choice: The column chemistry (PGC vs. different HILIC phases) may not be optimal for the specific isomers. 3. Temperature Effects: Column temperature can significantly affect selectivity.[11] | 1. Systematically optimize the gradient. For PGC, a shallow gradient of acetonitrile (B52724) in the presence of a weak base (e.g., ammonium hydroxide) is often effective. For HILIC, adjust the water/buffer content and gradient slope. 2. PGC is often considered the gold standard for glycan isomer separation.[1] If using HILIC, test different amide- or diol-based stationary phases. 3. Optimize the column temperature. For PGC, higher temperatures (60-80°C) can improve resolution for some isomers.[11] |
| Retention Time Drift | 1. Column Equilibration: Insufficient equilibration time between runs, especially in HILIC. 2. Column Contamination/Degradation: Buildup of matrix components on the column. 3. Mobile Phase Instability: Changes in mobile phase composition over time. | 1. Ensure a sufficient equilibration period (at least 10-15 column volumes) with the initial mobile phase before each injection. 2. Use a guard column and implement a regular column washing/regeneration protocol. For PGC, washing with acidic and basic acetonitrile can restore performance.[2] 3. Prepare fresh mobile phases daily. |
Guide 2: Capillary Electrophoresis (CE)-Based Separations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Isomer Resolution | 1. Suboptimal Buffer System: The buffer type, concentration, pH, or additives are not providing sufficient selectivity. 2. Low Separation Efficiency: Can be caused by wall interactions or sample overload. | 1. Systematically optimize the running buffer. The separation of sialylated isomers often requires unique buffer conditions. Test different buffer types (e.g., phosphate (B84403), borate (B1201080), Tris-HCl), adjust pH, and try additives like methanol (B129727) or surfactants (e.g., SDS). 2. Ensure the capillary is properly conditioned. If resolution is still poor, consider reducing the injection time or sample concentration. |
| Peak Tailing / Broadening | 1. Sample Matrix Effects: High salt concentration in the sample can disrupt the electric field in the injection zone. 2. Analyte Adsorption: Interaction of sialylated oligosaccharides with the capillary wall. 3. Formamide (B127407) Quality (if used): Poor quality or old formamide used for sample dilution can lead to inconsistent results. | 1. Desalt the sample before analysis using SPE or dialysis. Dilute the sample in water or formamide to reduce ionic strength. 2. Use a coated capillary or include additives in the running buffer that dynamically coat the wall. 3. Use high-quality, deionized formamide and store it properly. |
| Loss of Sialic Acid | 1. Harsh Labeling Conditions: Reductive amination at high temperatures or with strong acid catalysts can cleave labile sialic acid residues. 2. Acidic Hydrolysis: Exposure to strong acids during any sample preparation step. | 1. When performing fluorescent labeling (e.g., with APTS), use milder conditions for sialylated structures (e.g., lower temperature at 37°C for a longer duration, or carefully optimized shorter times at 55°C). 2. Avoid harsh acidic conditions throughout the sample preparation workflow. |
| Signal Instability / No Peaks | 1. Air Bubbles in Capillary: Can be introduced during sample or buffer vial changes. 2. Clogged Capillary: Particulates from the sample or buffer can block the capillary. 3. Electrical Issues: Poor electrical contact or sparking due to buffer salt crystallization. | 1. Carefully observe the injection process to ensure the capillary tip is always immersed. Purge the capillary with buffer if an air bubble is suspected. 2. Filter all samples and buffers. If a clog occurs, try flushing with high pressure or carefully trimming the capillary end. 3. Clean the electrodes and sample/buffer vial area to remove any salt buildup. Ensure proper electrical grounding. |
Quantitative Data Summary
The optimal conditions for separating sialylated oligosaccharide isomers are highly dependent on the specific isomers and the analytical system. The following tables provide starting points based on published data for related compounds.
Table 1: Recommended Starting Conditions for Capillary Electrophoresis of Sialylated Isomers
| Parameter | Condition for 3'- vs 6'-Sialyllactoses | Condition for Sialyllacto-N-tetraose Isomers | General Recommendation |
| Running Buffer | 0.2 M Sodium Phosphate | 0.4 M Tris-HCl | Test phosphate and borate buffers |
| pH | ~7.0 | ~8.0 | Adjust between pH 7-9 |
| Organic Modifier | 40% Methanol | 10% Methanol | 0-40% Methanol |
| Additive | None | 250 mM Sodium Dodecyl Sulfate (SDS) | Consider SDS for enhanced resolution |
| Voltage | -20 to -30 kV | -20 to -30 kV | Optimize for efficiency and run time |
| Temperature | 25°C | 25°C | Optimize between 25-45°C |
Table 2: Recommended Starting Conditions for HPLC of Sialylated Isomers
| Parameter | Porous Graphitized Carbon (PGC) | Hydrophilic Interaction (HILIC) |
| Mobile Phase A | Water with 0.05% TFA or 10 mM Ammonium Bicarbonate | Water with 50-100 mM Ammonium Formate, pH 4.4 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Shallow gradient, e.g., 0-40% B over 40-60 min | Steep initial gradient followed by a shallow section, e.g., 95-70% B |
| Flow Rate | 0.2 - 0.4 mL/min (analytical scale) | 0.2 - 0.5 mL/min (analytical scale) |
| Temperature | 60 - 80°C (can significantly improve resolution)[4][11] | 30 - 60°C |
Experimental Protocols
Protocol 1: Separation of Sialylated Oligosaccharide Isomers by PGC-LC-MS
This protocol is a general method and should be optimized for this compound.
-
Sample Preparation:
-
If starting from a complex matrix (e.g., milk, cell culture), perform protein precipitation (e.g., with cold ethanol) and lipid removal.
-
Enrich the sialylated fraction using solid-phase extraction (SPE) with graphitized carbon cartridges. Elute neutral oligosaccharides first, then elute the acidic (sialylated) fraction with a higher concentration of organic solvent (e.g., 40% acetonitrile with 0.1% TFA).
-
Dry the enriched fraction and reconstitute in the initial mobile phase (e.g., 98% Water / 2% Acetonitrile with 10 mM ammonium bicarbonate).
-
-
LC Conditions:
-
Column: Porous Graphitized Carbon (e.g., Thermo Hypercarb, 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2% to 35% B (linear gradient)
-
45-50 min: 35% to 80% B (wash)
-
50-55 min: 80% B (hold)
-
55-56 min: 80% to 2% B (return to initial)
-
56-70 min: 2% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Source Parameters: Use gentle source conditions to prevent in-source fragmentation of sialic acid. Optimize capillary voltage (~3.0 kV), cone voltage, and source temperature.
-
Acquisition: Full scan mode (e.g., m/z 300-2000) and data-dependent MS/MS on the most abundant precursors.
-
Protocol 2: Separation of Sialylated Oligosaccharide Isomers by CE-LIF
This protocol requires derivatization with a fluorescent tag like 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
-
Sample Preparation & Derivatization:
-
Release glycans from glycoproteins if necessary using PNGase F.
-
To 5-10 µL of purified oligosaccharide sample, add 2 µL of 20 mM APTS in 1.2 M citric acid and 2 µL of 1 M sodium cyanoborohydride in THF.
-
Incubate the reaction. For sialylated structures, use milder conditions to prevent desialylation: incubate at 37°C overnight or for a carefully optimized time (e.g., 50 min) at 55°C.
-
Remove excess APTS dye using an appropriate cleanup method (e.g., HILIC SPE).
-
Dry and reconstitute the labeled sample in deionized water.
-
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm I.D., ~60 cm total length.
-
Running Buffer: 40 mM Tris-HCl buffer containing 250 mM SDS and 10% methanol, pH ~8.0 (This condition is a starting point based on the separation of sialyllacto-N-tetraose isomers and must be optimized).
-
Capillary Conditioning: Before first use, rinse with 1 M NaOH, water, and running buffer. Between runs, rinse with running buffer.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -25 kV.
-
Temperature: 25°C.
-
-
Detection:
-
Laser-Induced Fluorescence (LIF) Detector.
-
Excitation/Emission: ~488 nm / ~520 nm for APTS.
-
Visualizations
References
- 1. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoretic examination of underivatized oligosaccharide mixtures released from immunoglobulin G antibodies and CTLA4Ig fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary zone electrophoresis method for a highly glycosylated and sialylated recombinant protein: development, characterization and application for process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling glycoprotein n-linked oligosaccharide by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic synthesis of two lacto-N-neohexaose-related Lewis x heptasaccharides and their separation by chromatography on immobilized wheat germ agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fucose containing oligosaccharides from human milk. I. Separation and identification of new constituents. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Prebiotic Potential of Sialyllacto-N-neohexaose II and Fructooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
The modulation of the gut microbiota through prebiotics is a cornerstone of developing novel therapeutic strategies for a multitude of health conditions. This guide provides an objective comparison of the prebiotic activities of two distinct oligosaccharides: Sialyllacto-N-neohexaose II (SLnH-II), a complex human milk oligosaccharide (HMO), and Fructooligosaccharides (FOS), a widely recognized plant-derived prebiotic. This document synthesizes available experimental data on their respective impacts on gut microbiota composition and the production of short-chain fatty acids (SCFAs), crucial metabolites for gut health.
Note on this compound (SLnH-II): Direct comparative studies between SLnH-II and FOS are limited in the current scientific literature. Therefore, this guide utilizes data from studies on structurally similar and well-researched sialylated HMOs, such as 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL), as a proxy to infer the potential prebiotic activity of SLnH-II. This approach is based on the shared sialic acid functional group, which is key to the unique bioactivity of this class of HMOs.
Comparative Performance Data
The following tables summarize quantitative data from various in vitro fermentation studies, offering a comparative overview of the prebiotic effects of sialyllactose (representing SLnH-II) and FOS. It is important to recognize that experimental conditions, such as donor variability in fecal inocula and fermentation duration, can influence the outcomes.
Table 1: Impact on Gut Microbiota Composition
| Feature | Sialyllactose (as a proxy for SLnH-II) | Fructooligosaccharides (FOS) |
| Primary Beneficiaries | Primarily promotes the growth of Bifidobacterium (especially in infants) and specific SCFA-producing bacteria like Lachnospiraceae and Phascolarctobacterium in adults.[1][2] Can also increase the abundance of Bacteroides and Akkermansia. | Primarily known for its strong bifidogenic effect, selectively stimulating the growth of Bifidobacterium species across different age groups.[3][4] It can also increase Lactobacillus counts. |
| Bifidogenic Effect | Exhibits a bifidogenic effect, particularly with specific strains like Bifidobacterium infantis. However, some studies in adults show a "non-bifidogenic" effect, instead promoting other beneficial genera.[1][2] | Consistently demonstrates a potent and selective stimulation of various Bifidobacterium species.[3][4] |
| Impact on Microbial Diversity | Tends to maintain or enhance alpha-diversity of the gut microbiota.[5] | May lead to a decrease in alpha-diversity due to the strong selective pressure for Bifidobacterium.[5] |
| Inhibition of Potential Pathogens | Can suppress the growth of potentially harmful species such as Clostridium perfringens. | Can indirectly inhibit pathogens by promoting a low pH environment through SCFA production and competition for resources. |
Table 2: Impact on Short-Chain Fatty Acid (SCFA) Production
| SCFA | Sialyllactose (as a proxy for SLnH-II) | Fructooligosaccharides (FOS) |
| Total SCFA Production | Significantly increases total SCFA production.[1][2] | Significantly increases total SCFA production.[3] |
| Acetate (B1210297) | Strong stimulation of acetate production.[6] | Strong stimulation of acetate production.[3] |
| Propionate (B1217596) | Notable increase in propionate production, particularly by promoting propionate-producing bacteria like Phascolarctobacterium.[1][2] | Moderate increase in propionate production.[3] |
| Butyrate (B1204436) | Significant increase in butyrate production by stimulating butyrate-producing bacteria such as Lachnospiraceae.[1][2] | Variable effects on butyrate production; some studies show an increase, while others report a decrease, particularly in younger adults.[3] |
| Lactate (B86563) | May lead to an initial increase in lactate, which is then cross-fed upon by other bacteria to produce butyrate.[6] | Can lead to a significant increase in lactate production, especially by bifidobacteria.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of prebiotic activity.
In Vitro Fermentation Model for Prebiotic Evaluation
This protocol outlines a common methodology for assessing the prebiotic potential of substrates using human fecal microbiota.
-
Preparation of Fecal Inoculum:
-
Fresh fecal samples are collected from healthy adult donors who have not consumed antibiotics for at least 3-6 months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
-
-
Fermentation Medium and Conditions:
-
A basal fermentation medium is prepared containing peptone water, yeast extract, and salts to support bacterial growth.
-
The prebiotic substrate (Sialyllactose or FOS) is added to the medium at a defined concentration (e.g., 1% w/v). A control with no added carbohydrate is also included.
-
The medium is dispensed into sterile fermentation vessels and inoculated with the fecal slurry (e.g., 10% v/v).
-
Fermentation is carried out under strict anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
-
Sampling and Analysis:
-
Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis of bacterial populations and metabolite production.
-
Quantification of Short-Chain Fatty Acids (SCFAs)
This protocol describes the analysis of SCFAs from fermentation samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Fermentation samples are centrifuged to pellet bacterial cells and debris.
-
The supernatant is collected and acidified (e.g., with hydrochloric acid).
-
For GC analysis, SCFAs are often extracted into an organic solvent (e.g., diethyl ether) containing an internal standard. For LC-MS, derivatization may be employed to enhance sensitivity.
-
-
Chromatographic Analysis:
-
GC-FID (Flame Ionization Detector): The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column. The separated SCFAs are detected by the FID.
-
LC-MS: The prepared sample is injected into a liquid chromatograph coupled to a mass spectrometer. This method allows for highly sensitive and specific quantification of SCFAs and their isotopomers.[7][8]
-
-
Data Analysis:
-
The concentration of each SCFA is determined by comparing the peak areas to a standard curve of known concentrations.
-
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This protocol details the process of analyzing changes in the gut microbial community composition.
-
DNA Extraction:
-
PCR Amplification:
-
Library Preparation and Sequencing:
-
The PCR products are purified, and sequencing adapters and barcodes are added to prepare a library for next-generation sequencing (NGS) on platforms such as Illumina MiSeq.
-
-
Bioinformatic Analysis:
-
The sequencing reads are processed to remove low-quality sequences and chimeras.
-
Operational Taxonomic Units (OTUs) are clustered, or Amplicon Sequence Variants (ASVs) are identified.
-
Taxonomic assignment is performed by aligning the sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized pathway of prebiotic fermentation by gut microbiota.
Caption: Workflow for in vitro assessment of prebiotic activity.
References
- 1. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]
- 4. The Bifidogenic Effect of 2’Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine [mdpi.com]
- 5. insights.cmbio.io [insights.cmbio.io]
- 6. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing [jove.com]
- 10. jove.com [jove.com]
- 11. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
A Comparative Guide to the Efficacy of Sialyllacto-N-neohexaose II and Lacto-N-neohexaose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of two human milk oligosaccharides (HMOs): Sialyllacto-N-neohexaose II (SLNH II), a sialylated hexasaccharide, and Lacto-N-neohexaose (LNnH), its non-sialylated counterpart. While direct comparative studies with quantitative data for these specific molecules are limited, this guide synthesizes current knowledge on the distinct roles of sialylated and non-sialylated HMOs to infer their respective efficacies in key biological processes.
Introduction
Human milk oligosaccharides are complex carbohydrates that play a crucial role in infant health, serving as prebiotics, immunomodulators, and anti-pathogenic agents. The addition of sialic acid to an HMO, creating a sialylated HMO like this compound, can significantly alter its biological function compared to its neutral counterpart, Lacto-N-neohexaose. This guide explores these differences, supported by experimental evidence on related compounds.
Structural Differences
The fundamental difference between this compound and Lacto-N-neohexaose lies in the presence of a terminal sialic acid residue on the former. This single modification dramatically impacts the molecule's charge, size, and conformational structure, leading to distinct biological activities.
Comparative Efficacy: A Synthesis of Available Data
Based on studies of sialylated and non-sialylated HMOs, we can project the comparative efficacy of SLNH II and LNnH in several key areas.
Table 1: Comparative Immunomodulatory and Anti-inflammatory Effects
| Biological Effect | This compound (Sialylated) | Lacto-N-neohexaose (Non-sialylated) | Key Findings from Related Studies |
| Anti-inflammatory Activity | Expected to be Higher | Lower | Sialylated HMOs have been shown to be more effective in reducing leukocyte rolling and adhesion, key processes in inflammation[1]. Lacto-N-neotetraose (a component of LNnH) has demonstrated the ability to attenuate TNF-α induced inflammation[2]. |
| Cytokine Modulation | Potential to modulate cytokine profiles, possibly reducing pro-inflammatory cytokines. | May have some immunomodulatory effects, such as expanding Gr1+ cells that secrete anti-inflammatory cytokines[3]. | Sialic acid itself can influence cytokine production in immune cells[4][5]. |
Table 2: Comparative Anti-Pathogenic and Prebiotic Effects
| Biological Effect | This compound (Sialylated) | Lacto-N-neohexaose (Non-sialylated) | Key Findings from Related Studies |
| Inhibition of Pathogen Adhesion | Expected to be Higher for specific pathogens | Lower | Sialylated HMOs can act as decoy receptors for pathogens that bind to sialic acid on host cells, thereby inhibiting their adhesion[6]. |
| Prebiotic Activity | May be utilized by specific bifidobacteria. | Known to be utilized by certain beneficial gut bacteria, including strains of Bifidobacterium[7]. | The building blocks of these HMOs, like lacto-N-biose I, show strong prebiotic effects[7]. |
Experimental Protocols
To quantitatively assess the efficacy of this compound and Lacto-N-neohexaose, the following experimental protocols can be employed.
Pathogen Adhesion Inhibition Assay
This assay quantifies the ability of HMOs to inhibit the binding of pathogenic bacteria to intestinal epithelial cells.
Materials:
-
Caco-2 human colon adenocarcinoma cells (or other relevant intestinal epithelial cell line)
-
Pathogenic bacteria of interest (e.g., enteropathogenic E. coli)
-
This compound and Lacto-N-neohexaose
-
Cell culture medium and supplements
-
Sterile PBS and Triton X-100
-
Agar (B569324) plates for bacterial enumeration
Protocol:
-
Culture Caco-2 cells in 24-well plates to form a confluent monolayer.
-
Prepare solutions of this compound and Lacto-N-neohexaose at various concentrations in cell culture medium.
-
Pre-incubate the Caco-2 cell monolayers with the HMO solutions (or a control medium) for 1-2 hours at 37°C.
-
Prepare a suspension of the pathogenic bacteria in cell culture medium.
-
Add the bacterial suspension to the wells and incubate for a defined period (e.g., 2-4 hours) to allow for adhesion.
-
Gently wash the wells multiple times with sterile PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with a solution of Triton X-100 to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of colony-forming units (CFUs).
-
Calculate the percentage of adhesion inhibition for each HMO concentration compared to the control.
Leukocyte Adhesion Inhibition Assay
This assay measures the ability of HMOs to interfere with the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human leukocytes (e.g., isolated from peripheral blood)
-
This compound and Lacto-N-neohexaose
-
Endothelial cell growth medium and leukocyte culture medium
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
TNF-α (to activate endothelial cells)
-
Sterile PBS and lysis buffer
-
Fluorescence plate reader
Protocol:
-
Culture HUVECs in a 96-well plate to form a confluent monolayer.
-
Activate the HUVEC monolayer by treating with TNF-α for 4-6 hours.
-
Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled leukocytes in medium containing different concentrations of this compound, Lacto-N-neohexaose, or a control medium.
-
Add the leukocyte suspensions to the activated HUVEC monolayer.
-
Incubate for 30-60 minutes to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent leukocytes.
-
Lyse the remaining adherent cells with a lysis buffer.
-
Measure the fluorescence of the lysate using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition for each HMO concentration compared to the control.
Signaling Pathways and Experimental Workflows
Inhibition of Pathogen Adhesion by Sialylated HMOs
Caption: this compound acts as a decoy, preventing pathogen adhesion to host cells.
Leukocyte Adhesion Cascade and Inhibition by Sialylated HMOs
Caption: this compound can inhibit the initial steps of leukocyte adhesion.
Conclusion
The addition of a sialic acid residue to Lacto-N-neohexaose to form this compound is predicted to significantly enhance its immunomodulatory and anti-pathogenic properties. Specifically, SLNH II is expected to show superior efficacy in inhibiting pathogen adhesion and reducing leukocyte-endothelial interactions compared to LNnH. The provided experimental protocols offer a framework for the quantitative validation of these expected differences. Further direct comparative studies are warranted to fully elucidate the distinct therapeutic potentials of these two complex oligosaccharides.
References
- 1. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The schistosome oligosaccharide lacto-N-neotetraose expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-induced cytokine production in human dendritic cells is regulated by sialidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialidase expression in activated human T lymphocytes influences production of IFN‐γ | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Prebiotic effect of lacto-N-biose I on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gut Microbiome's Response to Sialyllactose: A Comparative Transcriptomic Guide
A deep dive into the genetic and metabolic adaptations of gut bacteria when fed with sialylated human milk oligosaccharides, with a focus on Sialyllacto-N-neohexaose II and its analogues.
This guide provides a comparative analysis of the transcriptomic responses of key gut bacteria to this compound and other structurally related human milk oligosaccharides (HMOs). While direct transcriptomic data for this compound is limited, this document synthesizes findings from studies on similar sialylated and non-sialylated HMOs to offer valuable insights for researchers, scientists, and drug development professionals. By examining the differential gene expression in prominent gut commensals like Bifidobacterium and Bacteroides, we can infer the metabolic strategies employed to degrade these complex carbohydrates.
Comparative Transcriptomic Analysis
The utilization of HMOs by gut bacteria is a highly specific process, often involving dedicated genetic loci that are significantly upregulated in the presence of these complex sugars. The following tables summarize the key transcriptomic changes observed in prominent gut bacteria when cultured with various HMOs, providing a basis for understanding the potential response to this compound.
Table 1: Comparative Gene Upregulation in Bifidobacterium species in Response to Sialylated and Other Human Milk Oligosaccharides
| Gene/Gene Cluster | Function | B. longum subsp. infantis (on 3'-SL/6'-SL) | B. bifidum (on 3'-SL/6'-SL) | Inferred Response to this compound |
| Sialidases (NanH) | Cleavage of terminal sialic acid residues | Highly Upregulated[1][2] | Upregulated (strain-dependent)[3][4] | Strong upregulation expected to release sialic acid. |
| Sialic Acid Transporters | Uptake of free sialic acid | Upregulated[2] | Upregulated[3] | Upregulation anticipated for intracellular metabolism. |
| Lacto-N-biose/Galacto-N-biose cluster | Metabolism of core HMO structures | Upregulated[5] | Moderately Upregulated | Upregulation likely for degradation of the core oligosaccharide backbone. |
| ABC Transporters | Carbohydrate uptake | Upregulated[3][4] | Upregulated | Upregulation expected for the transport of the large oligosaccharide or its breakdown products. |
| Glycoside Hydrolases (GHs) | Degradation of various glycosidic bonds | Broad upregulation of multiple GH families[3][4] | Specific GH upregulation[3] | A diverse set of GHs would likely be upregulated to handle the complex structure. |
Table 2: Comparative Gene Upregulation in Bacteroides species in Response to Sialylated and Other Human Milk Oligosaccharides
| Gene/Gene Cluster | Function | B. dorei (on 3'-SL/6'-SL) | B. thetaiotaomicron (on mucin/other glycans) | Inferred Response to this compound |
| Polysaccharide Utilization Locus (PUL) 33 | Sialylated HMO degradation | Highly Upregulated[6] | Not applicable | A specific PUL is likely to be strongly induced. |
| GH33 (Sialidase) | Cleavage of terminal sialic acid | Key gene within PUL33, highly upregulated[6] | Upregulation of sialidases for mucin degradation | Essential for initiating degradation. |
| SusC/SusD Homologs | Outer membrane carbohydrate binding and transport | Upregulated as part of PUL33[6] | A hallmark of Bacteroides glycan foraging | Critical for capturing and importing the large oligosaccharide. |
| Other Glycoside Hydrolases (within PUL) | Degradation of the oligosaccharide backbone | Multiple GHs within PUL33 are upregulated[6] | A vast repertoire of GHs is available[7] | A specific set of GHs within the induced PUL would be upregulated. |
Signaling Pathways and Metabolic Strategies
The degradation of complex HMOs like this compound involves a coordinated series of enzymatic steps and transport processes. Below are diagrams illustrating the inferred signaling and metabolic pathways in Bifidobacterium and Bacteroides.
Caption: Inferred metabolic pathway for this compound in Bifidobacterium.
Caption: Inferred metabolic pathway for this compound in Bacteroides.
Experimental Protocols
A standardized approach to comparative transcriptomics is crucial for reproducible and comparable results. The following outlines a general workflow for analyzing the transcriptomic response of gut bacteria to specific oligosaccharides.
Bacterial Culture and Growth Conditions
-
Bacterial Strains: Obtain pure cultures of the desired gut bacteria (e.g., Bifidobacterium longum subsp. infantis ATCC 15697, Bacteroides dorei isolates).
-
Growth Medium: Utilize a defined minimal medium supplemented with the specific oligosaccharide (e.g., this compound, 3'-SL, 6'-SL, or a control sugar like glucose) as the sole carbon source at a concentration of 1-2% (w/v).
-
Anaerobic Conditions: Culture the bacteria under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, 5% H₂) at 37°C.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvesting: Harvest bacterial cells during the mid-exponential growth phase by centrifugation at 4°C. Immediately flash-freeze the cell pellets in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction and Sequencing
-
RNA Extraction: Extract total RNA from the bacterial pellets using a commercially available RNA extraction kit with a protocol optimized for gram-positive or gram-negative bacteria, including a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA samples using a rRNA depletion kit to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: Prepare cDNA libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for differential gene expression analysis.
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
-
Read Mapping: Align the trimmed reads to the reference genome of the respective bacterial strain using a mapping tool such as Bowtie2 or BWA.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between different culture conditions (e.g., this compound vs. glucose) using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Pathway Analysis: Functionally annotate the differentially expressed genes using databases like KEGG and GO to identify enriched metabolic pathways and biological functions.
Caption: General experimental workflow for comparative transcriptomics of gut bacteria.
References
- 1. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbial Sialidases and Their Role in the Metabolism of Human Milk Sialylated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative transcriptomics reveals key differences in the response to milk oligosaccharides of infant gut-associated bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An expanded transcriptome atlas for Bacteroides thetaiotaomicron reveals a small RNA that modulates tetracycline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Fucosyllactose (2'-FL) and Sialylated Human Milk Oligosaccharides as Prebiotics
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data for a head-to-head comparison of Sialyllacto-N-neohexaose II and 2'-Fucosyllactose (2'-FL) as prebiotics is not available in the current scientific literature. This guide provides a comparative analysis of 2'-FL and representative sialylated human milk oligosaccharides (HMOs), specifically 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), to offer insights into their respective prebiotic functionalities. The findings for 3'-SL and 6'-SL may not be fully representative of this compound.
Introduction
Human milk oligosaccharides (HMOs) are a complex group of indigestible sugars that play a crucial role in infant health, primarily through their prebiotic effects on the gut microbiome. Among the most abundant HMOs, 2'-Fucosyllactose (2'-FL), a neutral oligosaccharide, and sialylated HMOs, such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), are of significant interest to researchers and the pharmaceutical industry for their potential applications in infant nutrition and adult health. This guide presents a detailed comparison of the prebiotic properties of 2'-FL and sialyllactoses, focusing on their impact on gut microbiota, short-chain fatty acid (SCFA) production, gut barrier function, and immune modulation, supported by experimental data.
Modulation of Gut Microbiota Composition
Both 2'-FL and sialyllactoses have been shown to selectively modulate the composition of the gut microbiota. However, they exhibit distinct specificities in the bacterial genera they promote.
2'-Fucosyllactose (2'-FL): 2'-FL is well-established as a potent bifidogenic factor, selectively promoting the growth of Bifidobacterium species, particularly those that possess the necessary fucosidases to metabolize it.[1] In vitro fermentation studies using infant fecal microbiota have demonstrated a significant and rapid increase in the relative abundance of Bifidobacteriaceae following 2'-FL supplementation.[2] Clinical trials in infants have also confirmed that formula supplemented with 2'-FL leads to a gut microbiome composition closer to that of breastfed infants, with a higher abundance of Bifidobacterium.[1]
Sialyllactoses (3'-SL and 6'-SL): In contrast to the strong bifidogenic effect of 2'-FL, sialyllactoses appear to have a more varied impact on the gut microbiota. Some in vitro studies using adult fecal microbiota have shown that 3'-SL and 6'-SL do not significantly promote the growth of Bifidobacterium.[3] Instead, they have been found to increase the abundance of SCFA-producing bacteria such as Phascolarctobacterium and Lachnospiraceae.[3] However, other studies have indicated that sialyllactoses can promote the growth of Bacteroides.[4][5] This suggests that the effect of sialyllactoses on the gut microbiota may be more dependent on the host's age and existing microbial ecosystem.
Comparative Data on Gut Microbiota Modulation
| Prebiotic | Key Bacterial Genera Promoted | Reference |
| 2'-Fucosyllactose (2'-FL) | Bifidobacterium | [1][2] |
| Sialyllactoses (3'-SL & 6'-SL) | Phascolarctobacterium, Lachnospiraceae, Bacteroides | [3][4][5] |
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by the gut microbiota leads to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which are crucial for gut health.
2'-Fucosyllactose (2'-FL): The fermentation of 2'-FL by bifidobacteria leads to a significant production of acetate.[2] Acetate can then be cross-fed to other bacteria, which in turn produce butyrate, a primary energy source for colonocytes. Studies have shown that 2'-FL supplementation increases the overall production of SCFAs, with a notable rise in acetate levels.[2]
Sialyllactoses (3'-SL and 6'-SL): Sialyllactose supplementation has been shown to increase the production of propionate and butyrate.[3] In vitro fermentation with adult fecal microbiota demonstrated that both 3'-SL and 6'-SL stimulated an increase in these beneficial SCFAs.[3] This is consistent with the observed increase in SCFA-producing bacteria like Lachnospiraceae.[3]
Comparative Data on SCFA Production
| Prebiotic | Primary SCFAs Produced | Reference |
| 2'-Fucosyllactose (2'-FL) | Acetate | [2] |
| Sialyllactoses (3'-SL & 6'-SL) | Propionate, Butyrate | [3] |
Enhancement of Gut Barrier Function
A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream. Both 2'-FL and sialyllactoses have been shown to positively influence gut barrier integrity.
2'-Fucosyllactose (2'-FL): Studies in mice have demonstrated that 2'-FL supplementation can improve gut barrier function, particularly under conditions of a high-fat diet.[3] This effect is associated with an increase in the expression of tight junction proteins.
Sialyllactoses (3'-SL and 6'-SL): In vitro studies using Caco-2 cell monolayers have shown that the supernatant from fecal cultures supplemented with 3'-SL and 6'-SL improves intestinal barrier function.[3] This is likely mediated by the increased production of butyrate, which is known to enhance the integrity of the gut barrier.[3]
Experimental Workflow for Assessing Gut Barrier Function
Immune Modulation
HMOs can modulate the immune system both directly by interacting with immune cells and indirectly through the modulation of the gut microbiota and their metabolites.
2'-Fucosyllactose (2'-FL): 2'-FL has been shown to have immunomodulatory effects. For instance, a prebiotic formula containing 2'-FL was found to restore cyclophosphamide-induced splenic injury and increase the levels of anti-inflammatory cytokines like IL-4 and IL-10 in mice.
Sialyllactoses: Sialylated oligosaccharides are known to exert immunomodulatory effects. While specific data for 3'-SL and 6'-SL from the provided search results is limited in this context, the broader class of sialylated glycans has been shown to play a role in immune regulation.
Signaling Pathway for Immune Modulation
Experimental Protocols
In Vitro Fermentation Model (SHIME®)
The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model of the human gut.
-
Inoculum: Fecal samples from healthy adult donors are collected and homogenized to create a standardized fecal inoculum.
-
SHIME® Setup: The SHIME® reactor system, simulating the different parts of the colon, is inoculated with the fecal slurry.
-
Stabilization: The system is stabilized for a period to allow the microbial community to adapt to the in vitro conditions.
-
Treatment: The prebiotic (2'-FL or Sialyllactose) is added to the system at a defined concentration. A control group without prebiotic supplementation is run in parallel.
-
Sampling: Samples are collected from the different colon compartments at various time points for analysis of microbial composition (16S rRNA gene sequencing) and SCFA concentrations (gas chromatography).[3]
Caco-2 Cell Culture for Gut Barrier Function Assay
-
Cell Seeding: Human colon adenocarcinoma cells (Caco-2) are seeded onto permeable Transwell® inserts.
-
Differentiation: The cells are cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Treatment: The differentiated Caco-2 monolayers are treated with the filtered supernatant from the in vitro fermentation experiments.
-
TEER Measurement: Transepithelial electrical resistance (TEER) is measured using a voltmeter to assess the integrity of the tight junctions. An increase in TEER indicates enhanced barrier function.
-
Permeability Assay: A fluorescent marker of a specific size (e.g., FITC-dextran) is added to the apical side of the monolayer. The amount of fluorescence that passes through to the basolateral side is measured to determine paracellular permeability. A decrease in permeability indicates improved barrier function.[3]
Conclusion
Both 2'-Fucosyllactose and sialyllactoses (represented by 3'-SL and 6'-SL) demonstrate significant prebiotic potential, though they act through distinct mechanisms and favor different components of the gut microbial ecosystem.
-
2'-FL is a potent bifidogenic prebiotic, primarily increasing Bifidobacterium and leading to the production of acetate. Its benefits are well-documented in infant nutrition.
-
Sialyllactoses show a more diverse modulatory effect, promoting the growth of butyrate and propionate producers like Lachnospiraceae and Phascolarctobacterium in adults, without a pronounced bifidogenic effect. This leads to a direct increase in SCFAs crucial for colonocyte health and gut barrier integrity.
The choice between these prebiotics for a specific application will depend on the desired outcome. For promoting a bifido-dominant microbiota, similar to that of breastfed infants, 2'-FL is a clear choice. For applications targeting the enhancement of butyrate and propionate levels and directly supporting gut barrier function in a non-bifidogenic manner, sialyllactoses present a compelling alternative. Further research, particularly direct comparative studies and investigations into a wider range of sialylated HMOs like this compound, is necessary to fully elucidate their specific prebiotic activities and potential health benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
- 4. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Sialyllacto-N-neohexaose II Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of complex oligosaccharides such as Sialyllacto-N-neohexaose II is critical in various fields, including biopharmaceutical development and nutritional science. This guide provides a comparative overview of two primary analytical techniques for this purpose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines their respective experimental protocols, presents a summary of their quantitative performance based on closely related sialylated oligosaccharides, and offers a logical workflow for method cross-validation.
Methodology Comparison
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a well-established and robust method for the direct quantification of underivatized carbohydrates.[1][2] It offers high selectivity for carbohydrate analysis due to the weakly acidic nature of these molecules, which allows for their separation at high pH on strong anion-exchange columns.[1] Pulsed amperometric detection provides sensitive and direct detection without the need for derivatization.[1]
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has become a powerful tool for the analysis of complex biological molecules. For oligosaccharides, LC-MS offers high sensitivity and specificity, with the ability to provide structural information.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) and porous graphitized carbon (PGC) are common separation techniques used in conjunction with MS for polar molecules like sialylated oligosaccharides.[4][5]
Quantitative Performance Data
While specific quantitative validation data for this compound is not widely published, this table summarizes representative performance characteristics for both HPAE-PAD and LC-MS/MS based on the analysis of closely related sialylated oligosaccharides, such as 3'- and 6'-sialyllactose (B25220) and other human milk oligosaccharides (HMOs). This data provides a basis for comparing the expected performance of these methods for this compound quantification.
| Performance Metric | HPAE-PAD (for similar sialylated oligosaccharides) | LC-MS/MS (for similar sialylated oligosaccharides) |
| Linearity (R²) | >0.99[6] | >0.99[4][7] |
| Limit of Detection (LOD) | 0.02–0.10 µg/mL[8] | 0.3 µg/kg (ppb)[4] |
| Limit of Quantification (LOQ) | 0.2–1.2 µg/mL[8] | 1.0 µg/kg (ppb)[4] |
| Accuracy (% Recovery) | 80.7% - 121.7%[8] | 91.6% - 98.4%[4] |
| Precision (% RSD) | <15%[9] | <15%[4] |
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
1. Sample Preparation:
-
For Glycoprotein-Bound Oligosaccharides: Release of N-linked glycans is typically achieved by enzymatic digestion with PNGase F.[10]
-
Sample Cleanup: Solid-phase extraction (SPE) with a graphitized carbon cartridge is commonly used to remove interfering substances like salts and proteins.[10] The sample is loaded onto the conditioned cartridge, washed, and the oligosaccharides are then eluted.
-
Reconstitution: The eluted sample is dried and reconstituted in high-purity water before injection.[10]
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ PA1 or PA200, is recommended for sialylated oligosaccharide separation.[11][12]
-
Mobile Phase: A gradient elution is typically employed using a combination of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions.[13]
-
Flow Rate: A typical flow rate is between 0.25 and 1.0 mL/min.
-
Temperature: The column is maintained at a constant temperature, often around 30°C.
3. Detection:
-
Detector: A pulsed amperometric detector with a gold working electrode is used.
-
Waveform: A multi-step potential waveform is applied for detection, cleaning, and equilibration of the electrode surface.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Protein Precipitation: For biological fluids like plasma or serum, proteins are often removed by precipitation with a cold organic solvent such as acetonitrile (B52724) or methanol.[14]
-
Solid-Phase Extraction (SPE): As with HPAE-PAD, graphitized carbon or other suitable SPE cartridges can be used for cleanup and enrichment of oligosaccharides.
-
Derivatization (Optional): While not always necessary, derivatization with a fluorescent tag can improve chromatographic separation and ionization efficiency.[15] However, this can add complexity and may risk the loss of sialic acids.[16]
2. Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC) column is typically used for the separation of polar oligosaccharides.[4][5]
-
Mobile Phase: A gradient elution is performed with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile).[4][7]
-
Flow Rate: Flow rates are typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., 40-60°C) to improve peak shape and resolution.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for sialylated oligosaccharides.[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[14]
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized for the specific instrument and analyte.[14]
Workflow and Relationship Diagrams
To visualize the cross-validation process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPAE-PAD and LC-MS/MS methods.
Caption: Logical relationship between the analytical methods and the target analyte.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. protein.bio.msu.ru [protein.bio.msu.ru]
- 12. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Sialyllacto-N-neohexaose II and GOS on Gut Microbiota Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the effects of Sialyllacto-N-neohexaose II (SLnH-II) and Galactooligosaccharides (GOS) on the gut microbiota. Due to the limited availability of direct in vivo comparative studies, this guide synthesizes findings from individual in vivo studies on GOS and relevant in vitro and in vivo data on sialylated oligosaccharides, such as Sialyllactose (SL), a structurally related compound to SLnH-II.
Executive Summary
Both GOS and sialylated oligosaccharides like SL demonstrate prebiotic activity by modulating the gut microbiota composition and the production of short-chain fatty acids (SCFAs). In vivo studies consistently show that GOS supplementation significantly increases the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.[1][2] While direct in vivo comparative data for SLnH-II is scarce, in vitro evidence suggests that sialylated oligosaccharides may also promote the growth of specific beneficial bacteria, such as Bacteroides, and increase the production of SCFAs like propionate (B1217596) and butyrate.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies on the effects of GOS and Sialyllactose on gut microbiota and SCFA production.
Table 1: In Vivo Effects of GOS on Gut Microbiota and SCFA Production
| Parameter | Animal Model/Subject | Dosage | Duration | Key Findings | Reference |
| Gut Microbiota Composition | |||||
| Bifidobacterium | Healthy women | 1.3g & 2.0g/day | 3 weeks | Significant increase in relative abundance with both dosages.[3] | [3] |
| Bifidobacterium | Healthy adult females | Not specified | 4 weeks | Increased abundance predicted a reduction in carbohydrate intake.[2] | [2] |
| Lactobacillus | Piglets | Not specified | 26 days | Significant increase in caecal contents and feces. | [4] |
| E. coli | Piglets | 500-2000 mg/kg/day | Not specified | Significant dose-dependent decrease. | [4] |
| SCFA Production | |||||
| Butyrate | Healthy mice | 2.5 g/kg bw | Not specified | Significant increase in concentration.[1] | [1] |
| Fecal pH | Healthy mice | 2.5 g/kg bw | Not specified | Significant reduction.[1] | [1] |
Table 2: In Vitro Comparison of Sialyllactose (SL) and GOS on Gut Microbiota and SCFA Production
| Parameter | Model | Substrate | Key Findings | Reference |
| Gut Microbiota Composition | ||||
| Bifidobacterium | Adult fecal cultures | GOS | Promoted outgrowth.[5] | [5][6] |
| Bacteroides | Adult fecal cultures | SL | Promoted outgrowth.[5] | [5][6] |
| SCFA Production | ||||
| Lactate | Adult fecal cultures | GOS | Increased levels.[6] | [6] |
| Propionate | Adult fecal cultures | SL | Increased levels.[6] | [6] |
| Butyrate | Adult fecal cultures | Both SL and GOS | Increased levels.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo GOS Supplementation in Healthy Women
-
Study Design: A randomized, parallel, double-blind, placebo-controlled trial was conducted with 88 healthy women aged 42-70 years.[3]
-
Intervention: Participants consumed either 1.3 g or 2.0 g of GOS daily for 3 weeks, following a 3-week control period.[3]
-
Sample Collection: Fecal samples were collected at the beginning and end of the control period, and at the end of the intervention period.[3]
-
Microbiota Analysis: Shotgun metagenomic sequencing was performed on the fecal samples to determine the composition of the gut microbiota.[3]
In Vitro Fecal Fermentation of Sialyllactose and GOS
-
Methodology: Batch cultures of pooled fecal samples from adults were supplemented with either Sialyllactose (SL) or GOS.[6]
-
Sample Collection: Fecal samples were collected at baseline and after 3, 6, 9, and 24 hours of culture.[6]
-
Analysis:
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of prebiotics on the gut microbiota.
References
- 1. In Vivo Healthy Benefits of Galacto-Oligosaccharides from Lupinus albus (LA-GOS) in Butyrate Production through Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. Frontiers | A double-blind intervention trial in healthy women demonstrates the beneficial impact on Bifidobacterium with low dosages of prebiotic galacto-oligosaccharides [frontiersin.org]
- 4. Prebiotic Galacto-Oligosaccharide and Xylo-Oligosaccharide Feeds in Pig Production: Microbiota Manipulation, Pathogen Suppression, Gut Architecture and Immunomodulatory Effects [mdpi.com]
- 5. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
A Comprehensive Guide to Type I and Type II Sialylated Hexasaccharides: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of type I and type II sialylated hexasaccharides, focusing on their structural distinctions, functional implications in biological recognition, and the analytical methodologies used for their characterization. This information is critical for researchers in glycobiology, immunology, and oncology, as well as for professionals involved in the development of glycan-based therapeutics and diagnostics.
Structural Comparison: The Core Distinction
The fundamental difference between type I and type II sialylated hexasaccharides lies in the linkage of the lactosamine backbone. Type I chains are characterized by a Galactoseβ1-3N-acetylglucosamine (Galβ1-3GlcNAc) core, whereas type II chains possess a Galactoseβ1-4N-acetylglucosamine (Galβ1-4GlcNAc) core, also known as N-acetyllactosamine (LacNAc). This seemingly subtle difference in the glycosidic bond has profound implications for the overall three-dimensional structure of the glycan and its subsequent biological activity.
Sialylation, the addition of sialic acid residues, typically N-acetylneuraminic acid (Neu5Ac), most commonly occurs at the terminal galactose via an α2-3 or α2-6 linkage. Furthermore, fucosylation can occur, leading to the formation of well-known structures such as Sialyl Lewis a (sLeª) on a type I core and Sialyl Lewis x (sLeˣ) on a type II core.
Functional Comparison: Differential Biological Recognition
The structural isomerism between type I and type II sialylated hexasaccharides dictates their recognition by specific glycan-binding proteins, namely selectins and siglecs. This differential recognition is a cornerstone of their diverse biological roles, from immune cell trafficking to pathogen binding and cancer progression.
Selectin Binding: Selectins are a family of C-type lectins that mediate cell adhesion in the vascular system. The binding of sialylated and fucosylated ligands to selectins is a critical step in the inflammatory response and cancer metastasis.
-
E-selectin: Expressed on endothelial cells, E-selectin shows a higher affinity for Sialyl Lewis a (type I) than for Sialyl Lewis x (type II).[1]
-
P-selectin: Found on activated platelets and endothelial cells, P-selectin appears to bind both sLeª and sLeˣ with weaker affinity compared to E-selectin, and with no significant difference between the two isomers.[1]
-
L-selectin: Expressed on leukocytes, L-selectin can bind to both sLeª and sLeˣ.[2]
Siglec Binding: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialylated glycans and are involved in modulating immune responses. Their binding specificity is influenced by the sialic acid linkage (α2-3, α2-6, or α2-8) and the underlying glycan structure. While direct quantitative comparisons of Siglec binding to type I versus type II hexasaccharides are not extensively documented, the nature of the core structure is known to influence recognition by different Siglec family members. For example, the context of the sialic acid presentation on a type I or type II backbone can affect the binding avidity and specificity of various Siglecs.
Quantitative Data on Selectin Binding
The following table summarizes the available quantitative data on the binding of type I (Sialyl Lewis a) and type II (Sialyl Lewis x) oligosaccharides to E-selectin.
| Ligand (Isomer) | Selectin | Method | Binding Affinity (IC50/Kd) | Reference |
| Sialyl Lewis x (Type II) | E-selectin | Competitive Binding Assay | IC50: 750 ± 20 µM | [1] |
| Sialyl Lewis a (Type I) | E-selectin | Competitive Binding Assay | IC50: 220 ± 20 µM | [1] |
| Sialyl Lewis x (Type II) | E-selectin | Fluorescence Polarization | Kd: 120 ± 31 µM | [3] |
IC50 (Inhibitory Concentration 50) is the concentration of a ligand that blocks 50% of the binding of another molecule. A lower IC50 indicates a higher binding affinity. Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein. A lower Kd indicates a stronger binding affinity.
Biosynthetic Pathways
The biosynthesis of type I and type II sialylated hexasaccharides involves a series of enzymatic reactions catalyzed by specific glycosyltransferases. The initial step, which determines the core structure, is catalyzed by different galactosyltransferases. Subsequent sialylation and fucosylation are carried out by specific sialyltransferases and fucosyltransferases, respectively.
References
- 1. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of L-selectin and E-selectin ligand specificities: the L-selectin can bind the E-selectin ligands sialyl Le(x) and sialyl Le(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Sialyllacto-N-neohexaose II with other HMOs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Milk Oligosaccharides (HMOs) are a complex group of bioactive carbohydrates that play a crucial role in infant health, influencing the development of the gut microbiota and the immune system. While research has often focused on the effects of individual HMOs, emerging evidence suggests that the synergistic interplay between different HMO structures may lead to enhanced biological activity. This guide provides a comparative assessment of the synergistic effects observed when sialylated HMOs, such as Sialyllacto-N-neohexaose II (SLNnH II), are combined with other HMOs, particularly fucosylated HMOs.
Due to a lack of direct experimental data on SLNnH II, this guide will utilize findings from studies on other prominent sialylated HMOs, such as 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL), as a proxy to infer the potential synergistic activities of SLNnH II. The data presented herein is intended to provide a framework for future research and drug development endeavors focused on the complex interactions of HMOs.
Synergistic Effects on Immune Modulation
The combination of sialylated and fucosylated HMOs has been shown to exert a more potent anti-inflammatory effect than individual HMOs alone. This synergy is particularly evident in the regulation of pro-inflammatory cytokine production in intestinal epithelial cells.
A key study demonstrated that a combination of 2'-fucosyllactose (B36931) (2'-FL) and 6'-sialyllactose (6'-SL) was more effective at reducing Interleukin-8 (IL-8) secretion in a co-culture model of Caco-2 intestinal epithelial cells and THP-1 macrophages than either HMO individually[1]. IL-8 is a chemokine responsible for recruiting neutrophils to sites of inflammation. The enhanced reduction of IL-8 by the HMO combination suggests a synergistic mechanism in dampening the inflammatory response.
Table 1: Synergistic Reduction of Pro-Inflammatory Cytokine IL-8 by a Combination of 2'-FL and 6'-SL
| Treatment | Concentration | IL-8 Reduction (%) vs. Control |
| 2'-Fucosyllactose (2'-FL) | 1.2 g/L | Data not individually reported |
| 6'-Sialyllactose (6'-SL) | 0.4 g/L | Data not individually reported |
| 2'-FL + 6'-SL Combination | 1.2 g/L + 0.4 g/L | 63.7 ± 17.21% [1] |
While some studies on broader blends of HMOs did not identify clear synergistic patterns for intestinal barrier protection, suggesting potentially redundant functions in that aspect[2], the targeted anti-inflammatory synergy remains a promising area of investigation.
Signaling Pathway
The synergistic anti-inflammatory effect of combined sialylated and fucosylated HMOs is thought to involve the modulation of multiple signaling pathways. Sialylated HMOs can influence pathways dependent on peroxisome proliferator-activated receptor-gamma (PPARγ), while 2'-FL can act independently of PPARγ to inhibit chemokine release[1]. Their combined action may therefore target different nodes of the inflammatory cascade, leading to a more comprehensive suppression of the inflammatory response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
